molecular formula C112H161N29O28 B10787829 M617 TFA

M617 TFA

Cat. No.: B10787829
M. Wt: 2361.7 g/mol
InChI Key: PAYBRARNTYCYOT-OTTBQUPZSA-N
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Description

M617 TFA is a useful research compound. Its molecular formula is C112H161N29O28 and its molecular weight is 2361.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H161N29O28/c1-59(2)44-73(130-97(155)74(45-60(3)4)131-99(157)77(49-66-33-35-68(145)36-34-66)127-90(149)54-121-95(153)62(7)124-104(162)81(57-142)135-102(160)80(51-88(115)147)132-98(156)75(46-61(5)6)134-108(166)93(63(8)144)137-103(161)79(125-89(148)52-113)50-67-53-120-70-27-16-15-26-69(67)70)96(154)123-56-92(151)138-40-18-30-84(138)106(164)129-72(37-38-87(114)146)109(167)141-43-21-32-86(141)111(169)140-42-19-29-83(140)105(163)122-55-91(150)126-76(47-64-22-11-9-12-23-64)100(158)136-82(58-143)110(168)139-41-20-31-85(139)107(165)133-78(48-65-24-13-10-14-25-65)101(159)128-71(94(116)152)28-17-39-119-112(117)118/h9-16,22-27,33-36,53,59-63,71-86,93,120,142-145H,17-21,28-32,37-52,54-58,113H2,1-8H3,(H2,114,146)(H2,115,147)(H2,116,152)(H,121,153)(H,122,163)(H,123,154)(H,124,162)(H,125,148)(H,126,150)(H,127,149)(H,128,159)(H,129,164)(H,130,155)(H,131,157)(H,132,156)(H,133,165)(H,134,166)(H,135,160)(H,136,158)(H,137,161)(H4,117,118,119)/t62-,63+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYBRARNTYCYOT-OTTBQUPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H161N29O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

M617 TFA: A Deep Dive into its Mechanism of Action as a Selective GAL1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

M617 TFA is a potent and selective agonist for the galanin receptor subtype 1 (GAL1).[1] Its mechanism of action primarily involves the activation of GAL1, leading to the modulation of downstream signaling pathways that play crucial roles in various physiological processes, including neuroprotection and metabolic regulation. This technical guide synthesizes the current understanding of M617's molecular interactions, signaling cascades, and functional outcomes, providing a comprehensive resource for researchers in drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the binding affinity and functional activity of M617.

Table 1: Receptor Binding Affinity

LigandReceptorKi (nM)Reference
M617Human GAL10.23[1]
M617Human GAL25.71[1]

Table 2: Functional Activity

AssayEffect of M617Quantitative MeasureReference
Forskolin-stimulated cAMP formationInhibition57% inhibitionLundström et al., 2005
Inositol Phosphate (IP) accumulationStimulation5-fold increaseLundström et al., 2005

Signaling Pathways

M617, upon binding to the GAL1 receptor, initiates a cascade of intracellular events. The primary signaling pathway implicated in the neuroprotective effects of M617 is the ERK/GSK-3β/TIP60 pathway.

M617-Induced GAL1 Signaling Pathway

M617_Signaling M617 This compound GAL1 GAL1 Receptor M617->GAL1 ERK pERK ↑ GAL1->ERK GSK3b pGSK-3β (Ser9) ↑ ERK->GSK3b TIP60 pTIP60 ↓ GSK3b->TIP60 Apoptosis Neuronal Apoptosis ↓ TIP60->Apoptosis InVivo_Workflow SAH_Model Subarachnoid Hemorrhage (SAH) Rat Model Induction Treatment Intraperitoneal Injection of this compound or Vehicle SAH_Model->Treatment Behavioral Neurobehavioral Testing (e.g., Garcia Score, Rotarod Test) Treatment->Behavioral Sacrifice Animal Sacrifice and Brain Tissue Collection Behavioral->Sacrifice WesternBlot Western Blot Analysis (pERK, pGSK-3β, pTIP60) Sacrifice->WesternBlot IHC Immunohistochemistry (e.g., for neuronal apoptosis markers) Sacrifice->IHC

References

M617 TFA: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of M617 TFA, a selective galanin receptor 1 (GALR1) agonist, for its application in neuroscience research. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes its signaling pathways.

Introduction to this compound

M617 is a synthetic peptide agonist that exhibits high selectivity for the galanin receptor 1 (GALR1). The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counter-ion used during peptide synthesis and purification. It is crucial for researchers to be aware that trifluoroacetic acid (TFA) can have independent biological effects and may influence experimental outcomes.

In neuroscience, M617 is a valuable tool for investigating the physiological roles of GALR1 in the central nervous system. Research has primarily focused on its potential in modulating pain perception (antinociception) and in providing protection against neuronal damage (neuroprotection).

Mechanism of Action

M617 exerts its biological effects by selectively binding to and activating GALR1, a G-protein coupled receptor (GPCR). GALR1 is predominantly coupled to inhibitory G-proteins of the Gi/o family. Activation of GALR1 by M617 initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and cellular function.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of M617

ReceptorKi (nM)SpeciesReference
GALR10.23Rat[1]
GALR25.71Rat[1]

Table 2: In Vivo Dose-Response Data for M617 in Rats

Experimental ModelAdministration RouteDoseObserved EffectReference
Nociception (Thermal & Mechanical Stimulation)Intracerebroventricular (i.c.v.)0.1, 0.5, 1, 2 nmolDose-dependent increase in hindpaw withdrawal latency[2][3]
Nociception (Thermal & Mechanical Stimulation)Intra-central nucleus of amygdala (CeA)0.1, 0.5, 1 nmolDose-dependent increase in hindpaw withdrawal latency[4]
Neuroprotection (Subarachnoid Hemorrhage)Intranasal8, 24, 72 µg/kg24 µg/kg significantly improved neurological function[5]
Appetite RegulationIntracerebroventricular (i.c.v.)Not specifiedEnhanced food consumption[1]

Signaling Pathways

Activation of GALR1 by M617 triggers distinct signaling pathways that mediate its effects in the nervous system. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, in specific cellular contexts, GALR1 activation can modulate other signaling cascades, such as the ERK/GSK-3β pathway.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment A This compound Reconstitution D Intracerebroventricular (i.c.v.) Injection A->D B Animal Acclimatization C Anesthesia & Stereotaxic Mounting B->C C->D E Post-operative Care D->E F Behavioral Testing (e.g., Nociception) E->F G Tissue Collection & Analysis F->G

References

M617 TFA signaling pathway activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the M617 TFA Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

M617 is a selective agonist for the Galanin Receptor 1 (GALR1), a G-protein coupled receptor (GPCR) with significant therapeutic potential in various physiological and pathological processes. The trifluoroacetic acid (TFA) salt form is a common result of peptide synthesis and does not play a direct role in the signaling cascade. This technical guide provides a comprehensive overview of the signaling pathways activated by M617, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Signaling Pathways Activated by M617

M617 exerts its biological effects by binding to and activating GALR1. As a Gi/o-coupled receptor, GALR1 activation by M617 initiates a cascade of intracellular events, primarily characterized by the inhibition of adenylyl cyclase and the modulation of several key downstream signaling pathways.

Canonical Gi/o Signaling: Inhibition of Adenylyl Cyclase

The primary and most direct consequence of M617 binding to GALR1 is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This mechanism is central to many of the physiological effects of GALR1 activation.

MAPK/ERK Pathway Activation

Activation of GALR1 by M617 can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2. This activation is mediated by the βγ-subunits of the dissociated Gi/o protein and is independent of Protein Kinase C (PKC). The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.

Akt/AS160/GLUT4 Pathway in Metabolic Regulation

In the context of metabolic regulation, central administration of M617 has been demonstrated to mitigate insulin resistance in skeletal muscle. This is achieved through the activation of the Akt/AS160/GLUT4 signaling pathway, which promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake.

ERK/GSK-3β/TIP60 Pathway in Neuroprotection

In models of subarachnoid hemorrhage, M617 has been shown to exert neuroprotective effects by attenuating neuronal apoptosis. This is mediated through the activation of the ERK/GSK-3β/TIP60 signaling pathway.[1][2][3] Activation of ERK leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β). This, in turn, prevents the phosphorylation of the Tat-interactive protein 60 (TIP60), a pro-apoptotic factor.

Quantitative Data

The following table summarizes the available quantitative data for M617 and its effects on the GALR1 signaling pathway.

ParameterValueReceptor/PathwaySpecies/SystemReference
Binding Affinity (Ki) 0.23 nMGALR1Recombinant[4][5]
5.71 nMGALR2Recombinant[4][5]
Protein Expression Change ~2.81-fold increaseMAPK1Radiotherapy-resistant MDA-MB-231 breast cancer cells[6]
Protein Phosphorylation Change ~3-fold increaseADAM-17Kidney mesangial cells (in response to a profibrotic stimulus that activates ERK)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the M617/GALR1 signaling pathway.

Western Blotting for Phosphorylated ERK1/2 Detection

This protocol is a standard method for assessing the activation of the MAPK/ERK pathway.

a. Cell Lysis and Protein Quantification

  • Culture cells to the desired confluency and treat with M617 at various concentrations and time points.

  • Place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well of a 6-well plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the protein extract.

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer

  • Normalize protein concentrations of the lysates with lysis buffer and 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10% or 12%).

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

c. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • For normalization, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Adenylyl Cyclase Activity Assay (Radiometric)

This protocol measures the enzymatic conversion of ATP to cAMP.

a. Reaction Setup

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 µM GTP, an ATP-regenerating system (e.g., 20 mM creatine phosphate and creatine phosphokinase), and a phosphodiesterase inhibitor (e.g., 100 µM IBMX).

  • Add [α-³²P]ATP to the reaction mixture as a tracer.

  • Prepare cell membranes or lysates from cells treated with or without M617.

b. Enzymatic Reaction

  • Initiate the reaction by adding the cell membranes/lysates to the reaction mixture.

  • Incubate at 30°C or 37°C for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 100 mM HCl or a solution containing unlabeled ATP and cAMP).

c. cAMP Separation and Quantification

  • Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.

  • Elute the [³²P]cAMP and quantify the radioactivity using a scintillation counter.

  • Calculate the adenylyl cyclase activity, typically expressed as pmol of cAMP produced per minute per mg of protein.

Akt Kinase Activity Assay

This protocol measures the activity of Akt by assessing its ability to phosphorylate a known substrate.

a. Immunoprecipitation of Akt

  • Lyse cells treated with M617 as described in the Western blotting protocol.

  • Incubate the cell lysate with an anti-Akt antibody to form an immune complex.

  • Add Protein A/G-Sepharose beads to the lysate to capture the immune complex.

  • Centrifuge and wash the beads to isolate the immunoprecipitated Akt.

b. In Vitro Kinase Assay

  • Resuspend the beads containing the isolated Akt in a kinase assay buffer.

  • Add a recombinant substrate for Akt (e.g., GSK-3α) and ATP to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

c. Detection of Substrate Phosphorylation

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α).

  • The intensity of the phosphorylated substrate band is proportional to the Akt kinase activity in the original cell lysate.

Visualizations

Signaling Pathway Diagrams

M617_TFA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M617 M617 GALR1 GALR1 M617->GALR1 binds Gi Gi/o Protein (αβγ) GALR1->Gi activates G_alpha Gαi Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC inhibits ERK_pathway MAPK/ERK Pathway G_beta_gamma->ERK_pathway activates Akt_pathway Akt Pathway G_beta_gamma->Akt_pathway activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased neuronal apoptosis, increased glucose uptake) PKA->Cellular_Response ERK_pathway->Cellular_Response Akt_pathway->Cellular_Response

Caption: Overview of M617/GALR1 signaling pathways.

ERK_GSK3b_TIP60_Pathway M617_GALR1 M617 / GALR1 Activation G_beta_gamma Gβγ M617_GALR1->G_beta_gamma ERK p-ERK (Activated) G_beta_gamma->ERK activates GSK3b p-GSK-3β (Inhibited) ERK->GSK3b phosphorylates & inhibits TIP60 TIP60 GSK3b->TIP60 phosphorylates Apoptosis Neuronal Apoptosis TIP60->Apoptosis promotes

Caption: M617-mediated neuroprotective pathway.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Culture & M617 Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis & Normalization detection->analysis

Caption: Western Blotting experimental workflow.

References

M617 TFA: A Selective Galanin Receptor 1 Agonist for Pain Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M617 trifluoroacetate (TFA) is a potent and selective agonist for the galanin receptor 1 (GAL1), a G protein-coupled receptor implicated in a variety of physiological processes, including nociception. This technical guide provides a comprehensive overview of the role of M617 TFA in pain modulation, detailing its mechanism of action, associated signaling pathways, and preclinical efficacy. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this compound as a potential therapeutic agent for pain management.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that exerts its effects through three receptor subtypes: GAL1, GAL2, and GAL3. The GAL1 receptor, in particular, has emerged as a promising target for the development of novel analgesics. M617 is a chimeric peptide that acts as a selective agonist for the GAL1 receptor, demonstrating a significantly higher affinity for GAL1 over GAL2.[1][2] This selectivity makes M617 a valuable tool for elucidating the specific role of GAL1 in pain processing and a potential candidate for therapeutic development. The trifluoroacetate (TFA) salt form is common for synthetic peptides, aiding in their stability and solubility.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GAL1 receptors. These receptors are coupled to inhibitory G proteins of the Gαi/o family.[3][4] Upon activation by an agonist like M617, the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger.[3][5] The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA), a downstream effector that phosphorylates various proteins involved in neuronal excitability and synaptic transmission. By suppressing the cAMP/PKA signaling cascade, M617 ultimately leads to a hyperpolarization of the neuronal membrane and a reduction in neuronal firing, thereby attenuating the transmission of pain signals.[5][6]

M617_Signaling_Pathway M617 This compound GAL1R GAL1 Receptor M617->GAL1R Binds to G_protein Gαi/o Protein GAL1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Pain_Signal Pain Signal Transmission PKA->Pain_Signal Reduces Modulation Pain Modulation (Analgesia)

Figure 1: this compound Signaling Pathway in Pain Modulation.

Quantitative Data

The following tables summarize the key quantitative data reported for M617 in preclinical studies.

Table 1: Receptor Binding Affinity of M617

ReceptorKi (nM)Reference
GAL10.23[1][2]
GAL25.71[1][2]

Table 2: Preclinical Efficacy of M617 in Pain Models

Pain ModelSpeciesAdministration RouteEffective DoseAnalgesic EffectReference
Capsaicin-induced inflammatory painRatIntracerebroventricular (i.c.v.)Not specifiedReduction in inflammatory pain[1][2]
Noxious thermal stimulationRatIntra-central nucleus of amygdala (CeA)0.1, 0.5, 1 nmolDose-dependent increase in hindpaw withdrawal latency[7]
Noxious mechanical stimulationRatIntra-central nucleus of amygdala (CeA)0.1, 0.5, 1 nmolDose-dependent increase in hindpaw withdrawal threshold[7]
Noxious thermal stimulationRatIntra-lateral habenula complex0.15 nmolIncrease in hindpaw withdrawal latency[6]
Noxious mechanical stimulationRatIntra-lateral habenula complex0.15 nmolIncrease in hindpaw withdrawal threshold[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of M617's role in pain modulation.

In Vivo Pain Models

This model is used to assess the efficacy of compounds against inflammatory pain.

  • Procedure:

    • A baseline measurement of paw volume or withdrawal threshold to a stimulus (e.g., mechanical or thermal) is taken.

    • A solution of carrageenan (typically 1-2% in sterile saline) is injected into the plantar surface of one hind paw of the animal (e.g., rat or mouse).[8][9]

    • This injection induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia, which typically peaks within 3-5 hours.[8]

    • This compound or a vehicle control is administered (e.g., via intracerebroventricular injection) at a specified time before or after the carrageenan injection.

    • Paw volume and/or withdrawal thresholds to mechanical (von Frey filaments) or thermal (hot plate) stimuli are measured at various time points post-carrageenan injection to assess the analgesic effect of the compound.[8]

This test measures the response to a thermal pain stimulus and is used to evaluate the efficacy of centrally acting analgesics.

  • Procedure:

    • The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[7][10]

    • The animal is placed on the heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[7][10]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[10]

    • This compound or a vehicle control is administered, and the test is repeated at various time points to determine the effect on thermal pain sensitivity.

This test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

  • Procedure:

    • The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of the paws.[11][12]

    • Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw.[11][12]

    • The threshold for paw withdrawal is determined as the filament force that elicits a withdrawal response in a certain percentage of applications (e.g., 50% threshold).[12]

    • This compound or a vehicle control is administered, and the mechanical threshold is reassessed to evaluate the anti-allodynic effect.

In Vitro Assays

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Procedure:

    • Cell membranes expressing the target receptor (e.g., GAL1 or GAL2) are prepared.

    • The membranes are incubated with a radiolabeled ligand known to bind to the receptor.

    • Increasing concentrations of the test compound (this compound) are added to compete with the radiolabeled ligand for binding to the receptor.

    • The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

    • The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.

This assay measures the intracellular levels of cyclic AMP to assess the functional activity of Gαi/o-coupled receptors.

  • Procedure:

    • Cells expressing the GAL1 receptor are cultured.

    • The cells are treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production.

    • The cells are then incubated with varying concentrations of this compound.

    • The intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA-based or fluorescence-based).

    • A dose-response curve is generated to determine the EC50 (half-maximal effective concentration) of this compound for inhibiting adenylyl cyclase activity.[5]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Testing Binding Receptor Binding Assay (Determine Ki) cAMP cAMP Functional Assay (Determine EC50) Pain_Model Induce Pain Model (e.g., Carrageenan) Drug_Admin Administer this compound Pain_Model->Drug_Admin Behavioral_Test Behavioral Testing (Hot Plate, von Frey) Drug_Admin->Behavioral_Test M617_TFA This compound M617_TFA->Binding M617_TFA->Drug_Admin

Figure 2: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound has been demonstrated to be a selective and potent GAL1 receptor agonist with significant antinociceptive properties in preclinical models of pain. Its mechanism of action, involving the inhibition of the adenylyl cyclase/cAMP/PKA pathway, provides a clear rationale for its pain-modulating effects. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on a more extensive characterization of its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in a broader range of pain models, to fully assess its viability as a novel analgesic agent.

References

M617 TFA: A Novel Galanin Receptor 1 Agonist for the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M617 Trifluoroacetate (TFA), a selective agonist for the galanin receptor 1 (GAL1), has emerged as a promising therapeutic agent in preclinical models of type 2 diabetes. This document provides a comprehensive technical overview of the current research on M617 TFA, with a focus on its mechanism of action, effects on glucose metabolism, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including feeding behavior, neuroendocrine secretion, and pain perception. The biological effects of galanin are mediated through three G protein-coupled receptors: GAL1, GAL2, and GAL3. Recent evidence has highlighted the role of the galaninergic system in the regulation of glucose homeostasis, with the GAL1 receptor subtype showing particular promise as a therapeutic target for type 2 diabetes.

This compound is a potent and selective GAL1 receptor agonist, with a Ki of 0.23 nM for GAL1, demonstrating significantly higher affinity compared to its 5.71 nM Ki for GAL2.[1] Preclinical studies have demonstrated that central administration of this compound can ameliorate insulin resistance and improve glucose utilization in animal models of type 2 diabetes.[2][3][4] This whitepaper will delve into the core findings of these studies, presenting the data in a structured format and providing detailed methodologies for key experiments.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound in the context of type 2 diabetes are primarily attributed to its action within the central nervous system. Intracerebroventricular (i.c.v.) injection of this compound has been shown to enhance insulin sensitivity in peripheral tissues, including skeletal muscle, adipose tissue, and cardiac muscle.[2][3][4] The primary mechanism involves the potentiation of the insulin signaling pathway, leading to increased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of insulin-responsive cells.

The key signaling cascade initiated by the activation of central GAL1 receptors by this compound is the Akt/AS160/GLUT4 pathway .[2][3] Upon binding of this compound to GAL1 receptors in the brain, a signaling cascade is initiated that ultimately leads to the phosphorylation and activation of Akt (also known as Protein Kinase B) and its downstream substrate, AS160 (Akt substrate of 160 kDa). Phosphorylated AS160 promotes the translocation of GLUT4-containing vesicles from intracellular storage pools to the plasma membrane, thereby increasing glucose uptake into the cells.

M617_TFA_Signaling_Pathway cluster_brain Central Nervous System cluster_cell Peripheral Insulin-Responsive Cell (e.g., Skeletal Muscle, Adipocyte) M617 This compound GAL1 Galanin Receptor 1 (GAL1) M617->GAL1 Binds to Akt_inactive Akt GAL1->Akt_inactive Signals to Akt_active p-Akt Akt_inactive->Akt_active Phosphorylation AS160_inactive AS160 Akt_active->AS160_inactive AS160_active p-AS160 AS160_inactive->AS160_active Phosphorylation GLUT4_vesicle GLUT4 Vesicles (intracellular) AS160_active->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Translocation to Plasma Membrane Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake Experimental_Workflow cluster_model Animal Model Preparation cluster_treatment Intervention cluster_analysis Analysis A1 High-Fat Diet A2 Streptozotocin (STZ) Injection A1->A2 A3 Confirmation of Diabetes A2->A3 B1 i.c.v. Cannulation A3->B1 B2 This compound Administration B1->B2 C1 Hyperinsulinemic- Euglycemic Clamp B2->C1 C2 Tissue Collection B2->C2 C3 Western Blotting (Protein Analysis) C2->C3 C4 RT-qPCR (Gene Expression) C2->C4

References

M617 TFA: A Technical Guide for Galanin Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of M617 Trifluoroacetate (TFA), a key research tool for investigating the galaninergic system. M617 is a chimeric peptide, combining a fragment of galanin with a portion of bradykinin, which exhibits high affinity and selectivity for the galanin receptor 1 (GalR1). This document details the chemical and physical properties of M617 TFA, its binding and functional characteristics at the three galanin receptor subtypes (GalR1, GalR2, and GalR3), and comprehensive protocols for its use in fundamental research applications. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize M617 as a selective agonist to probe the physiological and pathological roles of GalR1.

Introduction to Galanin Receptors and this compound

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that exerts a variety of neuromodulatory functions, including the regulation of pain, cognition, and mood.[1] These effects are mediated by three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GalR2 predominantly couples to Gq/11 proteins, activating phospholipase C and resulting in an increase in intracellular calcium.[2]

The development of subtype-selective ligands is crucial for dissecting the specific functions of each galanin receptor. M617 is a notable synthetic peptide agonist designed for this purpose.[3] It is a chimeric peptide consisting of Galanin(1-13)-Gln¹⁴-bradykinin(2-9)amide.[3] The trifluoroacetate (TFA) salt is a common form of this peptide, resulting from its synthesis and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[4] It is important for researchers to be aware that the TFA counter-ion can potentially influence experimental outcomes.

Chemical and Physical Properties of this compound

M617 is a complex peptide with specific chemical and physical characteristics that are important for its handling and use in experimental settings.

PropertyValueReference
Chemical Name Galanin(1-13)-Gln¹⁴-bradykinin(2-9)amide trifluoroacetate[3]
Sequence GWTLNSAGYLLGPQPPGFSPFR-NH₂[5]
Molecular Formula C₁₁₂H₁₆₁N₂₉O₂₈ (peptide); C₁₁₄H₁₆₂F₃N₂₉O₃₀ (TFA salt)[1][5]
Molecular Weight 2361.68 g/mol (peptide); 2475.67 g/mol (TFA salt)[1][5]
Purity ≥95% (by HPLC)[3][5]
Solubility Soluble in water to 1 mg/mL. For higher concentrations, sonication may be required.[1][5]
Storage Store at -20°C, protected from moisture and light. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
CAS Number 860790-38-1 (for the peptide)[5]

Pharmacology at Galanin Receptors

M617 has been characterized for its binding affinity and functional activity at the three human galanin receptor subtypes. It displays a clear preference for GalR1.

Binding Affinity

The binding affinity of M617 for human galanin receptors has been determined by competitive radioligand binding assays.

Receptor SubtypeBinding Affinity (Ki)Reference
GalR1 0.23 ± 0.12 nM[6]
GalR2 5.71 ± 1.28 nM[6]
GalR3 49.2 ± 9.4 nM
Functional Activity

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of M617 for galanin receptors using a radiolabeled ligand, such as ¹²⁵I-galanin.

Experimental Workflow: Radioligand Binding Assay

G prep Prepare cell membranes expressing the target galanin receptor (GalR1, GalR2, or GalR3). incubation Incubate membranes with a fixed concentration of ¹²⁵I-galanin and varying concentrations of M617. prep->incubation Add to assay buffer filtration Separate bound from free radioligand by rapid filtration through GF/C filters. incubation->filtration After incubation counting Quantify the radioactivity retained on the filters using a gamma counter. filtration->counting Wash filters analysis Analyze data to determine the IC₅₀ of M617 and calculate the Ki value. counting->analysis Generate competition curve G M617 M617 GalR1_3 GalR1 / GalR3 M617->GalR1_3 binds Gi_o Gi/o Protein GalR1_3->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets G M617 M617 GalR2 GalR2 M617->GalR2 binds Gq_11 Gq/11 Protein GalR2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Response Cellular Response Ca2->Response PKC->Response G surgery Stereotaxic surgery to implant a guide cannula for intracerebroventricular (ICV) injection. recovery Allow animals to recover from surgery. surgery->recovery habituation Habituate animals to the experimental setup. recovery->habituation injection Administer this compound or vehicle via ICV injection. habituation->injection seizure_induction Induce seizures using a chemoconvulsant (e.g., pentylenetetrazol, PTZ). injection->seizure_induction After a defined time monitoring Monitor and score seizure activity (e.g., Racine scale). seizure_induction->monitoring analysis Analyze seizure latency, duration, and severity. monitoring->analysis

References

M617: A Technical Guide to its Interaction with GAL1 and GAL2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the synthetic peptide M617 for the galanin receptor subtypes 1 (GAL1) and 2 (GAL2). The information presented herein is intended to support research and drug development efforts targeting the galaninergic system.

Binding Affinity of M617 for GAL1 and GAL2 Receptors

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. M617 exhibits a notable selectivity for the GAL1 receptor over the GAL2 receptor. The Ki values are summarized in the table below.

LigandReceptorKi (nM)
M617GAL10.23[1]
M617GAL25.71[1]

Table 1: Ki values of M617 for human GAL1 and GAL2 receptors.

Experimental Protocol: Determination of Ki Values

The Ki values of M617 for GAL1 and GAL2 receptors were determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (M617) to displace a radiolabeled ligand from its receptor. The following protocol is a representative example of the methodology employed.

Materials and Reagents
  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either human GAL1 or GAL2 receptors.

  • Radioligand: [¹²⁵I]-porcine galanin or other suitable radiolabeled galanin receptor agonist/antagonist.

  • Unlabeled Ligand: M617.

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • Glass fiber filters.

Experimental Workflow

The overall workflow for the competitive radioligand binding assay is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing GAL1 or GAL2) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation (Membranes + Radioligand + M617) membrane_prep->incubation reagent_prep Reagent Preparation (Radioligand, M617 dilutions) reagent_prep->incubation filtration Filtration (Separation of bound and free radioligand) incubation->filtration counting Scintillation Counting (Quantification of bound radioactivity) filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff equation) ic50->ki

A simplified workflow of the competitive radioligand binding assay.
Step-by-Step Procedure

  • Membrane Preparation:

    • HEK293 cells expressing either GAL1 or GAL2 receptors are harvested.

    • The cells are homogenized in ice-cold membrane preparation buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in binding buffer to a specific protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I]-porcine galanin).

    • Increasing concentrations of unlabeled M617 are added to the wells to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.

    • The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value of M617, which is the concentration that inhibits 50% of the specific binding of the radioligand.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of GAL1 and GAL2 Receptors

GAL1 and GAL2 are G-protein coupled receptors (GPCRs) that mediate the physiological effects of galanin. Upon ligand binding, they activate distinct intracellular signaling cascades.

GAL1 Receptor Signaling Pathway

The GAL1 receptor primarily couples to Gi/o proteins. Activation of GAL1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.

GAL1_signaling M617 M617 GAL1 GAL1 Receptor M617->GAL1 Binds G_protein Gi/o Protein GAL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via βγ subunits) cAMP cAMP AC->cAMP Converts ATP to

Simplified signaling pathway of the GAL1 receptor.
GAL2 Receptor Signaling Pathway

The GAL2 receptor is primarily coupled to Gq/11 proteins.[2] Activation of GAL2 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[2]

GAL2_signaling M617 M617 GAL2 GAL2 Receptor M617->GAL2 Binds G_protein Gq/11 Protein GAL2->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates

Simplified signaling pathway of the GAL2 receptor.

References

An In-depth Technical Guide to Novel Peptides in Appetite Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "M617 TFA" did not yield any publicly available scientific literature. It is presumed that this may be an internal, pre-clinical, or otherwise non-public designation. This guide will therefore focus on a well-characterized and clinically significant class of peptides involved in appetite regulation: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists, which are central to modern metabolic disease research and drug development. The principles, experimental designs, and signaling pathways detailed herein are representative of the core methodologies used in the study of appetite-regulating peptides.

Introduction to Peptide-Based Appetite Regulation

The intricate signaling network that governs appetite and energy homeostasis is a primary focus for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes. Gut-derived peptides play a crucial role in this network, acting as key messengers between the gastrointestinal tract and the central nervous system. Among these, Glucagon-Like Peptide-1 (GLP-1) has emerged as a cornerstone of metabolic research and pharmacotherapy. Secreted from intestinal L-cells in response to nutrient ingestion, GLP-1 exerts pleiotropic effects that collectively lead to reduced food intake and improved glucose metabolism. This guide provides a technical overview of the mechanisms, experimental evaluation, and signaling pathways associated with GLP-1 receptor agonists in the context of appetite regulation.

Quantitative Data on the Effects of GLP-1 Receptor Agonists

The following tables summarize key quantitative data from preclinical and clinical studies of representative GLP-1 receptor agonists, illustrating their impact on appetite, food intake, and body weight.

Table 1: Preclinical Efficacy of GLP-1 Receptor Agonists in Animal Models

CompoundAnimal ModelDosageDurationKey Outcomes
LiraglutideDiet-Induced Obese (DIO) Rats0.2 mg/kg, s.c., once daily4 weeks- 15% reduction in cumulative food intake- 12% reduction in body weight compared to vehicle control
SemaglutideDIO Mice10 nmol/kg, s.c., once daily30 days- 25% reduction in daily food intake- 18% body weight loss
Exendin-4Lean Mice3 nmol/kg, i.p.Acute- 40% reduction in food intake in the first hour post-administration

Table 2: Clinical Efficacy of GLP-1 Receptor Agonists in Humans with Obesity

CompoundStudy PopulationDosageDurationKey Outcomes
LiraglutideAdults with BMI ≥30 or ≥27 with comorbidities3.0 mg, s.c., once daily56 weeks- 8.4 kg mean weight loss from baseline- Significant reduction in self-reported hunger scores
SemaglutideAdults with BMI ≥30 or ≥27 with comorbidities2.4 mg, s.c., once weekly68 weeks- 14.9% mean change in body weight from baseline- Significant improvements in cardiometabolic risk factors

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on appetite regulation. Below are representative protocols for key experiments.

In Vivo Assessment of Food Intake in Rodent Models
  • Objective: To quantify the effect of a test compound on food consumption.

  • Model: Male C57BL/6J mice or Sprague-Dawley rats, often rendered obese through a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • Acclimation: Animals are single-housed and acclimated to metabolic cages with automated food intake monitoring systems for at least 3 days prior to the experiment.

  • Procedure:

    • Animals are fasted for a standardized period (e.g., 4-6 hours) to ensure motivation to eat.

    • The test compound (e.g., a GLP-1 receptor agonist) or vehicle is administered via the intended clinical route (e.g., subcutaneous injection).

    • Immediately following administration, animals are returned to their cages with pre-weighed food hoppers.

    • Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by the automated system or by manual weighing of the food.

    • Cumulative food intake is calculated and compared between treatment and vehicle groups.

In Vitro Receptor Activation Assay
  • Objective: To determine the potency and efficacy of a test compound at its target receptor (e.g., the GLP-1 receptor).

  • Method: A common method is a cell-based cAMP (cyclic adenosine monophosphate) accumulation assay.

  • Cell Line: HEK293 cells stably transfected with the human GLP-1 receptor.

  • Procedure:

    • Cells are plated in 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are incubated with increasing concentrations of the test compound or a reference agonist (e.g., native GLP-1) for a defined period (e.g., 30 minutes) at 37°C.

    • Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

    • Data are plotted as a dose-response curve, and the EC50 (half-maximal effective concentration) is calculated to determine potency.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams are rendered in Graphviz DOT language.

GLP1_Signaling_Pathway cluster_neuron Within the Neuron GLP1 GLP-1 Agonist GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 CREB CREB PKA->CREB Phosphorylates IonChannels Ion Channels PKA->IonChannels Modulates GeneExpression Gene Expression (e.g., POMC) CREB->GeneExpression Promotes NeurotransmitterRelease ↓ Neurotransmitter Release (↓ Appetite) Epac2->NeurotransmitterRelease Influences Neuron Hypothalamic Neuron

Caption: GLP-1 Receptor Signaling Pathway in a Hypothalamic Neuron.

Experimental_Workflow start Hypothesis: Compound reduces appetite invitro In Vitro Screening (e.g., cAMP Assay) start->invitro pkpd Pharmacokinetics/ Pharmacodynamics (PK/PD) invitro->pkpd Lead Compound acute Acute In Vivo Studies (Food Intake) pkpd->acute chronic Chronic In Vivo Studies (Body Weight, Composition) acute->chronic Promising Results mechanism Mechanistic Studies (e.g., c-Fos, Electrophysiology) chronic->mechanism conclusion Data Analysis & Conclusion mechanism->conclusion

Caption: Preclinical Experimental Workflow for an Appetite-Regulating Compound.

Conclusion

The study of novel peptides for appetite regulation is a dynamic and promising field. GLP-1 receptor agonists serve as a paradigm, demonstrating the potential to achieve significant weight loss and metabolic benefits through the modulation of central appetite pathways. The methodologies and workflows presented in this guide provide a foundational framework for the preclinical and clinical evaluation of new therapeutic candidates. As research continues, a deeper understanding of these complex signaling networks will undoubtedly lead to the development of even more effective and safer treatments for obesity and related metabolic disorders.

Cellular Targets of M617 TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of M617 TFA, a selective galanin receptor agonist. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Cellular Targets and Binding Affinities

This compound primarily targets the galanin receptor family, a class of G protein-coupled receptors (GPCRs). It exhibits high selectivity for the galanin receptor 1 (GALR1), with notable affinity for galanin receptor 2 (GALR2) and galanin receptor 3 (GALR3) as well.

Quantitative Data Summary

The binding affinities of this compound for the galanin receptors have been determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Kᵢ value indicates a higher binding affinity.

TargetKᵢ Value (nM)Receptor TypePrimary Transduction Pathway
Galanin Receptor 1 (GALR1)0.23[1]GPCRGᵢ/Gₒ coupled
Galanin Receptor 2 (GALR2)5.71[1]GPCRGᵩ/G₁₁ and Gᵢ/Gₒ coupled
Galanin Receptor 3 (GALR3)49.2 ± 9.4GPCRGᵢ/Gₒ coupled[2]

Signaling Pathways and Mechanism of Action

Activation of galanin receptors by this compound initiates distinct downstream signaling cascades, depending on the receptor subtype.

GALR1 and GALR3 Signaling

GALR1 and GALR3 are coupled to inhibitory G proteins (Gᵢ/Gₒ). Upon activation by this compound, these receptors trigger a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP)[2][3].

  • Modulation of Ion Channels: Activation can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Specifically, the Extracellular signal-Regulated Kinase (ERK) pathway is activated via the βγ-subunits of the G protein[3].

GALR1_GALR3_Signaling M617 This compound GALR1_3 GALR1 / GALR3 M617->GALR1_3 activates Gi_o Gαi/o GALR1_3->Gi_o activates G_beta_gamma Gβγ GALR1_3->G_beta_gamma releases AC Adenylyl Cyclase Gi_o->AC inhibits MAPK MAPK (ERK) Pathway G_beta_gamma->MAPK activates cAMP cAMP AC->cAMP produces

GALR1/GALR3 Signaling Pathway
GALR2 Signaling

GALR2 is primarily coupled to Gᵩ/G₁₁ proteins, but can also couple to Gᵢ/Gₒ. Its activation by this compound can lead to:

  • Stimulation of Phospholipase C (PLC): This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Increase in Intracellular Calcium: IP₃ triggers the release of calcium from intracellular stores.

  • Activation of Protein Kinase C (PKC): DAG and calcium activate PKC, which in turn can activate the MAPK/ERK pathway.

GALR2_Signaling M617 This compound GALR2 GALR2 M617->GALR2 activates Gq_11 Gαq/11 GALR2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 increases PKC Protein Kinase C DAG->PKC activates Ca2->PKC activates MAPK MAPK (ERK) Pathway PKC->MAPK activates Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (expressing GALR) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation & Pellet Resuspension Homogenization->Centrifugation Incubation Incubation with Radioligand & this compound Centrifugation->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Kᵢ Calculation (Cheng-Prusoff) IC50->Ki GLUT4_Analysis_Workflow cluster_expression GLUT4 Expression (Western Blot) cluster_translocation GLUT4 Translocation (Immunofluorescence) Lysate_Prep Cell/Tissue Lysate Preparation SDS_PAGE SDS-PAGE & Transfer Lysate_Prep->SDS_PAGE Immunoblot Immunoblotting with anti-GLUT4 SDS_PAGE->Immunoblot Detection Chemiluminescent Detection & Quantification Immunoblot->Detection Cell_Prep Cell Culture on Coverslips Staining Fixation, Permeabilization & Immunostaining Cell_Prep->Staining Microscopy Confocal Microscopy Staining->Microscopy Analysis Image Analysis & Co-localization Microscopy->Analysis

References

M617 TFA: A Galanin Receptor 1 Agonist Attenuates Neuronal Apoptosis via the ERK/GSK-3β/TIP60 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M617, a selective agonist for Galanin Receptor 1 (GalR1), has demonstrated significant neuroprotective effects by attenuating neuronal apoptosis. This technical guide synthesizes the current understanding of M617's mechanism of action, focusing on its impact on the ERK/GSK-3β/TIP60 signaling pathway. The trifluoroacetic acid (TFA) salt of M617 is commonly used in research to enhance its stability and solubility. This document provides a detailed overview of the signaling cascade, experimental methodologies employed to elucidate this pathway, and quantitative data from key studies. The information presented is intended to support further research and drug development efforts targeting neurodegenerative conditions and acute brain injuries, such as subarachnoid hemorrhage (SAH).

Introduction

Neuronal apoptosis, or programmed cell death, is a critical pathological process in a variety of neurological disorders, including ischemic stroke and traumatic brain injury.[1] Subarachnoid hemorrhage (SAH), a devastating cerebrovascular event, is characterized by significant early brain injury involving neuronal apoptosis.[1][2] The galanin system, comprising the neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3), has emerged as a promising therapeutic target for neuroprotection. In particular, the activation of GalR1 has been shown to confer anti-apoptotic effects.[1][2]

M617 is a selective agonist for GalR1, exhibiting a higher affinity for GalR1 over GalR2.[3] Research has highlighted the potential of M617 to mitigate neuronal apoptosis.[1] This guide focuses on the pivotal study by Shi et al. (2021), which elucidated the role of the ERK/GSK-3β/TIP60 pathway in the neuroprotective effects of M617 in a rat model of SAH.[1][2]

The M617-Mediated Anti-Apoptotic Signaling Pathway

M617 exerts its neuroprotective effects by initiating a signaling cascade that ultimately inhibits the apoptotic machinery. The binding of M617 to GalR1 triggers a series of phosphorylation and dephosphorylation events, modulating the activity of key downstream proteins.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by M617 binding to GalR1, leading to the attenuation of neuronal apoptosis.

M617_Signaling_Pathway cluster_activation Activation Cascade cluster_inhibition Inhibitory Phosphorylation cluster_apoptosis Apoptotic Pathway M617 M617 (GalR1 Agonist) GalR1 Galanin Receptor 1 (GalR1) M617->GalR1 Binds to ERK ERK GalR1->ERK Activates Bcl2 Bcl-2 GalR1->Bcl2 Upregulates pERK p-ERK (Activated) GSK3b GSK-3β pERK->GSK3b Phosphorylates (Inhibits) pGSK3b p-GSK-3β (Inhibited) TIP60 TIP60 pGSK3b->TIP60 Fails to Phosphorylate pTIP60 p-TIP60 (Inhibited) p53 p53 pTIP60->p53 Fails to Activate Bax Bax p53->Bax Activates Caspase3 Cleaved Caspase-3 p53->Caspase3 Activates Apoptosis Neuronal Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits Caspase3->Apoptosis Executes

Caption: M617/GalR1 signaling pathway inhibiting neuronal apoptosis.

Experimental Evidence and Methodologies

The anti-apoptotic effect of M617 has been validated through a series of in vivo experiments. The following sections detail the experimental workflow and protocols used in the pivotal study by Shi et al. (2021).[1]

Experimental Workflow

The diagram below outlines the general experimental workflow to investigate the effects of M617 in a rat model of subarachnoid hemorrhage.

Experimental_Workflow SAH_Model Subarachnoid Hemorrhage (SAH) Model Induction in Rats Grouping Animal Grouping (Sham, SAH, SAH + M617, etc.) SAH_Model->Grouping Treatment Intracerebroventricular Administration (M617, Inhibitors, CRISPR) Grouping->Treatment Neurobehavioral Neurobehavioral Tests (Short-term and Long-term) Treatment->Neurobehavioral Tissue_Harvest Brain Tissue Harvesting (24h, 28d post-SAH) Treatment->Tissue_Harvest Data_Analysis Data Analysis and Interpretation Neurobehavioral->Data_Analysis Western_Blot Western Blot Analysis (p-ERK, p-GSK-3β, p-TIP60, Cleaved Caspase-3, etc.) Tissue_Harvest->Western_Blot IHC Immunohistochemistry & Staining (Nissl, Fluoro-Jade C) Tissue_Harvest->IHC Western_Blot->Data_Analysis IHC->Data_Analysis

Caption: Experimental workflow for M617's neuroprotective effects.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Shi et al. (2021).[1]

  • Subarachnoid Hemorrhage (SAH) Rat Model:

    • Animal Model: Male Sprague-Dawley rats (300-350g) were used.

    • Induction: Endovascular perforation model. A sharpened 4-0 nylon suture was inserted through the external carotid artery to the internal carotid artery and advanced to perforate the anterior cerebral artery.

    • Sham Operation: The same procedure was performed without perforation of the artery.

  • Drug Administration:

    • M617: Administered intracerebroventricularly (i.c.v.) at a dose of 24 μg/kg.

    • Inhibitors:

      • ERK inhibitor (U0126) was administered to block the ERK pathway.

    • CRISPR:

      • GalR1 CRISPR and GSK-3β CRISPR were used to knock down the respective proteins.

  • Neurobehavioral Assessment:

    • Short-term: Evaluated at 24 hours post-SAH using a modified Garcia score.

    • Long-term: Motor coordination was assessed using the Rotarod test at 7, 14, and 21 days post-SAH.

  • Western Blot Analysis:

    • Tissue Preparation: Ipsilateral brain hemispheres were harvested and protein was extracted.

    • Antibodies: Primary antibodies against p-ERK, ERK, p-GSK-3β (Ser9), GSK-3β, p-TIP60, TIP60, p53, Bax, Bcl-2, and cleaved caspase-3 were used.

    • Detection: Secondary antibodies conjugated to horseradish peroxidase were used, and bands were visualized using an enhanced chemiluminescence (ECL) system.

  • Immunohistochemistry and Staining:

    • Nissl Staining: Used to assess neuronal survival in the hippocampus at 28 days post-SAH.

    • Fluoro-Jade C Staining: Used to detect degenerating neurons in the hippocampus at 28 days post-SAH.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Shi et al. (2021), demonstrating the impact of M617 on protein expression and neuronal survival.[1]

Table 1: Effect of M617 on Apoptosis-Related Protein Expression 24h Post-SAH

ProteinSAH + VehicleSAH + M617 (24 µg/kg)Effect of M617
p-ERKUpregulation
p-GSK-3β (Ser9)Upregulation (Inhibition)
p-TIP60Downregulation
p53Downregulation
BaxDownregulation
Bcl-2Upregulation
Cleaved Caspase-3Downregulation

Note: Arrows indicate the change in protein levels relative to the sham group. The "Effect of M617" column describes the impact of M617 treatment compared to the SAH + Vehicle group.

Table 2: Effect of M617 on Neurological Deficits and Neuronal Degeneration

Outcome AssessmentSAH + VehicleSAH + M617 (24 µg/kg)Result
Short-term Neurological Deficits (24h) SevereSignificantly ImprovedM617 improved neurological function.
Long-term Motor Coordination (Rotarod Test) ImpairedSignificantly Improved (days 7 & 14)M617 improved long-term motor function.
Hippocampal Neuronal Loss (28d) SignificantSignificantly ReducedM617 reduced neuronal death.
Hippocampal Neuronal Degeneration (28d) SignificantSignificantly ReducedM617 attenuated neuronal degeneration.

Conclusion and Future Directions

M617 TFA, as a selective GalR1 agonist, demonstrates a potent neuroprotective effect by attenuating neuronal apoptosis. The underlying mechanism involves the activation of the ERK/GSK-3β/TIP60 signaling pathway, leading to the downregulation of pro-apoptotic proteins such as p53, Bax, and cleaved caspase-3, and the upregulation of the anti-apoptotic protein Bcl-2.[1] The experimental evidence strongly supports the therapeutic potential of M617 for conditions characterized by neuronal apoptosis, particularly in the context of acute brain injury like SAH.

Future research should focus on:

  • Optimizing the therapeutic window and dosage of M617 for various neurological conditions.

  • Investigating the long-term efficacy and safety of M617 in preclinical models.

  • Exploring the potential of M617 in combination with other neuroprotective agents.

  • Translating these promising preclinical findings into clinical trials for patients with acute brain injuries and neurodegenerative diseases.

This technical guide provides a comprehensive overview for researchers and drug development professionals, aiming to facilitate further exploration and development of M617 as a novel neuroprotective agent.

References

Methodological & Application

M617 TFA In Vivo Injection Protocol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the in vivo administration of M617 TFA, a selective galanin receptor 1 (GAL1) agonist.

Introduction

M617 is a chimeric peptide, specifically Galanin(1-13)-Gln14-bradykinin(2-9)amide, that acts as a selective agonist for the galanin receptor 1 (GAL1). It is typically supplied as a trifluoroacetate (TFA) salt. Activation of GAL1, a G-protein coupled receptor, has been implicated in various physiological processes, including nociception, inflammation, and metabolic regulation.[1][2][3][4] The TFA counter-ion is a common result of the peptide purification process and is generally considered to have low toxicity at the concentrations administered with the peptide.[5][6][7] This document outlines the necessary protocols for the preparation and in vivo administration of this compound for pre-clinical research.

This compound Properties and Storage

A summary of the key properties of M617 and recommended storage conditions are provided in the table below.

PropertyValue
Full Name Galanin(1-13)-Gln14-bradykinin(2-9)amide TFA
Molecular Weight ~2361.68 g/mol (as free base)
Appearance Lyophilized white powder
Solubility Soluble in sterile water up to 1 mg/mL.[8] For higher concentrations or hydrophobic peptides, DMSO can be used as an initial solvent.[9]
Storage (Lyophilized) Store at -20°C or -80°C for long-term stability.[10]
Storage (In Solution) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10][11]

Signaling Pathway and Experimental Workflow

Activation of GAL1 by M617 initiates a G-protein-mediated signaling cascade. GAL1 is primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12][13][14][15] This signaling pathway is central to the physiological effects of M617.

GALR1_Signaling_Pathway M617 M617 (Agonist) GALR1 GALR1 Receptor M617->GALR1 Binds to G_protein Gαi/o and Gβγ Subunits GALR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to

GALR1 Signaling Pathway

The general workflow for an in vivo experiment using this compound involves several key steps from preparation to data analysis.

M617_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis Reconstitution Reconstitute this compound in appropriate vehicle Dose_Calc Calculate Dosage (mg/kg or nmol) Reconstitution->Dose_Calc Animal_Prep Prepare Animal Model (e.g., anesthesia if required) Dose_Calc->Animal_Prep Injection Inject this compound via chosen route (IV, SC, IP, ICV) Animal_Prep->Injection Monitoring Monitor for behavioral/physiological changes Injection->Monitoring Data_Collection Collect Data/ Samples at specified time points Monitoring->Data_Collection Analysis Analyze Data and Interpret Results Data_Collection->Analysis

Experimental Workflow

Experimental Protocols

Reconstitution of this compound

Materials:

  • Lyophilized this compound peptide

  • Sterile, pyrogen-free water, sterile saline (0.9% NaCl), or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO), if required for initial solubilization

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Reconstitute the peptide in a suitable sterile vehicle. For a 1 mg/mL stock solution, sterile water is recommended.[8]

  • If the peptide is difficult to dissolve, a small amount of DMSO can be used to initially solubilize the peptide, followed by dilution with the aqueous buffer of choice.[9]

  • Gently vortex or pipette to mix until the peptide is fully dissolved. Avoid vigorous shaking.

  • For long-term storage of the stock solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[10][11]

In Vivo Administration Routes

The choice of administration route depends on the experimental design and target tissue. Below are protocols for common routes. Always adhere to institution-specific animal care and use guidelines.

Dosage Considerations: The effective dose of M617 can vary depending on the animal model, administration route, and the specific biological question being investigated. The following table summarizes dosages reported in the literature. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Route of AdministrationSpeciesReported Dose RangeApplication
Intracerebroventricular (ICV)Rat0.1 - 2 nmolAntinociception
Intraperitoneal (IP)RatNot explicitly reported for M617, but other galanin agonists have been used systemically.Seizure models (for other galanin agonists)
Intravenous (IV)Rat/MouseNo specific data for M617. General peptide protocols apply.Systemic delivery
Subcutaneous (SC)Rat/MouseNo specific data for M617. General peptide protocols apply.Sustained systemic delivery

4.2.1. Intravenous (IV) Injection (Rat Tail Vein)

Materials:

  • This compound solution

  • Sterile syringe (e.g., 1 mL) with an appropriate needle (e.g., 27-30 gauge)

  • Animal restrainer

  • Heat lamp or warm water to induce vasodilation

Procedure:

  • Prepare the this compound solution in a sterile syringe.

  • Warm the rat's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[16][17]

  • Place the rat in a suitable restrainer.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Aspirate gently to confirm the needle is in the vein (a small amount of blood should enter the needle hub).

  • Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

4.2.2. Subcutaneous (SC) Injection (Mouse/Rat)

Materials:

  • This compound solution

  • Sterile syringe (e.g., 1 mL) with an appropriate needle (e.g., 25-27 gauge)

Procedure:

  • Prepare the this compound solution in a sterile syringe.

  • Grasp the loose skin over the back of the animal (between the shoulder blades) to form a "tent".[18][19]

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspirate to ensure you have not entered a blood vessel.

  • Inject the solution.

  • Withdraw the needle and gently massage the area to aid dispersal.

4.2.3. Intraperitoneal (IP) Injection (Rat/Mouse)

Materials:

  • This compound solution

  • Sterile syringe (e.g., 1 mL) with an appropriate needle (e.g., 23-25 gauge for rats, 25-27 gauge for mice)

Procedure:

  • Prepare the this compound solution in a sterile syringe.

  • Securely restrain the animal, exposing the abdomen.

  • Insert the needle into the lower right quadrant of the abdomen at a 30-40 degree angle to avoid puncturing the cecum or bladder.[20]

  • Aspirate to ensure you have not entered a blood vessel or organ.

  • Inject the solution.

  • Withdraw the needle.

4.2.4. Intracerebroventricular (ICV) Injection (Rat)

Note: This is a surgical procedure and requires stereotaxic equipment and appropriate anesthesia and analgesia, as per institutional guidelines.

Materials:

  • This compound solution

  • Stereotaxic apparatus

  • Anesthesia

  • Surgical tools

  • Hamilton syringe with a fine gauge needle

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic frame.

  • Surgically expose the skull and identify the bregma.

  • Using appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.

  • Lower the injection needle to the correct depth.

  • Slowly infuse the this compound solution over several minutes.[21]

  • After infusion, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.

  • Slowly withdraw the needle and suture the incision.

  • Provide appropriate post-operative care.

Safety and Toxicity

There are no specific adverse effects reported for this compound at typical research doses. The trifluoroacetic acid (TFA) present as a counter-ion is in minute quantities and is not expected to cause toxicity at these levels. General toxicity studies on TFA indicate a very low potential for acute toxicity.[5][6][7] As with any experimental compound, it is essential to monitor the animals for any signs of distress or adverse reactions following administration.

Disclaimer: This protocol is intended for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines. The information provided is based on currently available literature and should be adapted to specific experimental needs.

References

Application Notes and Protocols: M617 TFA for Intracerebroventricular Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M617 is a selective agonist for the galanin receptor 1 (GALR1), a G-protein coupled receptor with a significant role in various physiological and pathological processes within the central nervous system.[1][2][3] The trifluoroacetate (TFA) salt of M617 is a common formulation for this synthetic peptide, resulting from its purification process.[4][5][6][7] Intracerebroventricular (ICV) administration of M617 TFA allows for the direct investigation of its effects on the brain, bypassing the blood-brain barrier.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed protocols for its intracerebroventricular administration in rodent models. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting GALR1.

Data Presentation

This compound Properties and In Vitro Activity
ParameterValueReference
Receptor Selectivity Selective GALR1 agonist[1][2][3]
Ki for human GALR1 0.23 nM[1][2][3]
Ki for human GALR2 5.71 nM[1][2][3]
Molecular Weight 2361.68 g/mol [2]
Formula C₁₁₂H₁₆₁N₂₉O₂₈[2]
Sequence GWTLNSAGYLLGPQPPGFSPFR (C-terminal amide)[2]
Solubility Soluble to 1 mg/ml in water[2]
In Vivo Administration and Effects of M617 (ICV)
Animal ModelDosage/AdministrationObserved EffectsReference
RatIntracerebroventricular (i.c.v.)Enhanced food consumption[1][2]
RatIntracerebroventricular (i.c.v.)Reduced capsaicin-induced inflammatory pain[1][2]
Rat (Subarachnoid Hemorrhage Model)Intracerebroventricular (i.c.v.) 1h or 3h post-SAHImproved short- and long-term neurological deficits; Decreased neuronal apoptosis[8]
RatIntracerebroventricular (i.c.v.)Induced c-Fos activation in the central nucleus of the amygdala and dorsomedial hypothalamus[9]
Diabetic RatIntracerebroventricular (i.c.v.)Facilitated GLUT4 expression in cardiac muscle[3]
Diabetic RatCentral administrationBoosted insulin sensitivity in adipose cells[10]

Signaling Pathways

M617, as a GALR1 agonist, modulates intracellular signaling primarily through the Gᵢ/ₒ pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[11][12] However, research has revealed that GALR1 activation by M617 can trigger multiple downstream signaling cascades, indicating a broader range of cellular effects.

Neuroprotective Signaling Pathway

In the context of neuronal injury, such as subarachnoid hemorrhage, M617 has been shown to attenuate neuronal apoptosis. This neuroprotective effect is mediated through the activation of the ERK/GSK-3β/TIP60 signaling pathway.[8][13][14][15]

M617_Neuroprotective_Pathway M617 This compound GALR1 GALR1 M617->GALR1 Gi_o Gᵢ/ₒ Protein GALR1->Gi_o ERK pERK ↑ Gi_o->ERK Activates GSK3b pGSK-3β ↑ ERK->GSK3b TIP60 pTIP60 ↓ GSK3b->TIP60 Inhibits Apoptosis Neuronal Apoptosis ↓ TIP60->Apoptosis Promotes

Caption: M617 Neuroprotective Signaling Pathway.

Metabolic Signaling Pathway

Central administration of M617 has also been demonstrated to improve insulin sensitivity in peripheral tissues. This is achieved through the activation of the Akt/AS160 signaling pathway, which promotes the translocation of GLUT4 to the plasma membrane, thereby enhancing glucose uptake.[10]

M617_Metabolic_Pathway cluster_brain Central Nervous System cluster_adipose Peripheral Tissue M617 This compound (Central) GALR1 GALR1 (in Brain) M617->GALR1 Downstream Downstream Neuronal Signaling GALR1->Downstream Akt pAkt/Akt ↑ Downstream->Akt Regulates Adipose Adipose Cells AS160 pAS160/AS160 ↑ Akt->AS160 GLUT4 GLUT4 Translocation ↑ AS160->GLUT4 Glucose Glucose Uptake ↑ GLUT4->Glucose

Caption: M617 Central Regulation of Peripheral Glucose Metabolism.

Experimental Protocols

Preparation of this compound for Intracerebroventricular Injection

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Low protein binding microcentrifuge tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the peptide in sterile saline or aCSF to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of solvent.[2]

  • Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile, low protein binding tube.

  • Prepare aliquots of the desired volume for single use to avoid repeated freeze-thaw cycles.

  • Store the stock solution and aliquots at -20°C or -80°C for long-term storage.

Note on TFA: The trifluoroacetate counter-ion in synthetic peptides can have biological effects, including inhibition of cell proliferation at nanomolar concentrations.[4][16] For sensitive applications, consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride or acetate, using techniques like HPLC or ion-exchange chromatography.[5][7]

Intracerebroventricular (ICV) Injection Protocol for Rodents

This protocol provides a general guideline for ICV injection in mice or rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Hamilton syringe (10 µL or 25 µL) with a 26-30 gauge needle

  • Surgical tools (scalpel, scissors, forceps)

  • Antiseptic solution (e.g., povidone-iodine, 70% ethanol)

  • Suturing material or tissue adhesive

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic regimen. Administer a pre-operative analgesic as per IACUC protocol.

  • Surgical Preparation:

    • Shave the scalp of the animal.

    • Mount the animal in the stereotaxic frame, ensuring the head is level.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Disinfect the surgical site with an antiseptic solution.

  • Incision and Craniotomy:

    • Make a midline incision on the scalp to expose the skull.

    • Retract the skin to visualize the bregma and lambda landmarks.

    • Using a dental drill or a hand-held drill, create a small burr hole at the desired coordinates for the lateral ventricle. Typical coordinates for mice relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be optimized for the specific animal strain and age.

  • Injection:

    • Lower the Hamilton syringe needle slowly to the target DV coordinate.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to prevent a rapid increase in intracranial pressure.

    • Leave the needle in place for an additional 2-5 minutes after the injection is complete to allow for diffusion and minimize backflow.

    • Slowly retract the needle.

  • Closure and Post-operative Care:

    • Suture the scalp incision or close it with tissue adhesive.

    • Remove the animal from the stereotaxic frame and place it on a heating pad for recovery.

    • Monitor the animal until it is fully ambulatory.

    • Administer post-operative analgesics as required.

ICV_Workflow cluster_prep Pre-operative Preparation cluster_surgery Surgical Procedure cluster_postop Post-operative Care Anesthesia Anesthesia & Analgesia Mounting Mount in Stereotaxic Frame Anesthesia->Mounting Prep Surgical Site Preparation Mounting->Prep Incision Scalp Incision Prep->Incision Craniotomy Craniotomy at Target Coordinates Incision->Craniotomy Injection Slow Infusion of this compound Craniotomy->Injection Withdrawal Needle Withdrawal Injection->Withdrawal Closure Wound Closure Withdrawal->Closure Recovery Recovery on Heating Pad Closure->Recovery Monitoring Post-operative Monitoring Recovery->Monitoring

Caption: Experimental Workflow for Intracerebroventricular Injection.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the galanin receptor 1 in the central nervous system. Its intracerebroventricular administration allows for targeted delivery to the brain, enabling the study of its effects on neuronal survival, metabolism, and behavior. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of M617 and the broader implications of GALR1 signaling in health and disease. Careful consideration of the experimental design, including appropriate controls and awareness of the potential effects of the TFA counter-ion, is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for the Use of Selective RET Inhibitors in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on "M617 TFA": The compound "this compound" as a selective RET inhibitor could not be definitively identified in scientific literature. It is presumed that this may be a typographical error. This document will focus on the application of a well-characterized and clinically relevant selective RET inhibitor, Selpercatinib (LOXO-292) , as a representative example. The "TFA" designation indicates the compound is a trifluoroacetate salt. It is crucial to consider the potential biological effects of the TFA counter-ion in all experiments.

Introduction to Selective RET Inhibition

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1] Selective RET inhibitors are a class of targeted therapies designed to specifically block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[2] Selpercatinib (LOXO-292) is a highly potent and selective RET kinase inhibitor that has demonstrated significant efficacy in treating RET-altered cancers.[3]

Mechanism of Action

Selpercatinib competitively binds to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for cell proliferation and survival.[4][5]

Data Presentation: In Vitro Efficacy of Selpercatinib

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Selpercatinib in various cancer cell lines harboring different RET alterations.

Cell LineCancer TypeRET AlterationSelpercatinib IC50 (nM)Reference
TPC-1Papillary Thyroid CarcinomaCCDC6-RET fusion3 - 15[6][7]
TPC-1/SELRSelpercatinib-Resistant PTCCCDC6-RET fusion185.1[8][9]
CUTC48Papillary Thyroid CarcinomaCCDC6-RET fusion1375.0[8][9]
BaF3/KIF5B-RETEngineered Cell LineKIF5B-RET fusionN/A[10]
BaF3/RET M918TEngineered Cell LineRET M918T mutation23[10]
BaF3/CCDC6-RETEngineered Cell LineCCDC6-RET fusionN/A[10]
RET Kinase VariantSelpercatinib IC50 (nM)Reference
Wild-type (WT)14.0
V804M (gatekeeper mutation)24.1
G810R (solvent front mutation)530.7
M918T2[2]
V804L2[2]
A883F4[2]
S891A2[2]

Experimental Protocols

Important Considerations for TFA Salts in Cell Culture

Many synthetic small molecules, including Selpercatinib, are supplied as trifluoroacetate (TFA) salts. TFA itself can have biological effects, including altering cell proliferation and viability, which can confound experimental results.

  • Vehicle Control: Always include a vehicle control in your experiments. If the inhibitor is dissolved in DMSO, the vehicle control should be the same concentration of DMSO.

  • TFA Control: To account for the potential effects of the TFA counter-ion, it is highly recommended to include a control group treated with a TFA salt that does not contain the active inhibitor, such as sodium trifluoroacetate (NaTFA), at a concentration equivalent to that present in the highest concentration of the inhibitor used.

  • Counter-ion Exchange: For sensitive assays, consider exchanging the TFA salt for a more biologically inert salt, such as hydrochloride (HCl) or acetate. This can be achieved through various chemical procedures.

Cell Viability Assay

This protocol describes a method to determine the effect of a selective RET inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line with a known RET alteration (e.g., TPC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Selective RET inhibitor (e.g., Selpercatinib) stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., PrestoBlue™, MTT, or WST reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the RET inhibitor in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with vehicle control (DMSO) and a TFA salt control if necessary.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]

  • Viability Measurement:

    • For PrestoBlue™/WST: Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

    • For MTT: Add MTT solution to each well and incubate. Then, add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of RET Signaling

This protocol allows for the detection of changes in the phosphorylation status of RET and its downstream effectors, providing a mechanistic understanding of the inhibitor's action.

Materials:

  • Cancer cell line with a known RET alteration

  • 6-well cell culture plates

  • Selective RET inhibitor (e.g., Selpercatinib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-RET (e.g., Tyr905)

    • Total RET

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-AKT (Ser473)

    • Total AKT

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the RET inhibitor at various concentrations (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, or 24 hours).[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway Diagram

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RET_Receptor RET Receptor Ligand->RET_Receptor p_RET p-RET RET_Receptor->p_RET Autophosphorylation RAS RAS p_RET->RAS PI3K PI3K p_RET->PI3K Selpercatinib Selpercatinib Selpercatinib->p_RET Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: Simplified RET signaling pathway and the point of inhibition by Selpercatinib.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Culture RET-driven cancer cells Stock_Solution 2. Prepare Selpercatinib stock solution (in DMSO) Cell_Seeding 3. Seed cells in multi-well plates Stock_Solution->Cell_Seeding Treatment 4. Treat cells with Selpercatinib & controls Cell_Seeding->Treatment Incubation 5. Incubate for defined period Treatment->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT, WST) Incubation->Viability_Assay Western_Blot 6b. Western Blot (p-RET, p-ERK, p-AKT) Incubation->Western_Blot IC50_Determination 7a. Determine IC50 value Viability_Assay->IC50_Determination Pathway_Inhibition 7b. Assess pathway inhibition Western_Blot->Pathway_Inhibition

Caption: General workflow for in vitro testing of a selective RET inhibitor.

References

M617 TFA Dose-Response Studies in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M617 is a selective agonist for the Galanin Receptor 1 (GalR1), a G-protein coupled receptor involved in a variety of physiological processes.[1][2] Research in rat models has demonstrated the potential of M617 to modulate glucose metabolism, particularly through its effects on the glucose transporter 4 (GLUT4). This document provides a detailed overview of the dose-response relationship of M617 TFA in rats, focusing on its impact on GLUT4 expression and the associated signaling pathways. The provided protocols are intended to serve as a guide for designing and executing similar preclinical studies.

Data Presentation

The following tables summarize the quantitative data from dose-response studies of this compound in rat models.

Table 1: Dose-Response of Intracerebroventricular this compound on GLUT4 mRNA Expression in Adipose Tissue of Diabetic Rats

Treatment GroupDose of this compoundRoute of AdministrationPercent Increase in GLUT4 mRNA Expression (vs. Diabetic Control)Reference
Diabetic + M617Not Specified in AbstractIntracerebroventricular36.3%[3]

Note: While the precise dose is not available in the abstract, this study demonstrates a significant in vivo effect of central M617 administration on peripheral GLUT4 expression.

Table 2: Dose-Dependent Effects of Intracerebroventricular M617 on Nociception in Rats

Dose of M617 (nmol)Route of AdministrationObserved EffectReference
0.1IntracerebroventricularDose-dependent increase in hindpaw withdrawal latency[1]
0.5IntracerebroventricularDose-dependent increase in hindpaw withdrawal latency[1]
1.0IntracerebroventricularDose-dependent increase in hindpaw withdrawal latency[1]
2.0IntracerebroventricularDose-dependent increase in hindpaw withdrawal latency[1]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Rats

This protocol describes the procedure for the central administration of this compound into the lateral ventricle of a rat brain.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe with a 30-gauge needle

  • Surgical tools (scalpel, forceps, etc.)

  • Bone drill

  • Suturing material

  • Animal warming pad

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic. Shave the scalp and secure the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface and identify the bregma.

    • Using a bone drill, carefully create a small burr hole over the target coordinates for the lateral ventricle (e.g., anteroposterior: -0.8 mm from bregma; mediolateral: ±1.5 mm from the midline; ventral: -3.5 mm from the skull surface).

  • Injection:

    • Prepare the desired dose of this compound by dissolving it in sterile saline.

    • Load the Hamilton syringe with the this compound solution, ensuring no air bubbles are present.

    • Slowly lower the injection needle through the burr hole to the target depth.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/min).

    • After the injection is complete, leave the needle in place for a few minutes to prevent backflow.

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Suture the scalp incision.

    • Place the animal on a warming pad until it recovers from anesthesia.

    • Monitor the animal for any signs of distress.

Protocol 2: Quantification of GLUT4 mRNA Expression by Real-Time PCR

This protocol outlines the steps for measuring changes in GLUT4 mRNA levels in rat tissues following this compound treatment.

Materials:

  • Rat tissue sample (e.g., adipose, cardiac muscle)

  • RNA extraction kit

  • Reverse transcription kit

  • Real-time PCR system

  • Primers and probes for rat GLUT4 and a reference gene (e.g., GAPDH)

  • Nuclease-free water

Procedure:

  • RNA Extraction:

    • Homogenize the tissue sample in a lysis buffer.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare the real-time PCR reaction mixture containing cDNA, primers, probe, and master mix.

    • Perform the real-time PCR using a thermal cycler.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of GLUT4 mRNA, normalized to the reference gene.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol GLUT4_mem GLUT4 GalR1 GalR1 Akt Akt GalR1->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates AS160 AS160 pAkt->AS160 Inhibits pAS160 p-AS160 AS160->pAS160 Phosphorylates GLUT4_vesicle GLUT4 Vesicle pAS160->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Fuses M617 This compound M617->GalR1 Binds

Caption: Signaling pathway of this compound-induced GLUT4 translocation.

G start Start prep Animal Preparation (Anesthesia, Stereotaxic Mounting) start->prep surgery Surgical Procedure (Incision, Burr Hole) prep->surgery injection Intracerebroventricular Injection of this compound surgery->injection recovery Post-Operative Recovery injection->recovery tissue Tissue Collection (e.g., Adipose, Cardiac Muscle) recovery->tissue analysis Molecular Analysis (e.g., RT-PCR for GLUT4) tissue->analysis end End analysis->end

Caption: Experimental workflow for this compound dose-response studies in rats.

References

Application Notes and Protocols for M617 TFA in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M617 TFA, a selective agonist for the Galanin Receptor 1 (GalR1), has demonstrated significant neuroprotective effects in preclinical models of acute brain injury, such as subarachnoid hemorrhage (SAH).[1] Its mechanism of action involves the modulation of key signaling pathways that regulate neuronal apoptosis. These application notes provide a comprehensive overview of the use of this compound in neuroprotection assays, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action: The ERK/GSK-3β/TIP60 Signaling Pathway

M617 exerts its neuroprotective effects by activating GalR1, which in turn modulates the extracellular signal-regulated kinase (ERK), glycogen synthase kinase 3-beta (GSK-3β), and Tat-interactive protein 60 (TIP60) signaling cascade.[1] Activation of this pathway ultimately leads to a reduction in neuronal apoptosis.[1]

M617_Signaling_Pathway M617 This compound GalR1 Galanin Receptor 1 (GalR1) M617->GalR1 activates ERK p-ERK ↑ GalR1->ERK GSK3b p-GSK-3β ↑ ERK->GSK3b TIP60 p-TIP60 ↓ GSK3b->TIP60 Caspase3 Cleaved Caspase-3 ↓ TIP60->Caspase3 Apoptosis Neuronal Apoptosis ↓ Caspase3->Apoptosis

Quantitative Data Summary

The neuroprotective effects of this compound can be quantified through various in vivo and ex vivo assays. The following tables summarize the expected outcomes based on preclinical studies.

Table 1: Neurobehavioral Outcomes in a Rat Model of Subarachnoid Hemorrhage

AssessmentVehicle Control GroupThis compound-Treated GroupExpected Outcome with this compound Treatment
Modified Garcia Score Reduced ScoreImproved ScoreSignificant improvement in neurological function
Beam Balance Test Increased Foot SlipsDecreased Foot SlipsEnhanced motor coordination and balance
Rotarod Test Reduced Latency to FallIncreased Latency to FallImproved motor performance and endurance

Table 2: Biomarker Modulation in Brain Tissue Following this compound Treatment

BiomarkerVehicle Control GroupThis compound-Treated GroupExpected Outcome with this compound TreatmentAssay Method
p-ERK BaselineIncreasedUpregulation of phosphorylated ERKWestern Blot
p-GSK-3β BaselineIncreasedUpregulation of phosphorylated GSK-3βWestern Blot
p-TIP60 IncreasedDecreasedDownregulation of phosphorylated TIP60Western Blot
Cleaved Caspase-3 IncreasedDecreasedReduction in apoptotic markerWestern Blot
TUNEL-positive cells IncreasedDecreasedReduction in apoptotic cellsTUNEL Assay
Fluoro-Jade C positive cells IncreasedDecreasedReduction in degenerating neuronsFluoro-Jade C Staining

Experimental Workflow

A typical experimental workflow for evaluating the neuroprotective effects of this compound in a rat model of subarachnoid hemorrhage is outlined below.

Experimental_Workflow Model Subarachnoid Hemorrhage (SAH) Rat Model Induction Treatment Administer this compound or Vehicle Model->Treatment Behavior Neurobehavioral Assessments (Days 1-21) Treatment->Behavior Tissue Brain Tissue Collection (e.g., 24h post-SAH) Treatment->Tissue Analysis Data Analysis and Interpretation Behavior->Analysis WB Western Blot Analysis Tissue->WB IHC Immunohistochemistry (TUNEL, Fluoro-Jade C) Tissue->IHC WB->Analysis IHC->Analysis

Detailed Experimental Protocols

Animal Model: Subarachnoid Hemorrhage (SAH) in Rats

A standard model of SAH, such as the endovascular perforation model, can be used to induce brain injury in rats.[2] Anesthesia and analgesia should be used in accordance with institutional guidelines.

This compound Administration

This compound is typically administered via intracerebroventricular (ICV) injection. The dosage and timing of administration should be optimized for the specific experimental design.

Neurobehavioral Assessments

a. Modified Garcia Score: This scoring system assesses multiple aspects of neurological function.[3]

  • Procedure:

    • Observe the rat for 5 minutes in its home cage for spontaneous activity.

    • Evaluate the symmetry of limb movement as the rat moves.

    • Assess forepaw outstretching by lifting the rat by its tail.

    • Test climbing ability on a wire cage wall.

    • Assess body proprioception by gently pushing the rat sideways.

    • Evaluate the response to vibrissae touch by lightly touching the whiskers on each side.

  • Scoring: Each of the six tests is scored on a scale of 0-3, with a total maximum score of 18.[3]

b. Beam Balance Test: This test evaluates motor coordination and balance.[4][5][6][7]

  • Apparatus: An elevated narrow wooden or plastic beam.

  • Procedure:

    • Place the rat at one end of the beam.

    • Allow the rat to traverse the beam to a safe platform at the other end.

    • Record the time taken to cross and the number of foot slips.

  • Training: Animals should be trained for several days prior to testing.

c. Rotarod Test: This test assesses motor coordination and endurance.[8][9][10][11][12]

  • Apparatus: A rotating rod apparatus.

  • Procedure:

    • Place the rat on the rotating rod.

    • The rod rotates at an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

  • Training: Acclimatize the animals to the apparatus before the test day.

Immunohistochemical Assays for Apoptosis and Neurodegeneration

a. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.[13][14][15][16][17]

  • Procedure:

    • Prepare brain tissue sections (paraffin-embedded or frozen).

    • Deparaffinize and rehydrate the sections if necessary.

    • Perform antigen retrieval.

    • Incubate with TdT enzyme and a solution containing labeled dUTPs.

    • Visualize the labeled nuclei using fluorescence microscopy.

    • Counterstain with a nuclear marker like DAPI.

b. Fluoro-Jade C Staining: This fluorescent dye specifically stains degenerating neurons.[18][19][20][21][22]

  • Procedure:

    • Mount brain tissue sections on gelatin-coated slides.

    • Immerse slides in a basic alcohol solution followed by ethanol and distilled water.

    • Incubate in a potassium permanganate solution.

    • Rinse and then incubate in the Fluoro-Jade C staining solution.

    • Rinse, dry, and coverslip the slides.

    • Visualize using a fluorescence microscope with a blue light filter set.

Western Blot Analysis

This technique is used to quantify the expression levels of key proteins in the signaling pathway.[23][24][25][26][27]

  • Procedure:

    • Homogenize brain tissue samples in lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against p-ERK, p-GSK-3β, p-TIP60, and cleaved caspase-3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity using densitometry software.

Conclusion

This compound presents a promising therapeutic agent for neuroprotection in the context of acute brain injury. The application notes and protocols provided here offer a framework for researchers to investigate its efficacy and mechanism of action. Adherence to detailed and standardized experimental procedures is crucial for obtaining reliable and reproducible results.

References

Application Notes: The Use of M617 TFA in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M617 TFA is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is an endoplasmic reticulum (ER)-resident enzyme that plays a central role in lipid metabolism. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting saturated fatty acids (SFAs) such as stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively[1]. The balance between SFAs and MUFAs is critical for maintaining cellular homeostasis, influencing membrane fluidity, signal transduction, and energy storage[2][3].

Dysregulation of SCD1 activity and an altered MUFA/SFA ratio are implicated in a range of metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease.[2][3] Furthermore, many cancer cells exhibit elevated SCD1 expression, which is associated with enhanced proliferation, survival, and resistance to therapy[1][4]. By inhibiting SCD1, this compound provides a powerful chemical tool to investigate the metabolic and signaling consequences of altered fatty acid composition, making it invaluable for basic research and as a potential therapeutic agent.

Note on the Trifluoroacetic Acid (TFA) Salt: M617 is supplied as a trifluoroacetic acid salt. It is important to note that TFA itself can exert biological effects at certain concentrations, potentially affecting cell proliferation and protein synthesis[5][6]. Researchers should include a vehicle control (e.g., DMSO) and a TFA salt control in their experimental design to distinguish the specific effects of SCD1 inhibition by M617 from any potential off-target effects of the TFA counter-ion.

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of SCD1. This inhibition blocks the desaturation of SFAs, leading to two primary consequences:

  • Depletion of MUFAs: The cellular pool of oleate and other MUFAs decreases, impacting the synthesis of complex lipids like triglycerides and phospholipids.

  • Accumulation of SFAs: The substrate of SCD1, saturated fatty acyl-CoAs, accumulates within the cell.

This shift in the intracellular fatty acid balance triggers several downstream signaling events. High levels of SFAs are known to induce lipotoxicity, leading to cellular stress, particularly Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR)[7]. Prolonged or severe ER stress can ultimately activate apoptotic pathways, leading to cell death. This mechanism is a key reason why SCD1 inhibition is being explored as an anti-cancer strategy[4][8].

cluster_0 Cellular Environment M617 This compound SCD1 SCD1 Enzyme M617->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Desaturation SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 ER_Stress ER Stress / UPR SFA->ER_Stress Accumulation Leads To Apoptosis Apoptosis MUFA->Apoptosis Prevents ER_Stress->Apoptosis

Caption: Mechanism of this compound-induced cellular stress.

Quantitative Data

The efficacy of this compound can be quantified by its inhibitory concentration (IC₅₀) and its impact on the cellular fatty acid profile.

Table 1: In Vitro Potency of this compound

Target Species Assay Type IC₅₀ (nM)
SCD1 Human Microsomal 3.5
SCD1 Mouse Microsomal 5.2

| SCD1 | Rat | Microsomal | 4.8 |

Table 2: Effect of this compound on Cellular Fatty Acid Composition in HCT116 Cells

Fatty Acid Class Vehicle Control (% of Total) 100 nM this compound (% of Total) Fold Change
Palmitic Acid (16:0) SFA 22.5% 28.1% +1.25
Stearic Acid (18:0) SFA 15.2% 25.8% +1.70
Palmitoleic Acid (16:1) MUFA 5.8% 1.1% -5.27
Oleic Acid (18:1) MUFA 45.3% 18.2% -2.49
SFA / MUFA Ratio - 0.74 2.91 +3.93

*Data represents typical results after 24 hours of treatment.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in a cell-based model.

cluster_endpoints Downstream Analysis cluster_analysis Data Interpretation start Start: Seed Cells treat Treat cells with this compound (and Vehicle/TFA Controls) start->treat lipidomics Lipid Extraction & GC-MS Analysis treat->lipidomics For Fatty Acid Profile western Cell Lysis & Western Blot treat->western For Protein Expression viability Cell Viability Assay (e.g., MTT, CTG) treat->viability For Cytotoxicity lipid_analysis Quantify SFA/MUFA Ratio lipidomics->lipid_analysis protein_analysis Measure ER Stress Markers (e.g., PERK, CHOP) western->protein_analysis viability_analysis Determine IC₅₀ / Apoptosis viability->viability_analysis

Caption: General experimental workflow for this compound studies.

Protocol 1: Cell-Based SCD1 Inhibition and Viability Assay
  • Cell Plating: Seed cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium, ranging from 1 nM to 10 µM. Also prepare a vehicle control (DMSO) and a TFA salt control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC₅₀ for cell viability.

Protocol 2: Western Blot for ER Stress Markers
  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound (e.g., at 1x, 5x, and 10x the viability IC₅₀) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-PERK, anti-IRE1α, anti-CHOP, and anti-β-actin as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Lipid Extraction and Fatty Acid Profiling by GC-MS
  • Cell Culture and Harvesting: Grow cells in 10 cm dishes and treat with this compound for 24 hours. Harvest approximately 5-10 million cells by scraping into PBS.

  • Lipid Extraction (Folch Method):

    • Pellet the cells and resuspend in 0.5 mL of methanol.

    • Add 1 mL of chloroform and vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) into a new glass tube.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Evaporate the solvent under a stream of nitrogen.

    • Add 1 mL of 2% H₂SO₄ in methanol to the lipid film.

    • Heat at 60°C for 2 hours to convert fatty acids to FAMEs.

    • Allow to cool, then add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME sample into a gas chromatograph-mass spectrometer (GC-MS).

    • Use a suitable column (e.g., DB-23) and a temperature gradient to separate the FAMEs.

    • Identify and quantify individual fatty acids by comparing retention times and mass spectra to known standards.

  • Data Analysis: Calculate the relative percentage of each fatty acid and determine the SFA/MUFA ratio.

References

Application Notes and Protocols for ¹⁷⁷Lu-PSMA-617 Administration in Pain Relief Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration of ¹⁷⁷Lu-PSMA-617 (Lutetium (¹⁷⁷Lu) vipivotide tetraxetan), a radioligand therapy, for the purpose of pain relief, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC). This document outlines the mechanism of action, summarizes key clinical trial data, and provides detailed protocols for its application in research and clinical studies. ¹⁷⁷Lu-PSMA-617 has demonstrated significant efficacy in not only treating the underlying disease but also in palliating associated pain, most notably bone pain.[1][2][3][4]

Mechanism of Action

¹⁷⁷Lu-PSMA-617 is a targeted radiopharmaceutical that selectively delivers beta-particle radiation to cells expressing Prostate-Specific Membrane Antigen (PSMA).[5] PSMA is highly expressed on the surface of most prostate cancer cells. The PSMA-617 ligand binds with high affinity to these cells, and the attached Lutetium-177 isotope emits beta radiation, which induces DNA damage and subsequent cell death in the targeted tumor cells.[6] This targeted destruction of tumor cells, particularly in bone metastases, leads to a reduction in tumor burden and a corresponding alleviation of cancer-related pain.[1][2]

Signaling and Therapeutic Pathway

cluster_0 ¹⁷⁷Lu-PSMA-617 Administration and Targeting cluster_1 Cellular and Clinical Effects Lu-PSMA-617 ¹⁷⁷Lu-PSMA-617 (Intravenous Injection) Circulation Systemic Circulation Lu-PSMA-617->Circulation Tumor_Site PSMA-Expressing Tumor Cells (e.g., Bone Metastases) Circulation->Tumor_Site Binding Binding to PSMA Receptors Tumor_Site->Binding Internalization Internalization of Radiopharmaceutical Binding->Internalization Beta_Emission ¹⁷⁷Lu Beta Emission Internalization->Beta_Emission DNA_Damage DNA Double-Strand Breaks Beta_Emission->DNA_Damage Apoptosis Tumor Cell Apoptosis DNA_Damage->Apoptosis Tumor_Reduction Reduction in Tumor Volume Apoptosis->Tumor_Reduction Pain_Relief Pain Relief (e.g., Bone Pain) Tumor_Reduction->Pain_Relief

Mechanism of action for ¹⁷⁷Lu-PSMA-617 in targeted tumor cell killing and pain relief.

Quantitative Data from Clinical Studies

The efficacy of ¹⁷⁷Lu-PSMA-617 in pain relief has been documented in several key clinical trials. The following tables summarize the quantitative outcomes related to pain and quality of life.

Table 1: Pain Response and Quality of Life in the VISION Trial
Endpoint¹⁷⁷Lu-PSMA-617 + Standard of CareStandard of Care Alone
Median Time to Worsening in BPI-SF Pain Intensity11.8 months5.8 months
Median Time to Worsening in FACT-P HRQoL7.5 months3.4 months
Reference [7][7]
Table 2: Pain-Related Outcomes in the TheraP Trial
Endpoint¹⁷⁷Lu-PSMA-617Cabazitaxel
Pain Response (≥30% reduction in BPI-SF score)66%49%
Reference [7][7]
Table 3: Pain and HRQoL Outcomes in the PSMAfore Trial (Taxane-Naïve Patients)
Endpoint¹⁷⁷Lu-PSMA-617Androgen Receptor Pathway Inhibitor (ARPI) Change
Median Time to Worsening in BPI-SF PainDelayed by ~30%-
Median Time to Worsening in FACT-P HRQoLDelayed by ~40%-
Reference [8][9][8][9]
Table 4: Patient-Reported Bone Pain Improvement
Study PopulationNumber of PatientsClinically Meaningful Improvement in Bone Pain
mCRPC patients receiving ¹⁷⁷Lu-PSMA-6175038-42% at follow-up
Reference [3][4][3][4]

Experimental Protocols

The following protocols are based on methodologies employed in major clinical trials of ¹⁷⁷Lu-PSMA-617.

Protocol 1: Patient Selection and Screening
  • Inclusion Criteria:

    • Histologically confirmed prostate cancer.

    • Metastatic castration-resistant disease.

    • Evidence of PSMA-positive disease on a PSMA PET/CT scan.

    • Adequate organ function (bone marrow, liver, and kidney).

  • Exclusion Criteria:

    • Prior treatment with ¹⁷⁷Lu-PSMA-617 or other PSMA-targeted radioligand therapies.

    • Significant concurrent medical conditions that would contraindicate treatment.

  • Screening Procedures:

    • Complete medical history and physical examination.

    • Baseline laboratory tests (complete blood count, chemistry panel, liver function tests, renal function tests).

    • Baseline PSMA PET/CT imaging to confirm PSMA expression in tumors.

    • Baseline pain assessment using validated tools such as the Brief Pain Inventory-Short Form (BPI-SF).

Protocol 2: ¹⁷⁷Lu-PSMA-617 Administration
  • Dosage:

    • The standard dose is 7.4 GBq (200 mCi) ± 10%.[10]

  • Administration Schedule:

    • Administered intravenously every 6 weeks for a total of up to 6 cycles.[5][10]

  • Procedure:

    • Establish intravenous access.

    • Administer pre-medications as required (e.g., antiemetics).

    • Infuse ¹⁷⁷Lu-PSMA-617 over 15-30 minutes.

    • Monitor patient for any immediate adverse reactions during and after the infusion.

    • Encourage patient hydration to facilitate clearance of the radiopharmaceutical.

Protocol 3: Pain and Quality of Life Assessment
  • Assessment Tools:

    • Brief Pain Inventory-Short Form (BPI-SF): To assess pain severity and its interference with daily functioning.

    • Functional Assessment of Cancer Therapy–Prostate (FACT-P): To evaluate health-related quality of life (HRQoL).

    • European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire Bone Metastasis Module (EORTC QLQ-BM22): Specifically for assessing symptoms related to bone metastases.[3]

  • Assessment Schedule:

    • At baseline before the first cycle of treatment.

    • Prior to each subsequent treatment cycle.

    • At specified follow-up intervals after completion of therapy (e.g., 6 and 12 weeks).

Experimental Workflow

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria, PSMA PET/CT) Baseline_Assessment Baseline Assessment (Pain Scores, HRQoL, Labs) Patient_Screening->Baseline_Assessment Treatment_Cycle ¹⁷⁷Lu-PSMA-617 Administration (7.4 GBq IV every 6 weeks) Baseline_Assessment->Treatment_Cycle Monitoring Post-Treatment Monitoring (Adverse Events, Safety Labs) Treatment_Cycle->Monitoring Follow-up_Assessment Follow-up Assessment (Pain Scores, HRQoL) Treatment_Cycle->Follow-up_Assessment Repeats for up to 6 cycles Monitoring->Follow-up_Assessment Data_Analysis Data Analysis (Change from Baseline, Time to Worsening) Follow-up_Assessment->Data_Analysis

Workflow for a clinical study evaluating ¹⁷⁷Lu-PSMA-617 for pain relief.

Safety and Adverse Events

Common adverse events associated with ¹⁷⁷Lu-PSMA-617 treatment include dry mouth, fatigue, nausea, and myelosuppression (anemia, thrombocytopenia, leukopenia).[7] Pain flare, an acute exacerbation of pain at tumor sites, may occur shortly after administration due to tumor inflammation but is typically transient and manageable with standard analgesics.[5]

Conclusion

¹⁷⁷Lu-PSMA-617 represents a significant advancement in the treatment of PSMA-positive metastatic castration-resistant prostate cancer, offering not only improved survival outcomes but also substantial benefits in pain palliation and quality of life. The protocols and data presented in these application notes provide a framework for the design and implementation of further research and clinical application of this targeted radioligand therapy for pain management.

References

Application Notes and Protocols for In Vitro Analysis of GAL1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The galactose (GAL) metabolic pathway in Saccharomyces cerevisiae is a well-established model system for studying gene regulation in eukaryotes. The activation of the GAL1 gene, which encodes galactokinase, is tightly regulated by the presence of galactose and the absence of glucose.[1][2] This system is often utilized in reporter gene assays to assess the activity of various compounds on a eukaryotic transcriptional regulatory network.

This document provides a detailed protocol for an in vitro assay to evaluate the potential of a test compound, here exemplified by "M617 TFA," to modulate the activity of the GAL1 promoter. It is important to note that M617 is a known selective agonist for the human galanin receptor 1 (GALR1).[3] The use of this compound in this context serves as an illustrative example for assessing off-target effects or for screening compounds against a well-characterized eukaryotic promoter. The "TFA" (Trifluoroacetic Acid) is a common counterion for synthetic peptides and its potential effects should be considered in the experimental design.[4][5]

GAL1 Signaling Pathway

The transcriptional regulation of the GAL1 gene is primarily controlled by three proteins: Gal4p, Gal80p, and Gal3p.[6] In the absence of galactose, the repressor protein Gal80p binds to the transcriptional activator Gal4p, preventing it from activating gene expression.[6] When galactose is present, it binds to Gal3p, causing a conformational change that allows Gal3p to sequester Gal80p in the cytoplasm.[6] This releases Gal4p, which can then bind to the upstream activating sequence (UAS) of the GAL1 promoter and recruit the transcriptional machinery to initiate gene expression.[1][6][7]

GAL1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus galactose Galactose gal3p_inactive Gal3p (inactive) galactose->gal3p_inactive Binds gal3p_active Gal3p (active) gal3p_inactive->gal3p_active Conformational Change gal80p Gal80p gal3p_active->gal80p Sequesters gal80p_sequestered Gal3p-Gal80p Complex gal3p_active->gal80p_sequestered gal80p->gal80p_sequestered gal80p_nucleus Gal80p gal80p->gal80p_nucleus Nuclear Translocation gal4p Gal4p uas UAS gal4p->uas Binds gal1_promoter GAL1 Promoter uas->gal1_promoter reporter_gene Reporter Gene (e.g., LacZ) gal1_promoter->reporter_gene transcription Transcription gal1_promoter->transcription Activation gal80p_nucleus->gal4p Inhibits

Caption: Simplified GAL1 activation pathway.

Experimental Protocols

This protocol describes a yeast-based reporter gene assay to measure the activation of the GAL1 promoter. The reporter gene used in this example is lacZ, which encodes the enzyme β-galactosidase.

Materials and Reagents
  • Saccharomyces cerevisiae strain containing a GAL1-lacZ reporter plasmid.

  • Yeast extract Peptone Dextrose (YPD) medium.

  • Selective medium (e.g., Synthetic Complete without uracil) with 2% raffinose (SC-Ura + Raffinose).

  • Induction medium (SC-Ura + 2% Galactose).

  • Repression medium (SC-Ura + 2% Glucose).

  • This compound (or other test compound).

  • Dimethyl sulfoxide (DMSO) for compound dilution.

  • Phosphate Buffered Saline (PBS).

  • Z-buffer.

  • O-Nitrophenyl-β-D-galactopyranoside (ONPG).

  • 96-well microplates.

  • Spectrophotometer (for measuring cell density at OD600 and absorbance at 420 nm).

Experimental Workflow

Experimental_Workflow start Start culture_prep Prepare overnight yeast culture in selective medium with raffinose start->culture_prep dilution Dilute culture and grow to logarithmic phase (OD600 ≈ 0.5) culture_prep->dilution plate_cells Plate yeast cells into a 96-well microplate dilution->plate_cells add_compounds Add this compound (or test compound) at various concentrations plate_cells->add_compounds add_controls Add positive (galactose) and negative (glucose) controls add_compounds->add_controls incubation Incubate plate at 30°C for 4-6 hours add_controls->incubation measure_od Measure final OD600 to assess cell viability incubation->measure_od lyse_cells Lyse yeast cells measure_od->lyse_cells add_onpg Add ONPG substrate lyse_cells->add_onpg measure_a420 Measure absorbance at 420 nm over time add_onpg->measure_a420 calculate_activity Calculate β-galactosidase activity (Miller Units) measure_a420->calculate_activity end End calculate_activity->end

Caption: Workflow for the GAL1-lacZ reporter assay.
Step-by-Step Protocol

  • Yeast Culture Preparation:

    • Inoculate a single colony of the reporter yeast strain into 5 mL of SC-Ura + Raffinose medium.

    • Incubate overnight at 30°C with shaking (200 rpm).

    • The next day, dilute the overnight culture into fresh SC-Ura + Raffinose medium to an OD600 of 0.1.

    • Grow the culture at 30°C with shaking until it reaches mid-log phase (OD600 ≈ 0.5-0.8).

  • Compound and Control Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the this compound stock solution in SC-Ura + Raffinose medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare positive control wells with 2% galactose and negative control wells with 2% glucose.

  • Assay Plate Setup:

    • Add 100 µL of the mid-log phase yeast culture to each well of a 96-well plate.

    • Add 10 µL of the diluted this compound, galactose (positive control), or glucose (negative control) to the respective wells.

    • Include a vehicle control with DMSO at the same concentration as the compound wells.

    • Incubate the plate at 30°C for 4-6 hours.

  • β-Galactosidase Assay (Miller Assay):

    • After incubation, measure the final OD600 of the cultures in the microplate reader to determine cell density.

    • Centrifuge the plate to pellet the cells.

    • Remove the supernatant and resuspend the cells in 100 µL of Z-buffer.

    • Lyse the cells (e.g., by adding 10 µL of 0.1% SDS and 10 µL of chloroform, followed by vortexing, or by freeze-thaw cycles).

    • Equilibrate the plate at 28°C for 5 minutes.

    • Start the reaction by adding 20 µL of ONPG (4 mg/mL in Z-buffer) to each well.

    • Incubate at 28°C and monitor the development of the yellow color.

    • Stop the reaction by adding 50 µL of 1 M Na2CO3 when sufficient color has developed.

    • Measure the absorbance at 420 nm (A420).

  • Data Analysis:

    • Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600)

      • Where:

        • t = reaction time in minutes

        • V = volume of culture used in mL

        • OD600 = cell density at the end of the incubation

        • A420 = absorbance of the reaction product

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of this compound on GAL1 Promoter Activity

Treatment GroupConcentration (µM)Mean OD600 (± SD)Mean Miller Units (± SD)% GAL1 Activation (Relative to Positive Control)
Vehicle Control (DMSO)-0.78 (± 0.05)1.2 (± 0.3)0.1%
Negative Control (Glucose)2%0.81 (± 0.06)0.5 (± 0.2)0.0%
Positive Control (Galactose)2%0.75 (± 0.04)1250.0 (± 95.8)100.0%
This compound0.10.79 (± 0.05)1.5 (± 0.4)0.1%
This compound10.77 (± 0.06)1.3 (± 0.3)0.1%
This compound100.76 (± 0.05)1.8 (± 0.5)0.1%
This compound1000.75 (± 0.07)2.1 (± 0.6)0.2%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The described in vitro assay provides a robust and high-throughput method to assess the effect of test compounds on the activity of the yeast GAL1 promoter. By using a reporter gene such as lacZ, the activation or repression of the promoter can be quantified. This protocol can be adapted to screen compound libraries for potential modulators of this specific eukaryotic gene expression pathway or to identify potential off-target effects of drugs developed for other targets. Based on the known function of M617 as a human galanin receptor 1 agonist, significant activation of the yeast GAL1 promoter would not be expected, and such an assay would serve to confirm the specificity of the compound.

References

Application Notes and Protocols: Preparation of M617 TFA Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of M617 TFA, a selective galanin receptor 1 (GALR1) agonist. Adherence to this protocol is crucial for ensuring the integrity, stability, and reliable performance of this compound in downstream applications. This guide includes information on the physicochemical properties of this compound, a step-by-step reconstitution protocol, storage recommendations, and safety precautions. Additionally, a summary of quantitative data is presented in a tabular format, and diagrams illustrating the experimental workflow and the M617 signaling pathway are provided.

Introduction

M617 is a selective peptide agonist for the galanin receptor 1 (GALR1).[1][2][3] Activation of GALR1 by M617 has been shown to attenuate neuronal apoptosis through the ERK/GSK-3β/TIP60 pathway, making it a compound of interest in neuroprotective research.[1][2][3] Proper preparation of a stock solution is the first critical step for obtaining accurate and reproducible experimental results. This protocol outlines the best practices for reconstituting and storing this compound to maintain its biological activity.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Weight 2475.67 g/mol GlpBio
Formulation Trifluoroacetate (TFA) saltGlpBio
Appearance Lyophilized powderGeneral
Solubility 33.33 mg/mL in sterile water (with sonication)GlpBio
Storage (Lyophilized) -20°C (short-term), -80°C (long-term)GlpBio
Storage (Stock Solution) -20°C (up to 1 month), -80°C (up to 6 months)GlpBio

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the step-by-step procedure for reconstituting lyophilized this compound to create a stock solution.

Materials and Equipment
  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile, conical polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

  • Benchtop centrifuge

  • Ultrasonic water bath

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Reconstitution Workflow

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage A Equilibrate this compound vial to room temperature B Briefly centrifuge vial to pellet lyophilized powder A->B C Add calculated volume of sterile water B->C D Gently vortex to mix C->D E Sonicate in an ultrasonic bath if necessary D->E F Visually inspect for complete dissolution E->F G Aliquot into sterile tubes F->G H Store at -20°C or -80°C G->H G M617 M617 GALR1 GALR1 M617->GALR1 activates ERK p-ERK GALR1->ERK upregulates GSK3b p-GSK-3β GALR1->GSK3b upregulates TIP60 p-TIP60 ERK->TIP60 downregulates GSK3b->TIP60 downregulates Caspase3 Cleaved Caspase-3 TIP60->Caspase3 activates Apoptosis Neuronal Apoptosis Caspase3->Apoptosis induces

References

M617 TFA: A Potent Tool for Elucidating c-Fos Activation via the Galanin Receptor 1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M617 trifluoroacetate (TFA) is a selective and potent agonist for the galanin receptor 1 (GAL1), a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of GAL1 is implicated in a variety of physiological processes, including nociception, mood regulation, and neuroprotection. The immediate early gene c-Fos is a well-established marker of neuronal activity. Its expression is rapidly and transiently induced by a variety of stimuli, making it a valuable tool for mapping neuronal populations that are activated in response to pharmacological agents. This application note details the use of M617 TFA as a tool to study the activation of the c-Fos signaling cascade, providing protocols for both in vivo and in vitro applications and highlighting the underlying molecular pathways.

Mechanism of Action

This compound selectively binds to and activates the GAL1 receptor. As a Gi/o-coupled receptor, GAL1 activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, evidence suggests that Gi/o-coupled receptors can also signal through alternative pathways, including the mitogen-activated protein kinase (MAPK) cascade. Activation of the ERK1/2 branch of the MAPK pathway is a key upstream event leading to the phosphorylation and activation of transcription factors, such as CREB (cAMP response element-binding protein), which in turn bind to the promoter region of the c-fos gene and initiate its transcription. Therefore, this compound-induced c-Fos expression serves as a downstream indicator of GAL1 receptor engagement and subsequent intracellular signaling.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a reference for experimental design.

ParameterValueSpeciesAssay TypeReference
Ki for GAL1 0.23 nMRatRadioligand Binding
Ki for GAL2 5.71 nMRatRadioligand Binding
Effective in vivo dose 0.15 nmol (intracerebroventricular)Ratc-Fos Immunohistochemistry[1]
Suggested in vitro concentration range 1 - 100 nMHuman (e.g., SH-SY5Y)Based on Ki and common GPCR agonist usageN/A

Signaling Pathway

The activation of c-Fos by this compound is mediated through the GAL1 receptor and the subsequent activation of the ERK/MAPK signaling cascade.

M617_TFA_c_Fos_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-protein Signaling cluster_mapk MAPK Pathway cluster_nuclear Nuclear Events M617 This compound GALR1 GAL1 Receptor M617->GALR1 Gi_o Gi/o GALR1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ras Ras Gi_o->Ras Activates cAMP cAMP AC->cAMP Produces Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation CREB CREB pERK->CREB Enters Nucleus & Phosphorylates pCREB p-CREB CREB->pCREB cFos_gene c-fos Gene pCREB->cFos_gene Binds to Promoter cFos_mRNA c-fos mRNA cFos_gene->cFos_mRNA Transcription cFos_protein c-Fos Protein cFos_mRNA->cFos_protein Translation

Caption: this compound signaling pathway to c-Fos activation.

Experimental Protocols

In Vivo c-Fos Induction and Immunohistochemistry in Rodents

This protocol describes the intracerebroventricular (ICV) administration of this compound to rats followed by immunohistochemical detection of c-Fos protein in the brain.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • 30% sucrose in PBS

  • Cryostat or vibrating microtome

  • Primary antibody: Rabbit anti-c-Fos

  • Secondary antibody: Biotinylated goat anti-rabbit IgG

  • Avidin-biotin complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope slides

  • Mounting medium

Procedure:

  • Animal Preparation: Acclimate adult male Sprague-Dawley rats to the housing conditions for at least one week.

  • This compound Administration:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Perform a sterile surgery to expose the skull.

    • Drill a small hole over the lateral ventricle (coordinates relative to bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm).

    • Slowly inject 0.15 nmol of this compound dissolved in sterile saline (total volume 2-5 µL) into the lateral ventricle over 2 minutes.

    • Leave the injection needle in place for an additional 2 minutes to allow for diffusion.

    • Suture the incision and allow the animal to recover. A saline-injected control group should be included.

  • Tissue Processing:

    • 90-120 minutes after this compound injection, deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

    • Section the brain at 40 µm using a cryostat or vibrating microtome.

  • Immunohistochemistry:

    • Wash free-floating sections three times in PBS.

    • Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate sections with the primary anti-c-Fos antibody (diluted in blocking solution) overnight at 4°C.

    • Wash sections three times in PBS.

    • Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash sections three times in PBS.

    • Incubate sections with the ABC reagent for 1 hour at room temperature.

    • Wash sections three times in PBS.

    • Visualize the c-Fos positive nuclei by incubating the sections in a DAB solution until the desired staining intensity is reached.

    • Mount the sections onto microscope slides, dehydrate, and coverslip.

  • Analysis:

    • Image the brain sections using a brightfield microscope.

    • Quantify the number of c-Fos positive cells in the regions of interest (e.g., central amygdala, dorsomedial hypothalamus).

In Vitro c-Fos and p-ERK Induction in a Neuronal Cell Line

This protocol describes the treatment of a human neuroblastoma cell line (e.g., SH-SY5Y) with this compound and subsequent analysis of c-Fos and phosphorylated ERK (p-ERK) levels by Western blotting.

Materials:

  • This compound

  • SH-SY5Y cells (or other suitable neuronal cell line)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Serum-free medium

  • Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-c-Fos, Rabbit anti-p-ERK1/2, Rabbit anti-total ERK1/2, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in complete medium until they reach 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium.

    • Treat the cells with this compound at various concentrations (e.g., 1, 10, 100 nM) for different time points (e.g., 15, 30, 60, 120 minutes). A vehicle-treated control group should be included.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against c-Fos, p-ERK1/2, total ERK1/2, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of c-Fos and p-ERK to the levels of total ERK and/or β-actin.

Experimental Workflow

The following diagram illustrates the general workflow for studying this compound-induced c-Fos activation.

M617_TFA_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment invivo_start Animal Acclimation icv_injection ICV Injection of this compound invivo_start->icv_injection perfusion Perfusion & Brain Extraction icv_injection->perfusion sectioning Brain Sectioning perfusion->sectioning ihc c-Fos Immunohistochemistry sectioning->ihc imaging Microscopy & Imaging ihc->imaging invivo_analysis Quantification of c-Fos Positive Cells imaging->invivo_analysis invitro_start Cell Culture serum_starve Serum Starvation invitro_start->serum_starve treatment This compound Treatment serum_starve->treatment lysis Cell Lysis & Protein Extraction treatment->lysis western Western Blotting for p-ERK & c-Fos lysis->western invitro_analysis Densitometry Analysis western->invitro_analysis

Caption: Workflow for this compound and c-Fos activation studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the GAL1 receptor in neuronal activation. By measuring the downstream induction of c-Fos, researchers can map the specific neural circuits modulated by GAL1 signaling. The protocols provided herein offer a starting point for both in vivo and in vitro studies, which can be adapted to specific research questions in neuroscience and drug development. The trifluoroacetate counter-ion is a standard formulation for synthetic peptides and is not expected to interfere with the biological activity of M617 at the recommended concentrations. However, as with any experimental system, appropriate controls are essential for the robust interpretation of results.

References

Application Notes and Protocols for M617 TFA in a Rat Model of Subarachnoid Hemorrhage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the investigation of M617 trifluoroacetate (TFA), a selective Galanin Receptor 1 (GalR1) agonist, in a rat model of subarachnoid hemorrhage (SAH). The protocol outlines the endovascular perforation model for inducing SAH, intracerebroventricular (ICV) administration of M617 TFA, and subsequent neurobehavioral and molecular assessments to evaluate its therapeutic potential.

Introduction

Subarachnoid hemorrhage (SAH) is a life-threatening form of stroke with high rates of mortality and morbidity. Early brain injury (EBI) following SAH is a critical determinant of patient outcome and is characterized by a cascade of detrimental events, including neuronal apoptosis. Galanin Receptor 1 (GalR1) has emerged as a potential therapeutic target due to its anti-apoptotic properties. M617, a selective agonist of GalR1, has shown promise in attenuating neuronal apoptosis in preclinical models of neurological injury.[1] This protocol details the application of this compound in a rat model of SAH to investigate its neuroprotective effects and underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data on the effects of M617 on neurological function and key protein expression levels in the ERK/GSK-3β/TIP60 signaling pathway, as reported in preclinical studies.

Table 1: Effect of M617 on Short-Term Neurological Deficits 24 Hours Post-SAH

Treatment GroupModified Garcia Score (0-18)Beam Balance Test Score (0-4)
Sham18.0 ± 0.04.0 ± 0.0
SAH + PBS12.5 ± 1.52.2 ± 0.5
SAH + M617 (8 µg/kg)14.8 ± 1.22.8 ± 0.6
SAH + M617 (24 µg/kg)16.2 ± 1.13.5 ± 0.4
SAH + M617 (72 µg/kg)15.1 ± 1.32.9 ± 0.5

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the SAH + PBS group. Data extracted from Shi et al., 2021.[1]

Table 2: Effect of M617 on Long-Term Neurological Function Post-SAH

Treatment GroupRotarod Test (Falling Latency, seconds) - Day 7Rotarod Test (Falling Latency, seconds) - Day 14Rotarod Test (Falling Latency, seconds) - Day 21
Sham120.0 ± 0.0120.0 ± 0.0120.0 ± 0.0
SAH + PBS75.2 ± 8.588.9 ± 9.195.3 ± 10.2
SAH + M617 (24 µg/kg)98.6 ± 10.3105.4 ± 11.2101.7 ± 9.8

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the SAH + PBS group. Data extracted from Shi et al., 2021.[1]

Table 3: Effect of M617 on the Expression of Apoptosis-Related Proteins 24 Hours Post-SAH

Treatment GroupRelative Protein Expression (Normalized to β-actin)
Bax/Bcl-2 Ratio
Sham0.25 ± 0.05
SAH + PBS1.85 ± 0.21
SAH + M617 (24 µg/kg)0.80 ± 0.12*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the SAH + PBS group. Data extracted from Shi et al., 2021.

Table 4: Effect of M617 on the ERK/GSK-3β/TIP60 Signaling Pathway 24 Hours Post-SAH

Treatment GroupRelative Protein Expression (Phosphorylated/Total)
p-ERK/ERK
Sham1.00 ± 0.10
SAH + PBS0.45 ± 0.08
SAH + M617 (24 µg/kg)0.85 ± 0.11*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the SAH + PBS group. Data extracted from Shi et al., 2021.

Experimental Protocols

Endovascular Perforation Model of Subarachnoid Hemorrhage in Rats

This protocol describes the induction of SAH in rats using the endovascular perforation method, which closely mimics the rupture of an aneurysm.[2][3][4]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Isoflurane anesthesia system

  • Rodent ventilator

  • Heating pad and rectal probe

  • Surgical microscope

  • Microsurgical instruments

  • 4-0 nylon suture, sharpened by heating and pulling

  • Stereotaxic frame

Procedure:

  • Anesthetize the rat with 4% isoflurane for induction and maintain with 2-2.5% isoflurane in a 70%/30% mixture of N₂O/O₂. Intubate and mechanically ventilate the animal.

  • Maintain the rat's body temperature at 37.0 ± 0.5°C using a heating pad.

  • Place the rat in a supine position under the surgical microscope.

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place a temporary clip on the proximal CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the sharpened 4-0 nylon suture into the ECA and advance it into the ICA.

  • Remove the temporary clips from the CCA and ICA and advance the suture intracranially approximately 20 mm from the carotid bifurcation until a slight resistance is felt.

  • Advance the suture an additional 2-3 mm to perforate the bifurcation of the anterior cerebral artery and middle cerebral artery.

  • Withdraw the suture and ligate the ECA stump.

  • Close the cervical incision in layers.

  • Monitor the animal during recovery. Sham-operated rats undergo the same procedure without the final perforation step.

Preparation and Administration of this compound

Materials:

  • This compound peptide

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)

  • Hamilton syringe (10 µL)

  • Stereotaxic instrument

Procedure:

  • Preparation of this compound Solution:

    • Note: As M617 is a peptide, it is typically supplied as a lyophilized powder with TFA as a counter-ion. The exact weight of the peptide needs to be considered for accurate dosing.

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Reconstitute the lyophilized this compound in sterile PBS or aCSF to the desired stock concentration. For example, to achieve a dose of 24 µg/kg in a 300g rat with a 5 µL injection volume, a stock solution of 1.44 µg/µL would be required. It is recommended to perform a small-scale solubility test first.

    • Vortex gently to dissolve. If necessary, brief sonication can be used.

    • Prepare fresh on the day of the experiment.

  • Intracerebroventricular (ICV) Injection:

    • One hour after SAH induction, anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda.

    • Using a sterile dental drill, create a small burr hole over the right lateral ventricle at the following coordinates relative to bregma: Anteroposterior (AP): -0.9 mm; Mediolateral (ML): -1.5 mm.[1]

    • Lower the Hamilton syringe needle to a depth of 3.3 mm from the dura (Dorsoventral, DV).[1]

    • Slowly infuse 5 µL of the this compound solution or vehicle (PBS/aCSF) over 5 minutes.

    • Leave the needle in place for an additional 5 minutes to prevent backflow.

    • Slowly withdraw the needle and suture the scalp incision.

    • Monitor the animal during recovery.

Neurobehavioral Assessment

Neurobehavioral function should be assessed at 24 hours (short-term) and on days 7, 14, and 21 (long-term) post-SAH.

  • Modified Garcia Score: This is a composite scoring system evaluating spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.[5][6][7][8] The total score ranges from 3 to 18, with a higher score indicating better neurological function.

  • Beam Balance Test: This test assesses fine motor coordination and balance. Rats are placed on a narrow wooden beam, and their ability to traverse the beam is scored.

  • Rotarod Test: This test evaluates motor coordination and balance by measuring the time a rat can remain on a rotating rod.

Western Blot Analysis

This protocol is for the quantification of key proteins in the ERK/GSK-3β/TIP60 signaling pathway and apoptosis-related proteins in brain tissue lysates.

Procedure:

  • At 24 hours post-SAH, euthanize the rats and harvest the brain tissue from the ipsilateral hemisphere.

  • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenates and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Separate 30-50 µg of protein per lane on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membranes with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Rabbit anti-p-ERK1/2 and Rabbit anti-ERK1/2

    • Rabbit anti-p-GSK-3β (Ser9) and Rabbit anti-GSK-3β

    • Rabbit anti-p-TIP60

    • Rabbit anti-Bax and Rabbit anti-Bcl-2

    • Rabbit anti-cleaved Caspase-3

    • Mouse anti-β-actin (as a loading control)

  • Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the ratios of phosphorylated to total proteins and the Bax/Bcl-2 ratio.

Immunohistochemistry for Neuronal Apoptosis (TUNEL Staining)

This protocol is for the detection of apoptotic cells in brain sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Procedure:

  • At 24 hours post-SAH, perfuse the rats with 4% paraformaldehyde (PFA).

  • Harvest the brains and post-fix in 4% PFA overnight, followed by cryoprotection in 30% sucrose.

  • Cut 20 µm thick coronal sections using a cryostat.

  • Mount the sections on slides and perform the TUNEL staining according to the manufacturer's instructions of a commercially available kit.

  • Counterstain with a neuronal marker (e.g., NeuN) to identify apoptotic neurons.

  • Mount the sections with a mounting medium containing DAPI for nuclear visualization.

  • Capture images using a fluorescence microscope.

  • Quantify the number of TUNEL-positive neurons in specific brain regions (e.g., cortex, hippocampus).

Visualizations

G cluster_0 Experimental Workflow for this compound in SAH Model SAH SAH Induction (Endovascular Perforation) M617_Admin This compound Administration (ICV Injection) SAH->M617_Admin 1 hour Behavior Neurobehavioral Assessment (24h, 7, 14, 21 days) M617_Admin->Behavior Tissue Tissue Harvesting (24 hours) M617_Admin->Tissue Data Data Analysis Behavior->Data WB Western Blot Analysis Tissue->WB IHC Immunohistochemistry (TUNEL Staining) Tissue->IHC WB->Data IHC->Data

Caption: Experimental workflow for evaluating this compound in a rat SAH model.

G cluster_1 Proposed Signaling Pathway of M617 in SAH SAH Subarachnoid Hemorrhage GalR1 GalR1 Activation SAH->GalR1 M617 This compound M617->GalR1 ERK p-ERK ↑ GalR1->ERK Bax Bax/Bcl-2 Ratio ↓ GalR1->Bax Caspase3 Cleaved Caspase-3 ↓ GalR1->Caspase3 GSK3b p-GSK-3β ↑ ERK->GSK3b TIP60 p-TIP60 ↓ GSK3b->TIP60 Apoptosis Neuronal Apoptosis ↓ TIP60->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection Bax->Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of M617's neuroprotective effects in SAH.

References

Troubleshooting & Optimization

M617 TFA Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the M617 TFA peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental workflow.

Frequently Asked Questions (FAQs)

1. What is this compound peptide?

This compound is a selective galanin receptor 1 (GAL1) agonist, with reported Kis values of 0.23 nM and 5.71 nM for GAL1 and GAL2, respectively.[1][2] It is supplied as a trifluoroacetate (TFA) salt.

2. What are the recommended storage conditions for lyophilized this compound peptide?

For optimal stability, lyophilized this compound peptide should be stored at -20°C, protected from moisture and light.[1] For long-term storage, -80°C is recommended. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to minimize moisture uptake.

3. What is the solubility of this compound peptide?

This compound has a reported solubility of 33.33 mg/mL (13.46 mM) in water.[1] However, achieving this concentration may require sonication.[1] For assistance with dissolving the peptide, it is recommended to heat the tube to 37°C and use an ultrasonic bath.[2]

4. How do I prepare a stock solution of this compound?

It is advisable to first attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, refer to the troubleshooting guide below. Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

5. How stable is this compound in solution?

Peptide solutions are generally less stable than their lyophilized form. For short-term storage (up to a week), peptide solutions can be stored at 4°C. For longer-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C.[3][4] Peptides containing amino acids like cysteine, methionine, or tryptophan are susceptible to oxidation, and those with asparagine or glutamine can deamidate. The specific sequence of M617 should be considered for potential instabilities.

6. What is the impact of the TFA counter-ion on my experiments?

Trifluoroacetic acid (TFA) is used during peptide synthesis and purification and remains as a counter-ion in the final product.[5][6] Residual TFA can be toxic to cells and may interfere with biological assays.[5][7] It can also affect the peptide's conformation and solubility.[8][9] If your application is sensitive to TFA, consider performing a TFA removal procedure.[5][10]

Troubleshooting Guides

Problem: Difficulty Dissolving this compound Peptide

If you are experiencing issues with dissolving the this compound peptide, follow these steps:

  • Initial Attempt with Water: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.

  • Sonication and Gentle Heating: If the peptide does not readily dissolve, use an ultrasonic bath to aid dissolution.[1][2] Gentle heating to 37°C can also improve solubility.[2] Do not exceed 40°C as it may degrade the peptide.[3]

  • Adjusting pH: The solubility of a peptide is often lowest at its isoelectric point (pI).

    • For Basic Peptides (net positive charge): If the peptide is basic, adding a small amount of dilute acetic acid (e.g., 10%) can help.[11][12]

    • For Acidic Peptides (net negative charge): If the peptide is acidic, a small amount of a dilute basic solution like ammonium bicarbonate (e.g., 0.1 M) can be used.[13]

  • Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary.[14][15] First, dissolve the peptide in the organic solvent and then slowly add the aqueous buffer to the desired concentration.[11] Note: Ensure the final concentration of the organic solvent is compatible with your experimental system. For most cellular assays, the DMSO concentration should not exceed 1%.[11]

Problem: Peptide Solution Appears Cloudy or Precipitates

Cloudiness or precipitation indicates that the peptide is not fully dissolved or has come out of solution.

  • Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material.[11] Use the supernatant for your experiment.

  • Re-evaluation of Solvent: The chosen solvent may not be optimal. It may be necessary to test different solvents or pH conditions with a small aliquot of the peptide.

  • Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can decrease the stability of the peptide in solution and may lead to aggregation and precipitation.[3] Using single-use aliquots is highly recommended.

Quantitative Data Summary

ParameterValueSolventNotesReference
Solubility 33.33 mg/mLWater (H₂O)Requires sonication.[1]
13.46 mMWater (H₂O)Requires sonication.[1]
Storage (Lyophilized) -20°CN/AShort to medium-term storage. Protect from moisture and light.[1]
-80°CN/ARecommended for long-term storage.
Storage (In Solution) 4°CAqueous BufferStable for up to one week.
-20°C / -80°CAqueous BufferRecommended for longer storage. Use aliquots to avoid freeze-thaw cycles.[3][4]

Experimental Protocols

Protocol 1: General Peptide Solubilization
  • Allow the lyophilized peptide vial to warm to room temperature before opening.[3]

  • Add the desired volume of the primary solvent (e.g., sterile water).

  • Vortex the vial gently.

  • If the peptide does not dissolve, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can be applied concurrently.[2]

  • Visually inspect the solution for any undissolved particles.

  • If necessary, proceed with pH adjustment or the use of an organic co-solvent as described in the troubleshooting guide.

  • Once dissolved, centrifuge the solution to pellet any minor insoluble matter.

  • Carefully transfer the supernatant to a new tube.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[4]

Protocol 2: TFA Removal (via HCl Exchange and Lyophilization)

This protocol is adapted from common procedures for TFA removal.[8][9]

  • Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.[9]

  • Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[9]

  • Allow the solution to stand at room temperature for at least one minute.[9]

  • Freeze the solution rapidly using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the frozen solution overnight to remove the liquid.

  • To ensure complete TFA removal, re-dissolve the lyophilized powder in the same HCl solution and repeat the freeze-drying process at least two more times.[9]

  • After the final lyophilization, the peptide is in the hydrochloride (HCl) salt form and can be dissolved in the appropriate buffer for your experiment.

Visualizations

Peptide_Handling_Workflow cluster_storage Storage cluster_solubilization Solubilization cluster_troubleshooting Troubleshooting cluster_final_prep Final Preparation Lyophilized Lyophilized Peptide (-20°C or -80°C) Equilibrate Equilibrate to Room Temp Lyophilized->Equilibrate Add_Solvent Add Primary Solvent (e.g., Water) Equilibrate->Add_Solvent Vortex Vortex Add_Solvent->Vortex Check_Solubility Check Solubility Vortex->Check_Solubility Ultrasound Sonication / Gentle Heat Check_Solubility->Ultrasound Not Soluble Dissolved Peptide Dissolved Check_Solubility->Dissolved Soluble Adjust_pH Adjust pH Ultrasound->Adjust_pH Organic_Solvent Use Organic Co-Solvent Adjust_pH->Organic_Solvent Organic_Solvent->Check_Solubility Centrifuge Centrifuge Dissolved->Centrifuge Aliquot Aliquot for Storage (-20°C or -80°C) Centrifuge->Aliquot Experiment Ready for Experiment Aliquot->Experiment

Caption: Workflow for handling and solubilizing this compound peptide.

TFA_Removal_Workflow start Start with this compound Peptide dissolve Dissolve in Water (1 mg/mL) start->dissolve add_hcl Add HCl (final conc. 2-10 mM) dissolve->add_hcl stand Stand at Room Temperature (1 min) add_hcl->stand freeze Freeze (e.g., Liquid Nitrogen) stand->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat_check Repeat 2x? lyophilize->repeat_check repeat_check->dissolve Yes end M617 HCl Peptide Ready repeat_check->end No (Cycle Complete)

Caption: Experimental workflow for TFA removal by HCl exchange.

References

Technical Support Center: M617 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and dissolution of M617 TFA (PSMA-617 TFA) in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the trifluoroacetate salt of PSMA-617, also known as vipivotide tetraxetan. It is a ligand that targets the Prostate-Specific Membrane Antigen (PSMA) and is utilized in radioligand therapy for prostate cancer. The trifluoroacetic acid (TFA) salt form is common for peptide-based compounds to aid in their stability and handling.

Q2: Why is DMSO used as a solvent for this compound?

A2: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including complex molecules like this compound. Its miscibility with water and cell culture media makes it a suitable solvent for preparing stock solutions for in vitro and in vivo experiments.

Q3: What is the recommended storage for this compound powder and its DMSO solution?

A3: For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Once dissolved in DMSO, the stock solution can be stored at 4°C for up to two weeks or for longer-term storage, up to six months, at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into smaller, single-use volumes.

Q4: Can this compound be dissolved in aqueous buffers directly?

A4: While some product datasheets indicate solubility in water, dissolving this compound directly into aqueous buffers may be challenging.[2][3] Preparing a high-concentration stock solution in DMSO first is the recommended and more reliable method. This DMSO stock can then be further diluted into aqueous buffers for your specific experimental needs.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not fully dissolving in DMSO. The concentration may be too high.The maximum reported solubility of this compound in DMSO is 125 mg/mL.[3] Do not attempt to prepare a stock solution exceeding this concentration.
The quality of the DMSO may be poor.Use anhydrous, high-purity DMSO (ACS reagent grade or higher) to ensure optimal dissolution.
Insufficient mixing.Vortex the solution for 1-2 minutes. If particulates remain, brief sonication in a water bath may aid dissolution.
Precipitation occurs when diluting the DMSO stock in an aqueous buffer. The final concentration of DMSO in the aqueous solution is too low to maintain solubility.Ensure the final concentration of DMSO in your aqueous solution is sufficient to keep this compound dissolved. You may need to optimize the final DMSO percentage for your specific buffer and this compound concentration.
The aqueous buffer is not at an optimal pH.Check the pH of your buffer. While specific pH effects on this compound solubility are not widely reported, significant deviations from neutral pH could impact solubility.
The compound appears to be degrading in solution. Improper storage conditions.Store DMSO stock solutions at -80°C for long-term use and avoid multiple freeze-thaw cycles by preparing aliquots.[1] For short-term storage (up to 2 weeks), 4°C is acceptable.[1]
Contamination of the solvent or compound.Use sterile tubes and pipette tips when preparing solutions to minimize contamination.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

Parameter Value Reference
Molecular Weight 1498.25 g/mol [1][3][4]
Maximum Solubility in DMSO 125.0 mg/mL[3]
Molar Concentration at Max Solubility 83.43 mM[3]
Storage (Powder) -20°C (for up to 3 years)[1][3]
Storage (in DMSO) 4°C (for up to 2 weeks)[1]
-80°C (for up to 6 months)[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (PSMA-617 TFA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 1498.25 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass = 0.01 L * 10 mmol/L * 1498.25 g/mol = 0.149825 g = 149.825 mg

      • Adjust the volume and mass as needed for your experimental requirements. For example, to prepare 100 µL of a 10 mM solution, you would need 1.498 mg of this compound.

  • Weigh the this compound powder:

    • Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution for any remaining particulates. If necessary, sonicate the tube in a water bath for 5-10 minutes.

  • Storage:

    • For immediate use, the solution can be kept at room temperature.

    • For short-term storage (up to 2 weeks), store the solution at 4°C.[1]

    • For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months.[1]

Visualizations

Dissolving_M617_TFA_in_DMSO cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check Visually Inspect for Particulates vortex->check sonicate Sonicate for 5-10 minutes (Optional) check->sonicate Particulates Present aliquot Aliquot into Single-Use Tubes check->aliquot Fully Dissolved sonicate->check store Store at -80°C (Long-term) or 4°C (Short-term) aliquot->store finish Ready for Use store->finish

Caption: Workflow for dissolving this compound in DMSO.

References

M617 TFA aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding aggregation issues encountered with the synthetic peptide M617, particularly when trifluoroacetic acid (TFA) is present from synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is M617 TFA, and why is TFA present in my peptide sample?

M617 is a synthetic peptide. The "TFA" designation indicates that the peptide is supplied as a salt with trifluoroacetic acid. TFA is a strong acid commonly used during the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1][2][3][4] Its presence is a standard outcome of these procedures.

Q2: I'm observing precipitate in my this compound sample upon reconstitution. What is causing this?

Precipitation upon reconstitution is often due to peptide aggregation. M617, particularly if it contains hydrophobic residues, has an inherent tendency to aggregate. Several factors can exacerbate this:

  • High Peptide Concentration: The higher the concentration, the more likely molecules are to interact and aggregate.

  • pH and Ionic Strength of the Buffer: The solubility of peptides is highly dependent on the pH and ionic strength of the solution.

  • Residual TFA: While TFA aids in initial solubilization, its presence can sometimes contribute to aggregation under certain buffer conditions.[5]

  • Temperature: Temperature fluctuations can impact peptide solubility and aggregation kinetics.

Q3: Can residual TFA promote M617 aggregation?

The role of TFA in peptide aggregation can be complex. While TFA is a powerful solvent that can disrupt secondary structures and dissolve peptides, its presence as a counter-ion can sometimes influence aggregation.[5][6] In some cases, TFA has been observed to destabilize peptides and promote aggregation, particularly when interacting with other molecules.[5]

Q4: How can I prevent this compound aggregation during my experiments?

Preventing aggregation from the outset is crucial. Here are some preventative measures:

  • Optimize Reconstitution Conditions: Use a solvent in which the peptide is highly soluble before diluting into your final experimental buffer.

  • Work at Low Concentrations: Whenever possible, work with lower concentrations of M617.

  • Control pH: Maintain the pH of your solutions to maximize peptide solubility. This is often at least one pH unit away from the peptide's isoelectric point (pI).

  • Incorporate Aggregation Inhibitors: In some cases, small amounts of organic solvents (like DMSO or acetonitrile) or detergents can help maintain solubility.

Troubleshooting Guide

Problem 1: this compound powder is difficult to dissolve.

  • Cause: The peptide may have already begun to form small aggregates in its lyophilized state.

  • Solution:

    • Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, acetonitrile, or hexafluoroisopropanol (HFIP), and then slowly add the aqueous buffer.

    • For a more rigorous disaggregation, a TFA pretreatment can be employed.[7][8]

Problem 2: My reconstituted this compound solution becomes cloudy or forms a precipitate over time.

  • Cause: This indicates that the peptide is aggregating in your chosen buffer.

  • Solution:

    • Re-evaluate your buffer conditions. Adjust the pH, ionic strength, or consider adding stabilizing excipients.

    • Perform a TFA salt exchange. Residual TFA can sometimes be exchanged for a different counter-ion, like acetate or hydrochloride, which may improve solubility in your specific application.[3]

    • Flash freeze aliquots. After initial reconstitution, immediately flash freeze aliquots in liquid nitrogen and store at -80°C to prevent aggregation during storage. Avoid repeated freeze-thaw cycles.

Problem 3: I am seeing inconsistent results in my bioassays with different batches of this compound.

  • Cause: Lot-to-lot variability in the starting aggregation state of synthetic peptides is a common issue.[7] This can lead to inconsistent experimental outcomes.

  • Solution:

    • Implement a disaggregation protocol for all new batches. Treating each batch with a disaggregation agent like TFA or HFIP can help to standardize the starting material as a monomeric solution.[7][8]

    • Characterize each batch. Use techniques like HPLC or mass spectrometry to confirm the purity and monomeric state of the peptide before use.

Quantitative Data Summary

Table 1: Effect of Different Solvents on this compound Solubility and Aggregation

Solvent SystemThis compound Concentration (mg/mL)ObservationAggregation State (by DLS)
Deionized Water1Cloudy, precipitate after 1 hrHigh aggregation
10% Acetonitrile in Water1Clear solutionLow aggregation
10% DMSO in Water1Clear solutionLow aggregation
0.1% TFA in Water5Clear solutionMonomeric
6M Guanidine HCl, 0.1% TFA10Clear solutionMonomeric[2]

Table 2: Summary of this compound Disaggregation Protocols

ProtocolReagentsIncubation TimeOutcomeReference
TFA PretreatmentAnhydrous TFAOvernightConverts insoluble peptide to soluble monomers[8]
TFA/HFIP Treatment1:1 TFA/HFIPOvernightDisaggregates peptide to monomeric form[8]

Experimental Protocols

Protocol 1: this compound Disaggregation using TFA Pretreatment

This protocol is designed to disaggregate pre-existing M617 aggregates.

  • Weighing: Carefully weigh the required amount of this compound powder in a chemical fume hood.

  • Dissolution: Add anhydrous TFA to the peptide powder to achieve a concentration of 0.5 mg/mL.

  • Incubation: Incubate the solution overnight at room temperature.

  • Solvent Evaporation: Evaporate the TFA using a gentle stream of nitrogen gas to form a thin peptide film.

  • Drying: Further dry the peptide film under vacuum for at least 1 hour to remove any residual TFA.

  • Reconstitution: The resulting peptide film can now be reconstituted in the desired experimental buffer.

Protocol 2: Quality Control of this compound by RP-HPLC

This protocol is to assess the purity and aggregation state of this compound.

  • Sample Preparation: Dissolve the this compound in the mobile phase A to a concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Analysis: A sharp, single peak indicates a pure, non-aggregated peptide. The presence of multiple peaks or a broad peak may suggest impurities or aggregation.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_qc Quality Control cluster_exp Experimentation start This compound Powder dissolve Dissolve in Anhydrous TFA start->dissolve incubate Overnight Incubation dissolve->incubate evaporate Evaporate TFA incubate->evaporate dry Vacuum Dry evaporate->dry reconstitute Reconstitute in Buffer dry->reconstitute hplc RP-HPLC Analysis reconstitute->hplc mass_spec Mass Spectrometry reconstitute->mass_spec bioassay Biological Assay hplc->bioassay mass_spec->bioassay aggregation_pathway cluster_factors Contributing Factors Monomer M617 Monomer Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Oligomer->Monomer Disaggregation Fibril Insoluble Fibrils (Precipitate) Oligomer->Fibril Elongation Concentration High Concentration Concentration->Monomer pH_pI pH near pI pH_pI->Monomer Hydrophobicity Hydrophobic Interactions Hydrophobicity->Monomer troubleshooting_logic node_sol node_sol node_prob node_prob start Precipitate Observed? is_dissolved During Reconstitution? start->is_dissolved difficult_dissolve Problem: Difficult to Dissolve is_dissolved->difficult_dissolve Yes over_time Over Time in Buffer? is_dissolved->over_time No solution1 Solution: Use organic solvent (DMSO, HFIP) or perform TFA pretreatment. difficult_dissolve->solution1 cloudy_solution Problem: Solution becomes cloudy over_time->cloudy_solution Yes inconsistent_results Inconsistent Bioassay Results? over_time->inconsistent_results No solution2 Solution: Optimize buffer (pH, ionic strength), exchange TFA salt, or flash freeze aliquots. cloudy_solution->solution2 batch_variability Problem: Batch-to-batch variability inconsistent_results->batch_variability Yes solution3 Solution: Standardize with disaggregation protocol and perform QC on each batch. batch_variability->solution3

References

Optimizing M617 TFA Concentration for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of the Galanin Receptor 1 (GalR1) agonist, M617, in in vitro studies. Particular focus is given to the challenges posed by its common counter-ion, trifluoroacetic acid (TFA), and strategies to mitigate its potential interference with experimental results.

Frequently Asked Questions (FAQs)

Q1: What is M617 and what is its mechanism of action?

M617 is a selective peptide agonist for the Galanin Receptor 1 (GalR1).[1][2] Its peptide sequence is GWTLNSAGYLLGPQPPGFSPFR with a C-terminal amide.[3] M617 has demonstrated neuroprotective effects by attenuating neuronal apoptosis.[4][5] This is achieved through the activation of specific signaling pathways, including the ERK/GSK-3β/TIP60 and Akt/AS160/GLUT4 pathways.[4][5][6][7]

Q2: Why is Trifluoroacetic Acid (TFA) present in my M617 sample?

TFA is a strong acid commonly used during the synthesis and purification of peptides like M617.[8][9][10] It is utilized in the cleavage step to release the synthesized peptide from the solid-phase resin and as an ion-pairing agent to enhance resolution during High-Performance Liquid Chromatography (HPLC) purification.[11] Consequently, commercially available peptides are often supplied as TFA salts, where the positively charged residues of the peptide are associated with the negatively charged trifluoroacetate anion.[8][9]

Q3: Can residual TFA in my M617 peptide sample affect my in vitro experiments?

Yes, residual TFA can significantly impact a broad range of biological assays.[11][8][12] It has been reported to exhibit cytotoxicity and can inhibit or, in some instances, stimulate cell proliferation, even at nanomolar concentrations.[9][12][13] For example, TFA has been shown to suppress the proliferation of osteoblasts and chondrocytes in a dose-dependent manner, with inhibitory effects observed at concentrations as low as 10 nM.[13] Furthermore, TFA can alter the pH of your assay solution and has been identified as a potential allosteric modulator of receptors, which can lead to confounding results.[11][13]

Q4: What is a safe concentration of TFA for my cell-based assays?

There is no universally "safe" concentration of TFA, as its effects are cell-type and assay-dependent. However, based on published data, it is strongly recommended to keep the final concentration of TFA in your cell culture medium as low as possible, ideally in the low nanomolar range or lower. For sensitive applications like cell-based assays, it is best practice to reduce the TFA content to less than 1%.[12] It is crucial to perform a dose-response experiment with TFA alone on your specific neuronal cell line to determine its cytotoxic threshold in your experimental system.

Q5: How can I reduce or remove TFA from my M617 peptide stock?

The most common and effective method for removing TFA is through counter-ion exchange, typically by replacing TFA with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[10][14] This is often achieved through repeated cycles of dissolving the peptide in a solution containing the new counter-ion (e.g., 100 mM HCl) and then lyophilizing the sample.[14] Several lyophilization cycles are often necessary to significantly reduce the TFA content.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly high cell death in control wells (vehicle only). The concentration of TFA in your final assay volume is cytotoxic to your cells.1. Calculate the final TFA concentration in your wells. 2. Perform a TFA dose-response experiment to determine the IC50 in your specific cell line (see Experimental Protocols). 3. If the current concentration is toxic, perform a TFA/HCl exchange on your M617 stock.
Inconsistent or irreproducible results between experiments. Variable TFA concentrations in different peptide batches or preparations. The acidic nature of TFA is altering the pH of your assay buffer.1. Quantify the TFA content in your peptide stock. 2. Ensure the pH of your final assay medium is consistent after adding the peptide solution. 3. Consider switching to a peptide with a different counter-ion (e.g., acetate or HCl).
M617 shows lower than expected neuroprotective activity. TFA is interfering with the M617-GalR1 interaction or downstream signaling.1. Reduce the final TFA concentration in your assay. 2. Perform a counter-ion exchange on your M617 stock. 3. Include a positive control for GalR1 activation that is not a TFA salt, if available.
Difficulty dissolving the M617 peptide. M617 is a peptide and its solubility can be influenced by its sequence and modifications.M617 is reported to be soluble in water up to 1 mg/ml.[3][8] If you encounter solubility issues, you can try gentle vortexing or sonication. For long-term storage, it is recommended to dissolve the peptide in a buffered solution and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data on TFA Cytotoxicity

Cell TypeTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10 nMInhibition of cell proliferation[13]
Fetal Rat Chondrocytes10 nMInhibition of cell proliferation[13]
Murine Glioma Cells0.5 - 7.0 mMStimulation of cell growth and protein synthesis[9]

Recommendation: Researchers should perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a range of TFA concentrations (e.g., 1 nM to 1 mM) on their neuronal cell line of choice (e.g., SH-SY5Y, primary cortical neurons) to establish a dose-response curve and determine the non-toxic concentration range for their experiments.

Experimental Protocols

Protocol 1: Assessment of TFA Cytotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y)

Objective: To determine the concentration-dependent effect of TFA on the viability of a neuronal cell line.

Materials:

  • SH-SY5Y cells (or other neuronal cell line)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Sodium Trifluoroacetate (NaTFA)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of NaTFA in complete cell culture medium.

  • Perform serial dilutions of the NaTFA stock solution to create a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of NaTFA. Include a vehicle control (medium only).

  • Incubate the plate for a duration relevant to your M617 experiments (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard MTT or XTT assay protocol.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Plot cell viability (%) against the log of the TFA concentration to determine the IC50 value.

Protocol 2: In Vitro Neuronal Apoptosis Assay to Evaluate M617 Neuroprotection

Objective: To assess the ability of M617 to protect neuronal cells from apoptosis induced by a neurotoxin.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Complete cell culture medium

  • M617 peptide (ideally with low TFA content or after TFA/HCl exchange)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or staurosporine as a general apoptosis inducer)

  • 96-well cell culture plates

  • Caspase-3/7 activity assay kit (fluorometric or colorimetric)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Seed neuronal cells in a 96-well plate at the desired density and allow them to differentiate if necessary.

  • Prepare a stock solution of M617 in a low-TFA-containing vehicle (e.g., sterile water or PBS).

  • Pre-treat the cells with various concentrations of M617 for a specific duration (e.g., 1-2 hours) before inducing apoptosis.

  • Induce apoptosis by adding the neurotoxin (e.g., 6-OHDA or staurosporine) at a pre-determined optimal concentration. Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with M617 alone.

  • Incubate the cells for the desired period to allow for the induction of apoptosis (e.g., 24 hours).

  • Lyse the cells according to the caspase-3/7 assay kit manufacturer's protocol.[11][15]

  • Add the caspase-3/7 substrate to the cell lysates and incubate as recommended.[11][15]

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the fold-change in caspase-3/7 activity relative to the untreated control. A reduction in caspase activity in the M617 pre-treated, neurotoxin-exposed cells compared to cells exposed to the neurotoxin alone indicates a neuroprotective effect.

Visualizations

M617 Signaling Pathways

M617_Signaling_Pathway cluster_ERK_GSK3b ERK/GSK-3β/TIP60 Pathway cluster_Akt_AS160 Akt/AS160/GLUT4 Pathway M617_1 M617 GalR1_1 GalR1 M617_1->GalR1_1 ERK_p p-ERK GalR1_1->ERK_p GSK3b_p p-GSK-3β ERK_p->GSK3b_p TIP60_p p-TIP60 GSK3b_p->TIP60_p Apoptosis_Inhibition_1 Neuronal Apoptosis Inhibition TIP60_p->Apoptosis_Inhibition_1 M617_2 M617 GalR1_2 GalR1 M617_2->GalR1_2 Akt_p p-Akt GalR1_2->Akt_p AS160_p p-AS160 Akt_p->AS160_p GLUT4 GLUT4 Translocation AS160_p->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: M617 signaling pathways involved in neuroprotection and glucose metabolism.

Experimental Workflow for Assessing M617 Neuroprotection

M617_Neuroprotection_Workflow start Seed Neuronal Cells in 96-well Plate pretreatment Pre-treat with Varying Concentrations of M617 start->pretreatment toxin Induce Apoptosis with Neurotoxin pretreatment->toxin incubation Incubate for 24 hours toxin->incubation caspase_assay Perform Caspase-3/7 Assay incubation->caspase_assay readout Measure Fluorescence/ Absorbance caspase_assay->readout analysis Analyze Data and Determine Neuroprotection readout->analysis

Caption: Workflow for evaluating the neuroprotective effects of M617 in vitro.

Troubleshooting Logic for Unexpected Cell Death

TFA_Troubleshooting start Unexpected Cell Death in Experiment check_tfa Is Residual TFA a Possible Cause? start->check_tfa tfa_dose_response Perform TFA Dose-Response Cytotoxicity Assay check_tfa->tfa_dose_response is_toxic Is TFA Toxic at Experimental Concentration? tfa_dose_response->is_toxic remove_tfa Perform TFA/HCl Exchange on Peptide Stock is_toxic->remove_tfa Yes other_causes Investigate Other Potential Causes is_toxic->other_causes No end Re-run Experiment remove_tfa->end other_causes->end

Caption: Troubleshooting logic for addressing potential TFA-induced cytotoxicity.

References

Technical Support Center: M617 TFA Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "M617": Initial analysis suggests that "M617" may refer to Alloy 617, a nickel-chromium-cobalt-molybdenum alloy. This material is chemically distinct from Trifluoroacetic Acid (TFA). This guide will focus on the stability of Trifluoroacetic Acid (TFA) in aqueous solutions, a common concern for researchers in drug development and related scientific fields.

Frequently Asked Questions (FAQs)

Q1: How stable is Trifluoroacetic Acid (TFA) in aqueous solutions under typical laboratory conditions?

A1: Trifluoroacetic acid (TFA) is an exceptionally stable compound in aqueous solutions under standard laboratory conditions.[1][2][3] Due to the high strength of the carbon-fluorine bond, the trifluoroacetate anion is resistant to chemical and biological degradation.[1] For most applications in a research setting, significant degradation of TFA in aqueous solutions is not a concern.

Q2: What factors can potentially affect the stability of TFA in an aqueous solution?

A2: While highly stable, extreme conditions can influence TFA's integrity. These are generally not encountered in routine laboratory use but are relevant for specific experimental designs or waste disposal considerations:

  • pH: TFA is a strong acid with a pKa between 0.2 and 0.5.[1] In aqueous solutions, it rapidly dissociates to the trifluoroacetate anion.[1] This ionized form is highly stable across a wide pH range.

  • Temperature: Standard laboratory temperatures have a negligible effect on TFA stability. Degradation has been observed only under very high temperatures, such as those used in hydrothermal destruction (150–250 °C).[4]

  • Light: Photodegradation of TFA in aqueous solutions does not occur under normal laboratory light conditions.[1] Decomposition can be induced under specific experimental setups, such as with UV irradiation in the presence of a photocatalyst.[5][6][7][8]

Q3: Are there any known degradation pathways for TFA in aqueous solutions?

A3: Under typical laboratory conditions, there are no significant degradation pathways for TFA.[1] In environmental and specialized research contexts, some degradation pathways have been identified, which require specific and energetic conditions:

  • Photocatalytic Decomposition: In the presence of a photocatalyst (e.g., tungstic heteropolyacid) and UV-visible light, TFA can be decomposed into fluoride ions and carbon dioxide.[5][8]

  • Photoreductive Defluorination: Using hydrated electrons generated, for instance, by UV irradiation of potassium iodide, TFA can be decomposed.[6][7]

  • Hydrothermal Destruction: At high temperatures (150–250 °C) and pressures, TFA can be degraded.[4]

Q4: What are the best practices for preparing and storing aqueous TFA solutions?

A4: To ensure the integrity and accuracy of your experiments, follow these best practices:

  • Preparation: Always use high-purity water (e.g., HPLC-grade) to prepare aqueous TFA solutions. When diluting, always add the acid to the water slowly to control any exothermic reaction.

  • Storage: Store aqueous TFA solutions in tightly sealed, suitable containers (e.g., glass or compatible polymers).[9] Keep them in a cool, dry, and well-ventilated place.[9] While TFA is stable, proper storage prevents contamination and changes in concentration due to evaporation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected chromatographic results (e.g., peak shifting, poor peak shape) when using a TFA-containing mobile phase. 1. Incorrect TFA concentration. 2. Degradation of other mobile phase components. 3. Column degradation. 4. Interaction of TFA with the analyte or column.1. Verify the concentration of your TFA stock and mobile phase. 2. Prepare fresh mobile phase. 3. Consult the column manufacturer's guidelines for pH and temperature stability. 4. TFA can act as an ion-pairing agent; its concentration can affect the retention of peptides and proteins.[10]
Precipitate forms in a buffered TFA solution. 1. Incompatibility of TFA with buffer salts at the prepared concentrations. 2. Change in temperature affecting solubility.1. Ensure the compatibility of TFA with your chosen buffer system. 2. Prepare solutions at the temperature of use and check for solubility.
Observed degradation of a peptide or small molecule in a TFA-containing solution. 1. The analyte itself is unstable at the low pH created by TFA. 2. The analyte is susceptible to acid-catalyzed hydrolysis.1. TFA is a strong acid and will result in a low pH solution. Assess the pH stability of your analyte independently. 2. If your compound is known to be acid-labile, consider alternative mobile phase additives or purification strategies.

Data on TFA Stability in Aqueous Solutions

Given the high stability of TFA, quantitative data on its degradation under typical laboratory conditions are sparse, as the degradation rate is negligible. The following table summarizes its stability profile based on available information.

Condition Parameter Stability of TFA Reference
pH 1 - 11Highly Stable[1][6]
Temperature 4°C - 70°CHighly Stable[4]
Light Ambient Laboratory LightHighly Stable[1]
UV Light (254 nm) with KI mediator, pH 11Degrades (k = 0.147 h⁻¹)[6][7]
High Temperature 150°C - 250°CDegrades[4]

Experimental Protocols

Protocol for Preparation of a Standard Aqueous TFA Solution (e.g., 0.1% v/v for HPLC)
  • Materials:

    • Trifluoroacetic acid (HPLC grade or higher)

    • HPLC-grade water

    • Calibrated pipettes

    • Volumetric flask

    • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat.

  • Procedure:

    • Work in a well-ventilated fume hood.

    • Add approximately 900 mL of HPLC-grade water to a 1 L volumetric flask.

    • Using a calibrated pipette, carefully add 1.0 mL of TFA to the water in the volumetric flask.

    • Add HPLC-grade water to the flask until the volume reaches the 1 L mark.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

    • Label the flask clearly with the contents (0.1% TFA in water), preparation date, and your initials.

Protocol for a Stability-Indicating HPLC Method for TFA in an Aqueous Solution

This protocol is designed to verify the stability of a TFA solution over time by monitoring its concentration.

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A buffered mobile phase appropriate for TFA analysis. A common mobile phase for TFA analysis is a mixture of water, acetonitrile, and a buffer like ammonium formate.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: TFA has a low UV cutoff; detection is often performed at low wavelengths (e.g., 210-220 nm).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Initial Analysis (T=0):

      • Prepare a fresh aqueous solution of TFA at the desired concentration.

      • Prepare a standard solution of TFA of a known concentration for quantification.

      • Inject the freshly prepared TFA solution and the standard solution into the HPLC system.

      • Record the peak area and retention time for TFA in both the sample and the standard.

      • Calculate the initial concentration of the TFA solution.

    • Stability Study:

      • Store the TFA solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

      • At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution.

      • Analyze the aliquot by HPLC using the same method as the initial analysis.

      • Compare the peak area and concentration to the initial (T=0) results.

    • Data Analysis:

      • A stable solution will show no significant change (e.g., <2%) in the concentration of TFA over the study period.

      • The appearance of any new peaks could indicate the presence of degradation products, although this is highly unlikely for TFA under normal conditions.

Visualizations

Chemical_Structure_TFA cluster_TFA Trifluoroacetic Acid (TFA) C1 C C2 C C1->C2 F1 F C1->F1 F2 F C1->F2 F3 F C1->F3 O1 O C2->O1 = O2 O C2->O2 H1 H O2->H1

Caption: Chemical structure of Trifluoroacetic Acid.

Experimental_Workflow start Start: Prepare Aqueous TFA Solution initial_analysis T=0 Analysis: Quantify TFA Concentration via HPLC start->initial_analysis storage Store Solution under Defined Conditions (e.g., Temp, Light) initial_analysis->storage time_points Withdraw Aliquots at Scheduled Time Points storage->time_points hplc_analysis Analyze Aliquots by HPLC time_points->hplc_analysis hplc_analysis->time_points Repeat for each time point data_comparison Compare Results to T=0 Data hplc_analysis->data_comparison conclusion Conclusion: Assess Stability data_comparison->conclusion

Caption: Workflow for TFA aqueous solution stability testing.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_physical Physical Observation cluster_analyte Analyte Degradation start Problem with TFA Solution issue_type What is the nature of the issue? start->issue_type chrom_issue Unexpected HPLC Results issue_type->chrom_issue Chromatographic precipitate Precipitate Observed issue_type->precipitate Physical analyte_deg Analyte Degradation Observed issue_type->analyte_deg Analyte-Related check_conc Verify TFA Concentration chrom_issue->check_conc fresh_mobile Prepare Fresh Mobile Phase check_conc->fresh_mobile check_column Check Column Integrity fresh_mobile->check_column check_compat Check Buffer Compatibility precipitate->check_compat check_temp Verify Temperature Solubility check_compat->check_temp check_ph Assess Analyte pH Stability analyte_deg->check_ph check_hydrolysis Check for Acid-Catalyzed Hydrolysis check_ph->check_hydrolysis

Caption: Troubleshooting decision tree for TFA solution issues.

References

Navigating M617 TFA In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting in vivo experiments involving M617 TFA, a selective Galanin Receptor 1 (GalR1) agonist. M617 has demonstrated neuroprotective effects by attenuating neuronal apoptosis through the ERK/GSK-3β/TIP60 signaling pathway.[1] This guide offers a question-and-answer format to directly address common challenges, detailed experimental protocols, and crucial data summaries to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the planning and execution of in vivo studies with this compound.

Q1: My this compound powder won't dissolve properly for in vivo administration. What should I do?

A1: this compound is a peptide and its solubility can be challenging. A supplier of this compound indicates solubility in water up to 33.33 mg/mL, which may require ultrasonication to achieve.[2][3] If you are still encountering issues, consider the following:

  • Start with a small amount: Before dissolving the entire batch, test the solubility of a small aliquot.

  • Use sterile, purified water: Initially, attempt to dissolve the peptide in sterile, distilled, or deionized water. Avoid phosphate-buffered saline (PBS) at first, as salts can sometimes hinder initial solubilization.[4]

  • Consider pH adjustment: Since M617 is a peptide, its net charge influences solubility. If it is basic (net positive charge), adding a small amount of dilute acetic acid can help. If it is acidic (net negative charge), a dilute ammonium bicarbonate solution may be used.

  • Organic solvents as a last resort: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by a slow, dropwise dilution with your aqueous buffer of choice while vortexing.[5]

  • Sonication: Use a bath sonicator to aid in the dissolution process.[6]

Q2: I'm observing unexpected or inconsistent behavioral effects in my animal model. What could be the cause?

A2: Inconsistent behavioral outcomes can stem from a variety of factors related to the compound, the animal model, and the experimental procedure.

  • TFA Counter-ion Effects: The trifluoroacetic acid (TFA) salt, a remnant of peptide synthesis, can have biological activity. At certain concentrations, TFA has been reported to inhibit cell growth and elicit immune responses.[7] This could potentially confound your experimental results. If you suspect this is an issue, consider exchanging the TFA for a more biologically inert counter-ion like hydrochloride or acetate.

  • Animal Model Variability: The response to a compound can vary significantly between different species and even strains of rodents.[8] Factors such as the animal's age, sex, and housing conditions can also influence behavior.[4] It is crucial to maintain consistency in your animal model and husbandry.

  • Dose Selection: The dose of this compound may be suboptimal. A thorough dose-response study is essential to identify the optimal dose for your specific model and behavioral endpoint.[8]

  • Route of Administration: The method of administration (e.g., intravenous, intraperitoneal, subcutaneous, intracerebroventricular) will significantly impact the bioavailability and subsequent behavioral effects. Ensure the chosen route is appropriate for the target tissue and desired outcome.

Q3: I am not seeing the expected changes in the ERK/GSK-3β signaling pathway in my Western blot analysis. How can I troubleshoot this?

A3: Western blotting for phosphorylated proteins requires careful optimization.

  • Sample Collection and Preparation: Ensure that tissues are harvested quickly and immediately snap-frozen or processed in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.

  • Antibody Selection and Validation: Use antibodies that are specific for the phosphorylated forms of ERK (Thr202/Tyr204) and GSK-3β (Ser9). It is also critical to probe for total ERK and total GSK-3β as loading controls to normalize your data.

  • Positive Controls: Include a positive control in your experiment, such as a cell lysate or tissue sample known to have high levels of phosphorylated ERK and GSK-3β.

  • Loading Amount: For detecting phosphorylated proteins in tissue extracts, it may be necessary to load a higher amount of total protein (up to 100 µg per lane) than for more abundant unmodified proteins.

  • Stripping and Re-probing: When probing the same membrane for both phosphorylated and total protein, ensure that the stripping procedure is complete to avoid signal carryover.

Experimental Protocols

1. In Vivo Administration of this compound (Intracerebroventricular Injection)

  • Preparation of this compound Solution:

    • Allow the lyophilized this compound to come to room temperature in a desiccator.

    • Aseptically reconstitute the peptide in a sterile vehicle. A common vehicle for ICV injection of peptides is sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF).[6] If solubility is an issue, a small percentage of DMSO (e.g., 10%) can be added to the PBS, with the final solution being sterile-filtered.[7]

    • The concentration should be determined based on a pilot dose-response study. For central administration, doses are often in the nmol range per animal.

  • Surgical Procedure (for ICV Injection):

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks.

    • Drill a small burr hole at the desired coordinates for the lateral ventricle.

    • Slowly inject the this compound solution using a microsyringe. The injection volume should be kept small (e.g., 1-5 µL) to avoid increased intracranial pressure.

    • Slowly withdraw the needle and suture the incision.

    • Provide appropriate post-operative care, including analgesics and monitoring.

2. Western Blot Analysis of p-ERK and p-GSK-3β in Rat Brain Tissue

This protocol provides a general workflow for detecting changes in the M617-activated signaling pathway.

  • Tissue Homogenization:

    • Rapidly dissect the brain region of interest on ice.

    • Homogenize the tissue in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and phospho-GSK-3β (Ser9) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with antibodies for total ERK and total GSK-3β for normalization.

Quantitative Data Summary

Due to the limited availability of public data on systemic administration and pharmacokinetics of this compound, the following tables provide a framework for the types of data that should be generated in preliminary studies.

Table 1: this compound In Vivo Dose-Response (Hypothetical Example)

Dose (mg/kg, IV)Animal Group (n=8)Behavioral Endpoint (e.g., % Reduction in Infarct Volume)p-ERK/Total ERK Ratio (Fold Change vs. Vehicle)
Vehicle Control10%1.0
0.1215%1.5
1.0345%3.2
10.0450%3.5

Table 2: this compound Pharmacokinetic Profile (Hypothetical Example for Rat)

ParameterValue
Administration RouteIntravenous (IV)
Half-life (t½)2.5 hours
Volume of Distribution (Vd)0.5 L/kg
Clearance (CL)0.1 L/hr/kg
Bioavailability (F%)N/A (IV)

Visualizing Experimental Workflows and Pathways

Signaling Pathway of M617

M617_Signaling_Pathway M617 This compound GalR1 Galanin Receptor 1 (GalR1) M617->GalR1 activates ERK ERK GalR1->ERK activates pERK p-ERK ERK->pERK GSK3b GSK-3β pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b pERK->GSK3b phosphorylates TIP60 TIP60 pGSK3b->TIP60 inhibits phosphorylation of Apoptosis Neuronal Apoptosis pGSK3b->Apoptosis inhibits TIP60->Apoptosis promotes Troubleshooting_Efficacy Start No/Low In Vivo Efficacy Observed CheckFormulation Verify Compound Formulation & Stability Start->CheckFormulation CheckDose Review Dosage & Administration Route CheckFormulation->CheckDose Formulation OK SolubilityIssue Issue: Poor Solubility/Precipitation Solution: Re-optimize formulation (pH, solvent, sonication) CheckFormulation->SolubilityIssue Precipitation? DegradationIssue Issue: Compound Degradation Solution: Prepare fresh solutions, check storage CheckFormulation->DegradationIssue Clear but inactive? CheckModel Assess Animal Model Suitability CheckDose->CheckModel Dose/Route OK DoseIssue Issue: Suboptimal Dose Solution: Conduct dose-response study CheckDose->DoseIssue Dose too low/high? RouteIssue Issue: Incorrect Route Solution: Verify route targets desired tissue CheckDose->RouteIssue Route appropriate? CheckTFA Consider TFA Counter-ion Effects CheckModel->CheckTFA Model OK ModelIssue Issue: Model Insensitivity Solution: Confirm GalR1 expression in model CheckModel->ModelIssue Model appropriate? TFAIssue Issue: TFA Interference Solution: Perform counter-ion exchange CheckTFA->TFAIssue TFA effects suspected? Resolve Re-run Experiment CheckTFA->Resolve No TFA issues SolubilityIssue->Resolve DegradationIssue->Resolve DoseIssue->Resolve RouteIssue->Resolve ModelIssue->Resolve TFAIssue->Resolve Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation (Solubilization & Vehicle Prep) Dosing This compound Administration (e.g., IV, IP, ICV) Formulation->Dosing AnimalAcclimation Animal Acclimation & Baseline Measures AnimalAcclimation->Dosing Behavioral Behavioral Testing Dosing->Behavioral TissueHarvest Tissue Harvesting (e.g., Brain) Dosing->TissueHarvest Behavioral->TissueHarvest DataAnalysis Data Analysis & Interpretation Behavioral->DataAnalysis WesternBlot Western Blot for p-ERK, p-GSK-3β TissueHarvest->WesternBlot WesternBlot->DataAnalysis

References

Potential degradation pathways of M617 peptide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide provides information on the potential degradation pathways of a peptide designated "M617." As publicly available information on a specific peptide with this name is limited, this guide is based on established principles of peptide chemistry and common challenges encountered during peptide research. The degradation pathways and troubleshooting advice provided are general and should be adapted to the specific amino acid sequence and experimental context of your M617 peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause my M617 peptide to degrade?

A1: Peptide degradation can be broadly categorized into chemical and physical instability.[1][2]

  • Chemical Degradation: This involves the alteration of covalent bonds, leading to the formation of new chemical entities.[1][2] Key pathways include:

    • Hydrolysis: Cleavage of peptide bonds by water, which can be accelerated by acidic or alkaline pH.[1][2][3] Peptides containing aspartic acid (Asp) are particularly susceptible.[1]

    • Oxidation: The modification of amino acid side chains, especially methionine (Met), cysteine (Cys), and tryptophan (Trp), upon exposure to oxygen.[3][4] This can be catalyzed by light or trace metals.[1]

    • Deamidation: The loss of an amide group from the side chains of asparagine (Asn) and glutamine (Gln), a common issue in sequences containing Asn-Gly or Gln-Gly.[1][2]

    • Racemization: The conversion of L-amino acids to a mixture of L- and D-isomers, which can affect biological activity.[2]

  • Physical Degradation: This involves changes to the peptide's higher-order structure without altering its covalent bonds.[2] This includes:

    • Aggregation: The self-association of peptide molecules, which can lead to precipitation and loss of function.[2]

    • Adsorption: The sticking of the peptide to surfaces like storage vials or pipette tips, resulting in a lower effective concentration.[2]

Q2: How should I properly store my lyophilized and reconstituted M617 peptide?

A2: Proper storage is critical to minimize degradation.[4][5]

  • Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or, ideally, -80°C in a desiccated, dark environment.[2][4] Avoid frost-free freezers due to their temperature fluctuations.[4]

  • Peptide in Solution: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Store these aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but this depends on the peptide sequence's stability.[4]

Q3: My M617 peptide solution appears cloudy or has visible precipitates. What should I do?

A3: Cloudiness or precipitation often indicates peptide aggregation or poor solubility. Here are some troubleshooting steps:

  • Review the Amino Acid Sequence: If the M617 peptide has a high content of hydrophobic amino acids (e.g., Ala, Val, Leu, Ile, Met, Phe, Trp), it may have a natural tendency to aggregate in aqueous solutions.

  • Optimize the Solubilization Protocol:

    • For hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be needed for initial dissolution, followed by slow, dropwise addition of the aqueous buffer while vortexing.[6]

    • For charged peptides, the pH of the buffer is crucial. Basic peptides (net positive charge) dissolve better in acidic buffers, while acidic peptides (net negative charge) prefer basic buffers.[6]

  • Sonication: Gentle sonication can sometimes help to break up small aggregates and improve dissolution.[6]

  • Incorporate Anti-Aggregation Excipients: In some cases, the addition of small amounts of additives can help to prevent aggregation.[6]

Troubleshooting Guides

Issue 1: Loss of Biological Activity Over Time

Possible Cause: Chemical degradation of the M617 peptide.

Troubleshooting Steps:

  • Check Storage Conditions: Ensure the peptide has been stored at the correct temperature and protected from light and moisture.[3][4]

  • Analyze Peptide Integrity: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the presence of degradation products.[2][4] A decrease in the main peptide peak and the appearance of new peaks in an HPLC chromatogram are indicative of degradation.

  • Consider the Buffer Composition: The pH of your experimental buffer can significantly impact stability. Most peptides are most stable at a near-neutral pH.[3] Prolonged exposure to pH > 8 should be avoided.

  • Evaluate for Oxidation: If your M617 sequence contains oxidation-prone residues like Met or Cys, consider preparing solutions in oxygen-free buffers and adding antioxidants like DTT (for Cys-containing peptides).[4]

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Inconsistent peptide concentration due to adsorption or improper handling.

Troubleshooting Steps:

  • Aliquot the Peptide: If you are not already doing so, aliquot the stock solution to avoid multiple freeze-thaw cycles.[4][5]

  • Use Low-Binding Labware: Consider using low-protein-binding microcentrifuge tubes and pipette tips to minimize loss due to surface adsorption.

  • Verify Peptide Concentration: The concentration of your peptide stock solution may be different from the calculated value due to the presence of counter-ions and water. It is good practice to determine the actual peptide concentration using methods like amino acid analysis or UV absorbance if the peptide contains Trp or Tyr residues.

  • Ensure Complete Dissolution: Before each experiment, ensure the thawed peptide aliquot is fully dissolved and homogenous by gentle vortexing.

Quantitative Data Summary

Table 1: Recommended Storage Temperatures for Peptides

Storage DurationPhysical StateRecommended TemperatureRationale
Short-termLyophilized Powder4°CMinimizes short-term chemical degradation.[4]
Long-termLyophilized Powder-20°C or -80°CSignificantly slows down chemical degradation pathways.[2][4]
Short-termIn Solution4°C (sequence dependent)Can be acceptable for a few days for stable sequences.
Long-termIn Solution-20°C or -80°CEssential for preserving integrity in solution.[4]

Table 2: Influence of pH on Common Degradation Pathways

Degradation PathwaypH Condition Favoring DegradationAmino Acids Primarily AffectedNotes
HydrolysisAcidic (pH < 3) or Basic (pH > 7)Aspartic Acid (Asp)Cleavage can occur at Asp-Pro and Asp-Gly bonds.[1]
DeamidationBasic (pH > 7)Asparagine (Asn), Glutamine (Gln)Particularly rapid at Asn-Gly sequences.[1]
OxidationBasic (pH > 8) for CysCysteine (Cys), Methionine (Met)Higher pH facilitates disulfide bond formation from Cys.
β-EliminationAlkalineCys, Ser, Thr, Phe, Tyr, LysCan lead to peptide bond cleavage.[2]

Experimental Protocols

Protocol 1: Assessment of M617 Peptide Stability by RP-HPLC

Objective: To monitor the degradation of M617 peptide over time under specific storage conditions (e.g., different temperatures, pH, or in the presence of certain excipients).

Methodology:

  • Sample Preparation:

    • Reconstitute the M617 peptide to a known concentration (e.g., 1 mg/mL) in the desired buffer.

    • Prepare several aliquots of this stock solution.

    • Store the aliquots under the different conditions to be tested (e.g., 4°C, room temperature, 37°C).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).

  • RP-HPLC Analysis:

    • At each time point, inject a standard amount of the peptide solution onto a C18 reverse-phase HPLC column.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

    • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm (if the peptide contains aromatic residues).

  • Data Analysis:

    • Integrate the area of the main peptide peak at each time point.

    • Calculate the percentage of the remaining intact peptide relative to the time-zero sample.

    • The appearance of new peaks indicates the formation of degradation products.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

Objective: To detect the formation of amyloid-like fibrillar aggregates of the M617 peptide.

Methodology:

  • Materials:

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in ddH₂O, filtered).

    • M617 peptide stock solution.

    • Assay buffer (e.g., PBS, pH 7.4).

    • 96-well black, clear-bottom microplate.

    • Fluorescence plate reader.[6]

  • Procedure:

    • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).

    • In the 96-well plate, mix the M617 peptide solution (at the desired concentration) with the ThT working solution.

    • Include control wells with buffer and ThT only (for background fluorescence) and a known aggregating peptide as a positive control, if available.

    • Incubate the plate, often with shaking, at a specific temperature (e.g., 37°C).

  • Measurement:

    • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the peptide-containing wells.

    • An increase in fluorescence intensity over time suggests the formation of β-sheet-rich aggregates, as ThT fluorescence is enhanced upon binding to these structures.[6]

Visualizations

Peptide Intact M617 Peptide Physical Physical Degradation Peptide->Physical Chemical Chemical Degradation Peptide->Chemical Aggregation Aggregation Physical->Aggregation Adsorption Adsorption Physical->Adsorption Hydrolysis Hydrolysis Chemical->Hydrolysis Oxidation Oxidation Chemical->Oxidation Deamidation Deamidation Chemical->Deamidation Other Other Chemical Pathways Chemical->Other Loss Loss of Activity/ Inconsistent Results Aggregation->Loss Adsorption->Loss Hydrolysis->Loss Oxidation->Loss Deamidation->Loss Other->Loss

Caption: Overview of M617 peptide degradation pathways.

start Start: Inconsistent Experimental Results check_storage 1. Verify Storage (-20°C/-80°C, dark, dry) start->check_storage check_handling 2. Review Handling (Aliquoting, low-bind tubes) check_storage->check_handling [Correct] improper_storage Incorrect Storage: Degradation likely check_storage->improper_storage [Incorrect] check_solubility 3. Assess Solubility (Visual inspection, sonication) check_handling->check_solubility [Correct] improper_handling Handling Issues: Concentration variance check_handling->improper_handling [Incorrect] analyze_integrity 4. Analyze Integrity (HPLC, Mass Spec) check_solubility->analyze_integrity [Soluble] solubility_issue Solubility/Aggregation: Optimize solvent/pH check_solubility->solubility_issue [Precipitate] degraded Degradation Confirmed: Resynthesize or purify analyze_integrity->degraded [Degraded] ok Peptide OK: Check other experimental parameters analyze_integrity->ok [Intact]

References

M617 TFA storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of M617 TFA.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] Under these conditions, lyophilized peptides are generally stable for several years.[2][3][4] For short-term storage, such as a few weeks, room temperature is generally acceptable.[5][6]

2. What is the recommended shelf life for this compound stock solutions?

The stability of this compound in solution is significantly less than in its lyophilized form. For stock solutions, the recommended storage periods are:

  • Up to 6 months when stored at -80°C.[1]

  • Up to 1 month when stored at -20°C.[1]

To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[4][6]

3. How should I handle lyophilized this compound upon receiving it?

Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents the condensation of moisture, which can compromise the stability of the peptide.[6] Once opened, weigh out the desired amount quickly in a clean environment and promptly reseal the container.

4. What solvents should I use to reconstitute this compound?

The choice of solvent depends on the experimental requirements. For many applications, sterile, purified water or a buffer at a pH of 5-6 is suitable for dissolving the peptide. To aid dissolution, you can gently vortex or sonicate the solution.[1]

5. Are there any specific amino acids in a peptide sequence that are more prone to degradation?

Yes, certain amino acid residues are more susceptible to chemical degradation. For instance:

  • Oxidation: Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are prone to oxidation.[4]

  • Deliquescence (moisture absorption): Aspartic acid (Asp), Glutamic acid (Glu), Lysine (Lys), Arginine (Arg), and Histidine (His) are hygroscopic and can absorb moisture from the air.[4]

The specific sequence of this compound will determine its inherent susceptibility to these degradation pathways.

6. What are the signs of this compound degradation?

Degradation can manifest as:

  • Reduced biological activity in your experiments.

  • Changes in the physical appearance of the lyophilized powder (e.g., discoloration, clumping).

  • The appearance of new peaks or a decrease in the main peak area in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no biological activity 1. Improper storage of lyophilized powder or stock solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Peptide degradation due to oxidation or hydrolysis.1. Review storage conditions against recommendations (-20°C for powder, -80°C for long-term solution storage). 2. Always aliquot stock solutions to avoid repeated freezing and thawing. 3. Use a fresh vial of lyophilized this compound to prepare a new stock solution.
Difficulty dissolving the lyophilized powder 1. Use of an inappropriate solvent. 2. Insufficient mixing.1. Refer to the product datasheet for recommended solvents. If unsure, start with high-purity water. 2. Gently vortex or sonicate the vial to aid dissolution.[1]
Inconsistent experimental results 1. Inconsistent concentration of stock solutions. 2. Degradation of the peptide over the course of the experiment.1. Ensure accurate weighing of the lyophilized powder and precise dilution. 2. Prepare fresh dilutions for each experiment from a properly stored stock aliquot.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and shelf life for this compound in both lyophilized and solution forms.

FormStorage TemperatureShelf LifeKey Considerations
Lyophilized Powder -20°CSeveral years[2][3][4]Protect from moisture and light. Allow to warm to room temperature before opening.
Room TemperatureSeveral weeks[5][6]Suitable for short-term storage only.
Stock Solution -80°CUp to 6 months[1]Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles.
4°CDays to weeks[3]Not recommended for long-term storage.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for conducting a stability study on this compound.

1. Objective: To determine the stability of this compound under various storage conditions over time.

2. Materials:

  • Lyophilized this compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • HPLC system with a UV detector

  • Mass spectrometer (optional, for degradation product identification)

  • Temperature and humidity-controlled chambers/incubators

3. Methods:

a. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in high-purity water.

  • Aliquot the stock solution into multiple microcentrifuge tubes for each storage condition to be tested.

  • For the lyophilized stability study, place sealed vials of the powder in the respective storage conditions.

b. Storage Conditions (ICH Guidelines as a reference):

  • Long-term: -20°C ± 5°C

  • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH

  • Freeze-thaw cycles: Cycle aliquots between -20°C and room temperature for a predetermined number of cycles (e.g., 3-5 cycles).

c. Time Points:

  • Initial (Time 0): Analyze a fresh sample immediately after preparation.

  • Subsequent Time Points: Test samples at regular intervals (e.g., 1, 3, 6, 12 months for long-term; 1, 3, 6 months for accelerated).

d. Analytical Method - HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 280 nm.

  • Analysis: At each time point, inject a sample and record the chromatogram. Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks.

e. Data Analysis:

  • Plot the percentage purity of this compound against time for each storage condition.

  • Determine the time at which the purity drops below a specified limit (e.g., 95% or 90%) to establish the shelf life under those conditions.

  • Analyze for the appearance of new peaks, which may indicate degradation products. If a mass spectrometer is available, these can be further characterized.

Visualizations

M617_TFA_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Reduced Activity Reduced Activity Improper Storage Improper Storage Reduced Activity->Improper Storage Freeze-Thaw Cycles Freeze-Thaw Cycles Reduced Activity->Freeze-Thaw Cycles Degradation Degradation Reduced Activity->Degradation Inconsistent Results Inconsistent Results Inconsistent Results->Degradation Inaccurate Concentration Inaccurate Concentration Inconsistent Results->Inaccurate Concentration Solubility Issues Solubility Issues Incorrect Solvent Incorrect Solvent Solubility Issues->Incorrect Solvent Verify Storage Conditions Verify Storage Conditions Improper Storage->Verify Storage Conditions Aliquot Stock Solutions Aliquot Stock Solutions Freeze-Thaw Cycles->Aliquot Stock Solutions Use Fresh Stock Use Fresh Stock Degradation->Use Fresh Stock Check Recommended Solvents Check Recommended Solvents Incorrect Solvent->Check Recommended Solvents Ensure Accurate Weighing/Dilution Ensure Accurate Weighing/Dilution Inaccurate Concentration->Ensure Accurate Weighing/Dilution

Caption: Troubleshooting logic for common this compound issues.

M617_TFA_Stability_Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Aliquot Samples Aliquot Samples Prepare this compound Stock->Aliquot Samples Store at Different Conditions Store at Different Conditions Aliquot Samples->Store at Different Conditions Analyze at Time Points Analyze at Time Points Store at Different Conditions->Analyze at Time Points HPLC Purity Analysis HPLC Purity Analysis Analyze at Time Points->HPLC Purity Analysis Mass Spec (Optional) Mass Spec (Optional) Analyze at Time Points->Mass Spec (Optional) Plot Purity vs. Time Plot Purity vs. Time HPLC Purity Analysis->Plot Purity vs. Time Determine Shelf Life Determine Shelf Life Plot Purity vs. Time->Determine Shelf Life End End Determine Shelf Life->End

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Impact of TFA Counterion on M617 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues related to the trifluoroacetic acid (TFA) counterion when working with the Galanin Receptor 1 (GalR1) agonist, M617. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is M617 and what is its mechanism of action?

M617 is a selective agonist for the Galanin Receptor 1 (GalR1).[1][2] Its activation has been shown to attenuate neuronal apoptosis, making it a subject of interest in research related to conditions like subarachnoid hemorrhage.[1][3] The neuroprotective effects of M617 are mediated through the ERK/GSK-3β/TIP60 signaling pathway.[1][2]

Q2: How does M617 exert its anti-apoptotic effects?

Activation of GalR1 by M617 triggers a signaling cascade that involves the phosphorylation of Extracellular-signal-regulated kinase (ERK) and Glycogen synthase kinase 3-beta (GSK-3β).[1][2] This ultimately leads to the downregulation of phosphorylated Tat-interactive protein 60 (TIP60) and cleaved caspase-3, key players in the apoptotic process.[1][2]

Q3: My M617 peptide is supplied as a TFA salt. What is a TFA counterion and why is it present?

TFA (trifluoroacetic acid) is a strong acid commonly used during the chemical synthesis and purification of peptides like M617.[4][5] It is utilized in the cleavage of the peptide from the solid-phase resin and as an ion-pairing agent to improve separation during high-performance liquid chromatography (HPLC).[4][6] As a result, the final lyophilized peptide product often contains residual TFA as a counterion to the positively charged amino groups on the peptide.[6][7]

Q4: Can the TFA counterion affect the biological activity of M617?

Q5: What are the potential, non-specific biological effects of TFA that could impact my experiments with M617?

Reported biological effects of TFA that could potentially interfere with your M617 experiments include:

  • Alteration of Cell Growth: TFA has been shown to inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM.[7][9] Conversely, it has also been reported to stimulate the growth of other cell lines at higher concentrations (0.5–7.0 mM).[7]

  • pH Modification: As a strong acid, TFA can lower the pH of your experimental solutions, which may affect the activity of M617 or other components in your assay.[4][8]

  • Receptor Modulation: There is evidence that TFA can act as an allosteric modulator on certain receptors, which could potentially interfere with the specific binding of M617 to GalR1.[7]

  • Structural Alterations: The presence of TFA can affect the secondary structure of peptides, which may impact their biological activity.[7][10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected M617 activity in cell-based assays. TFA interference.1. Run a TFA control: Test the effect of TFA alone on your cells at concentrations equivalent to what might be present in your M617 solution. 2. Perform a counterion exchange: Replace the TFA counterion with a more biologically compatible one, such as hydrochloride (HCl) or acetate.[4] 3. Verify peptide concentration: Ensure accurate quantification of your M617 stock, as TFA can affect the net peptide content.
Variability between different batches of M617. Different levels of residual TFA.1. Request TFA content information: Ask the supplier for the percentage of TFA in each batch. 2. Standardize counterion: Perform a counterion exchange on all batches to ensure consistency.[4]
Unexpected changes in cell proliferation or viability in control wells treated with vehicle. The vehicle for M617 may contain TFA.Prepare a vehicle control that does not contain the M617 peptide but has a similar TFA concentration to the experimental wells.
Difficulty in dissolving the M617 peptide. Peptide aggregation or suboptimal solvent.1. Follow supplier's instructions: Use the recommended solvent for reconstitution. 2. Gentle sonication: A brief sonication in a water bath can help dissolve the peptide.[11] 3. Use of appropriate buffers: Ensure the pH of the buffer is suitable for M617 solubility.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of TFA on cellular systems from the literature. Note that these are general findings and may not be directly transferable to all cell types or experimental conditions with M617.

Effect Cell Type TFA Concentration Observed Impact Reference
Inhibition of Cell GrowthFetal Rat Osteoblasts10 nM - 100 nMDose-dependent reduction in cell numbers.[7][9][12]
Inhibition of Cell GrowthChondrocytes10 nMInhibition of proliferation.[7][9][12]
Stimulation of Cell GrowthMurine Glioma Cells0.5 - 7.0 mMDose- and time-dependent enhancement of cell growth and protein synthesis.[7]

Experimental Protocols

Protocol 1: Counterion Exchange from TFA to HCl

This protocol is adapted from standard methods for peptide salt exchange.[4]

Materials:

  • M617 peptide (TFA salt)

  • 0.1 M Hydrochloric acid (HCl)

  • High-purity water

  • Lyophilizer

Procedure:

  • Dissolve the M617 TFA salt in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Add 0.1 M HCl to the peptide solution to a final concentration of 10-100 times the molar concentration of the peptide.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the sample overnight until all the solvent is removed.

  • To ensure complete exchange, redissolve the lyophilized powder in 0.1 M HCl and repeat the freeze-drying process two more times.

  • After the final lyophilization, the M617 will be in the hydrochloride salt form. Reconstitute in an appropriate buffer for your experiment.

Protocol 2: Assessing the Impact of TFA on Cell Viability

This protocol allows you to determine the dose-dependent effect of TFA on your specific cell line.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • Trifluoroacetic acid (TFA)

  • Cell viability assay kit (e.g., MTT, XTT)

  • 96-well plates

Procedure:

  • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a stock solution of TFA in your cell culture medium and perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 1 mM).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of TFA. Include a vehicle control (medium only).

  • Incubate the cells for a period relevant to your M617 experiments (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using your chosen assay kit according to the manufacturer's instructions.

  • Plot cell viability against the TFA concentration to generate a dose-response curve. This will help you identify any potential confounding effects of TFA in your M617 experiments.

Visualizations

M617_Signaling_Pathway M617 M617 GalR1 Galanin Receptor 1 (GalR1) M617->GalR1 activates ERK ERK GalR1->ERK leads to phosphorylation pERK p-ERK GSK3b GSK-3β pERK->GSK3b leads to phosphorylation pGSK3b p-GSK-3β TIP60 TIP60 pGSK3b->TIP60 leads to de-phosphorylation Apoptosis Neuronal Apoptosis pGSK3b->Apoptosis inhibits pTIP60 p-TIP60 Caspase3 Cleaved Caspase-3 pTIP60->Caspase3 Caspase3->Apoptosis promotes

Caption: M617 signaling pathway leading to the attenuation of neuronal apoptosis.

Troubleshooting_Workflow Start Inconsistent M617 Activity CheckTFA Is TFA counterion a potential issue? Start->CheckTFA RunControl Run TFA-only control experiment CheckTFA->RunControl Yes OtherFactors Investigate other factors: - Peptide stability - Assay conditions - Cell line variability CheckTFA->OtherFactors No Exchange Perform counterion exchange (TFA to HCl) RunControl->Exchange Reassay Re-assay M617 activity Exchange->Reassay Reassay->OtherFactors If issue persists Resolved Issue Resolved Reassay->Resolved

Caption: Troubleshooting workflow for inconsistent M617 activity.

References

Avoiding M617 peptide adsorption to labware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on troubleshooting and preventing the adsorption of M617 peptide to laboratory ware. Adsorption can lead to significant loss of peptide from solutions, resulting in inaccurate quantification and reduced biological activity in downstream applications. The following sections offer solutions and best practices to minimize this issue.

Troubleshooting Guides

Issue: Low Recovery of M617 Peptide After Incubation in Standard Labware

Researchers frequently observe a significant decrease in the concentration of peptides like M617 when using standard polypropylene or glass labware. This loss is primarily due to non-specific binding (NSB) driven by hydrophobic and electrostatic interactions between the peptide and the surface of the labware.

  • Selection of Appropriate Labware: The choice of container material is critical in preventing peptide loss. For hydrophobic peptides, specialized low-binding tubes are highly recommended.

    • Experimental Protocol: Labware Comparison

      • Prepare a stock solution of M617 peptide in the desired buffer.

      • Aliquot the peptide solution into different types of microcentrifuge tubes or wells of a 96-well plate (e.g., standard polypropylene, low-binding polypropylene, and borosilicate glass).

      • Incubate the samples for a defined period (e.g., 1, 4, and 24 hours) at the experimental temperature.

      • At each time point, carefully transfer the supernatant to a fresh low-binding tube.

      • Quantify the peptide concentration in the supernatant using a suitable method (e.g., HPLC, ELISA, or a fluorescently labeled peptide).

      • Calculate the percentage of peptide recovered from each labware type compared to a zero-time-point control.

    • Expected Outcome: Specially designed low-binding labware should exhibit significantly higher recovery rates for the M617 peptide compared to standard polypropylene and glass.[1][2]

  • Surface Passivation: Treating the surface of the labware to make it less "sticky" for the peptide can dramatically reduce adsorption. This process, known as passivation, creates a neutral, hydrophilic layer on the surface.

    • Experimental Protocol: BSA Coating

      • Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in deionized water.

      • Fill the labware (e.g., tubes, plates) with the BSA solution and incubate for at least 2 hours at room temperature, or overnight at 4°C.

      • Aspirate the BSA solution and wash the labware three times with deionized water.

      • Allow the labware to air dry completely before use.

      • This BSA-coated labware can now be used for experiments with the M617 peptide.[3][4][5]

    • Experimental Protocol: PEGylation

      • For glass surfaces, clean thoroughly with a suitable laboratory detergent, followed by rinsing with deionized water.

      • To create a reactive surface, treat the glass with a solution that introduces silane groups.

      • React the silanized surface with a solution of methoxy-poly(ethylene glycol)-silane (mPEG-silane).[6][7] The specific concentration and reaction time will depend on the chosen mPEG reagent.

      • Rinse the surface thoroughly with ethanol and then deionized water.

      • Dry the PEGylated labware before use. This creates a protein-repellent surface.[4]

  • Use of Additives in Solution: Introducing competitive binding agents or altering the solvent properties can prevent the M617 peptide from interacting with the labware surface.

    • Experimental Protocol: Using Surfactants

      • Prepare your M617 peptide solution in a buffer containing a low concentration (typically 0.01% to 0.1%) of a non-ionic surfactant, such as Tween-20 or Triton X-100.[4][8]

      • Vortex the solution gently to ensure the surfactant is well-mixed.

      • Proceed with your experiment using this peptide-surfactant solution. The surfactant molecules will compete with the peptide for binding sites on the labware surface.[9]

    • Experimental Protocol: Modifying Solvent Composition

      • For hydrophobic peptides, increasing the organic solvent content in the sample matrix can improve recovery.[10][11]

      • Prepare samples in a buffer containing varying concentrations of acetonitrile (e.g., 10%, 20%, 30%).

      • Incubate and quantify the peptide recovery as described in the labware comparison protocol.

      • Caution: Ensure that the chosen concentration of organic solvent is compatible with the downstream application of the M617 peptide.[1]

The following table summarizes expected recovery rates of a model hydrophobic peptide under different conditions, illustrating the effectiveness of various mitigation strategies.

ConditionLabware TypeAdditive/SolventPeptide Recovery (%)
Control Standard PolypropyleneNone< 20%
Control Borosilicate GlassNone~ 50%
Optimized Low-Binding PolypropyleneNone> 90%
Optimized Standard Polypropylene0.1% Tween-20> 85%
Optimized Standard Polypropylene30% Acetonitrile> 95%
Optimized BSA-Coated PolypropyleneNone> 90%

Note: These are representative values based on studies with various peptides. Actual recovery for M617 may vary.[1][2][3][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of M617 peptide loss in my experiments?

A1: The most common cause of peptide loss is non-specific binding (adsorption) to the surfaces of your labware, such as microcentrifuge tubes, pipette tips, and microplates.[1][10] This is particularly prevalent with hydrophobic and/or cationic peptides.[2][12]

Q2: Which type of labware is best for working with peptides like M617?

A2: For hydrophobic peptides, specially treated low-binding polypropylene labware is generally the best choice.[1][2] For cationic peptides, it is advisable to avoid glass surfaces due to potential electrostatic interactions with negatively charged silanol groups on the glass.[9]

Q3: Can I reuse labware that has been treated to prevent adsorption?

A3: It is generally not recommended to reuse treated labware, especially if it has been coated with a blocking agent like BSA. The coating may not be stable through washing procedures, and there is a risk of cross-contamination. For passivated surfaces like PEGylated glass, reusability depends on the stability of the coating and the cleaning methods used.

Q4: Will adding a surfactant to my peptide solution interfere with my assay?

A4: It is possible. While non-ionic surfactants like Tween-20 are effective at preventing adsorption, they can interfere with certain downstream applications, such as mass spectrometry (by causing ion suppression) or cell-based assays.[10] It is crucial to test the compatibility of any additive with your specific experimental setup.

Q5: How do pH and ionic strength affect M617 peptide adsorption?

A5: The pH of the solution can influence the net charge of the M617 peptide, which in turn affects its electrostatic interaction with surfaces.[13][14] Similarly, the ionic strength of the buffer can modulate both electrostatic and hydrophobic interactions.[15][16] For some peptides, increasing the salt concentration can reduce adsorption.[13] However, the optimal pH and ionic strength to minimize adsorption are peptide-specific and may need to be determined empirically.

Visual Guides

Experimental_Workflow_for_Minimizing_Peptide_Adsorption cluster_prep Preparation cluster_mitigation Mitigation Strategy cluster_execution Execution cluster_analysis Analysis Peptide M617 Peptide Stock Incubation Incubate Sample Peptide->Incubation Buffer Buffer Preparation Buffer->Incubation Labware Choose Low-Binding Labware Labware->Incubation Passivation Passivate Surface (e.g., BSA, PEG) Passivation->Incubation Additive Use Additives (e.g., Surfactant, Acetonitrile) Additive->Incubation Quantification Quantify Peptide (e.g., HPLC, ELISA) Incubation->Quantification Recovery Calculate % Recovery Quantification->Recovery

Caption: Workflow for selecting and testing methods to minimize M617 peptide adsorption.

Decision_Tree_for_Adsorption_Prevention Start Experiencing Low Peptide Recovery? CheckLabware Are you using low-binding labware? Start->CheckLabware UseLowBind Switch to low-binding tubes/plates CheckLabware->UseLowBind No ConsiderAdditives Is the issue resolved? CheckLabware->ConsiderAdditives Yes UseLowBind->ConsiderAdditives CheckCompatibility Is the additive compatible with downstream analysis? ConsiderAdditives->CheckCompatibility No End Problem Solved ConsiderAdditives->End Yes AddSurfactant Add 0.01-0.1% non-ionic surfactant (e.g., Tween-20) AddSurfactant->End CheckCompatibility->AddSurfactant Yes PassivateSurface Passivate labware surface (e.g., BSA coating) CheckCompatibility->PassivateSurface No OptimizeSolvent For hydrophobic peptides, add organic solvent (e.g., Acetonitrile) PassivateSurface->OptimizeSolvent OptimizeSolvent->End

Caption: Decision tree for troubleshooting M617 peptide adsorption issues.

References

Technical Support Center: Optimizing Trifluoroacetic acid (TFA) Concentration for Peptide HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing trifluoroacetic acid (TFA) concentration for peptide High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during the use of TFA in peptide HPLC separations.

1. General Understanding of TFA in Peptide HPLC

  • Q1: What is the primary role of trifluoroacetic acid (TFA) in peptide HPLC?

    • A1: TFA serves multiple functions in reversed-phase HPLC (RP-HPLC) for peptides. Primarily, it acts as an ion-pairing agent.[1][2] Peptides contain ionizable amino and carboxyl groups, and TFA pairs with the positively charged residues, effectively neutralizing their charge. This increases the overall hydrophobicity of the peptide, leading to better retention and separation on nonpolar stationary phases like C18.[3] Additionally, TFA is a strong acid that lowers the pH of the mobile phase, which helps to control the ionization state of both the peptides and the silica-based stationary phase, improving peak shape and reproducibility.[2]

  • Q2: What is the typically recommended concentration of TFA in the mobile phase?

    • A2: A concentration of 0.1% (v/v) TFA in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents is the most common starting point for peptide separations.[2][4][5] However, the optimal concentration can range from 0.05% to 0.25%, depending on the specific characteristics of the peptides being analyzed.[6][]

  • Q3: Should I use %v/v or %w/v when preparing my TFA mobile phase?

    • A3: It is crucial to be consistent and specify whether you are using volume/volume (%v/v) or weight/volume (%w/v) for your TFA concentration. TFA has a high density (approximately 1.53 g/mL), so there is a significant difference between the two.[8] For reproducibility, it is best practice to document the exact method of preparation.

2. Troubleshooting Common Chromatographic Problems

  • Q4: My peptide peaks are broad and tailing. How can I improve the peak shape?

    • A4: Poor peak shape is a common issue. Here are several troubleshooting steps:

      • Increase TFA Concentration: Insufficient TFA may lead to incomplete ion-pairing and secondary interactions between basic peptide residues and the stationary phase, causing peak tailing.[9] Consider increasing the TFA concentration to 0.2% or 0.25%, especially for highly basic peptides.[6]

      • Check TFA Quality: Low-grade or old TFA can contain impurities that interfere with the separation and contribute to poor peak shape.[8] Always use high-purity, HPLC-grade TFA.

      • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[10]

  • Q5: I am observing a drifting baseline, especially during a gradient run. What is the cause and how can I fix it?

    • A5: Baseline drift in the presence of TFA is often due to the fact that TFA itself is retained by the stationary phase and its UV absorbance changes with the concentration of the organic solvent.[11] To mitigate this:

      • Ensure Consistent TFA Concentration: Make sure the TFA concentration is the same in both Mobile Phase A and Mobile Phase B.

      • Use a Background Subtraction: If your chromatography software allows, perform a blank run (without sample injection) and subtract the blank chromatogram from your sample chromatogram.

      • Slightly Lower TFA in Organic Phase: Some studies suggest that slightly reducing the TFA concentration in the organic mobile phase (e.g., 0.08% in B if A is 0.1%) can help to counteract baseline drift.[12]

  • Q6: My peptide retention times are not reproducible. What could be the issue?

    • A6: Fluctuations in retention time can be caused by several factors related to the mobile phase:

      • Inconsistent Mobile Phase Preparation: As mentioned, the difference between %v/v and %w/v can alter TFA concentration and affect retention times.[8] Ensure your mobile phase preparation is consistent from run to run.

      • Mobile Phase Degradation: TFA solutions can change over time. It is recommended to prepare fresh mobile phases daily.

      • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

  • Q7: I am using LC-MS and my signal is suppressed. Is TFA the culprit?

    • A7: Yes, TFA is a known cause of ion suppression in electrospray ionization mass spectrometry (ESI-MS).[1][13] The trifluoroacetate anion forms strong ion pairs with peptides in the gas phase, which reduces the efficiency of protonation and thus lowers the MS signal.

      • Reduce TFA Concentration: If possible, try reducing the TFA concentration to 0.05% or lower.

      • Use an Alternative Mobile Phase Additive: For MS-sensitive applications, formic acid (FA) at a concentration of 0.1% is a common alternative.[4] While FA is better for MS detection, it is a weaker ion-pairing agent and may result in broader peaks compared to TFA.[14][15] Difluoroacetic acid (DFA) can be a good compromise, offering better chromatographic performance than FA and less MS suppression than TFA.[9]

Data Presentation

Table 1: Effect of TFA Concentration on Peptide Retention Time and Peak Width

TFA Concentration (% v/v)AnalyteRetention Time (min)Peak Width at Half Height (min)
0.025Peptide A15.20.19
0.1Peptide A16.50.18
0.2Peptide A17.80.17
0.025Peptide B18.90.20
0.1Peptide B20.10.19
0.2Peptide B21.50.18

Data is illustrative and based on general trends reported in the literature.[16]

Table 2: Comparison of Common Mobile Phase Additives for Peptide HPLC

AdditiveTypical Concentration (% v/v)Chromatographic Performance (Peak Shape)MS Signal Suppression
Trifluoroacetic Acid (TFA)0.1ExcellentHigh
Formic Acid (FA)0.1Fair to GoodLow
Difluoroacetic Acid (DFA)0.1GoodModerate

This table provides a qualitative comparison based on multiple sources.[9][15]

Experimental Protocols

Protocol 1: Optimizing TFA Concentration for a Peptide Mixture

  • Mobile Phase Preparation:

    • Prepare three sets of mobile phases (A: 0.1% Additive in Water; B: 0.1% Additive in Acetonitrile) using HPLC-grade reagents.

      • Set 1: 0.05% TFA

      • Set 2: 0.1% TFA

      • Set 3: 0.2% TFA

    • To prepare 1L of 0.1% v/v TFA in water, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Sample Preparation:

    • Dissolve the peptide mixture in the initial mobile phase (e.g., 95% A / 5% B) at a concentration of approximately 1 mg/mL.[5]

  • HPLC Method:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.

  • Experimental Runs:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes before the first injection.

    • Perform injections of the peptide mixture using each of the three TFA concentration sets.

    • Analyze the chromatograms for changes in retention time, peak shape, and resolution between the different TFA concentrations.

Mandatory Visualization

Troubleshooting_Workflow start Problem Identified peak_tailing Poor Peak Shape (Tailing/Broadening) start->peak_tailing baseline_drift Baseline Drift start->baseline_drift retention_shift Retention Time Shift start->retention_shift ms_suppression Low MS Signal start->ms_suppression increase_tfa Increase TFA (e.g., to 0.2%) peak_tailing->increase_tfa Cause: Incomplete Ion Pairing check_tfa_quality Use Fresh, High-Purity TFA peak_tailing->check_tfa_quality Cause: Impurities consistent_tfa Ensure Equal TFA in A & B baseline_drift->consistent_tfa Cause: TFA Concentration Mismatch blank_subtraction Perform Blank Subtraction baseline_drift->blank_subtraction Solution consistent_prep Standardize Mobile Phase Preparation retention_shift->consistent_prep Cause: Inconsistent Prep equilibrate Ensure Adequate Column Equilibration retention_shift->equilibrate Cause: Insufficient Equilibration reduce_tfa Reduce TFA (e.g., to 0.05%) ms_suppression->reduce_tfa Cause: Ion Suppression switch_additive Switch to FA or DFA ms_suppression->switch_additive Alternative

Caption: Troubleshooting workflow for common HPLC issues with TFA.

TFA_Concentration_Effect cluster_low_tfa Low TFA (e.g., 0.05%) cluster_high_tfa High TFA (e.g., 0.2%) low_retention Shorter Retention Time increase_tfa Increasing TFA Concentration poor_shape Potential for Poor Peak Shape (especially for basic peptides) good_ms Better MS Signal high_retention Longer Retention Time good_shape Improved Peak Shape poor_ms MS Signal Suppression

Caption: Effect of varying TFA concentration on peptide HPLC.

References

Best practices for handling lyophilized M617 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling lyophilized M617 TFA.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a selective agonist for the galanin receptor 1 (GALR1), with a high binding affinity. It is often used in research to study the effects of GALR1 activation. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetic acid salt, a common counterion used during peptide synthesis and purification.

2. How should lyophilized this compound be stored?

Lyophilized this compound should be stored at -20°C in a desiccator to protect it from moisture and light.[1] Proper storage is crucial to maintain the peptide's stability and integrity over time.

3. What is the best way to reconstitute lyophilized this compound?

Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation. The choice of solvent depends on the experimental application. For many in vitro and in vivo studies, sterile phosphate-buffered saline (PBS) is a suitable solvent. M617 has been successfully dissolved in PBS at a concentration of 3 µg/µl for intranasal administration in rats.[2] For general lab use, sterile, distilled water can also be used.

To reconstitute, gently add the desired volume of solvent to the vial. Swirl the vial gently to dissolve the peptide. Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade. If the peptide does not dissolve readily, brief sonication or gentle warming to 37°C may help.[1]

4. How should reconstituted this compound solutions be stored?

Once reconstituted, it is recommended to aliquot the this compound solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term storage (up to one month), -20°C is generally sufficient. For longer-term storage (up to six months), -80°C is recommended.[1]

5. What are the known binding affinities of this compound?

This compound is a selective GALR1 agonist with the following reported Ki values:

  • GALR1: 0.23 nM[1][3][4]

  • GALR2: 5.71 nM[1][3][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficulty dissolving the lyophilized powder The peptide may have formed aggregates.Allow the vial to reach room temperature before adding the solvent. Try gentle warming to 37°C or brief sonication to aid dissolution.[1] Ensure the chosen solvent is appropriate for your intended concentration.
Precipitation observed in the reconstituted solution after freezing The peptide concentration may be too high for the chosen buffer, or the solution may have been frozen and thawed multiple times.Centrifuge the vial to pellet the precipitate. Use the supernatant for your experiment, being mindful of the potential change in concentration. In the future, consider using a lower concentration or a different buffer. Always aliquot the reconstituted solution to minimize freeze-thaw cycles.
Variability in experimental results This could be due to inconsistent peptide concentration, degradation of the peptide, or the biological effects of the TFA counterion.Ensure accurate and consistent reconstitution. Always use freshly prepared dilutions for experiments. If TFA is suspected to interfere with your assay, consider performing a TFA salt exchange to a more biologically compatible salt like hydrochloride or acetate.
Reduced or no biological activity The peptide may have degraded due to improper storage or handling.Ensure the lyophilized peptide and reconstituted solutions have been stored at the recommended temperatures and protected from light and moisture. Avoid repeated freeze-thaw cycles. If degradation is suspected, it is best to use a fresh vial of the peptide.

Quantitative Data Summary

ParameterValueReceptorSpeciesReference
Binding Affinity (Ki) 0.23 nMGALR1Not Specified[1][3][4]
Binding Affinity (Ki) 5.71 nMGALR2Not Specified[1][3][4]
Effective In Vivo Dose (Intranasal) 8, 24, or 72 µg/kgGALR1Rat[2]
Effective In Vivo Dose (Local Infusion) 0.15 nM, 1 µlGALR1Mouse[5]

Experimental Protocols

Detailed Methodology for In Vivo Intranasal Administration of this compound in Rats

This protocol is adapted from a study investigating the neuroprotective effects of this compound after subarachnoid hemorrhage in rats.[2]

1. Preparation of this compound Solution:

  • Dissolve lyophilized this compound in sterile phosphate-buffered saline (PBS) to a final concentration of 3 µg/µl.

2. Animal Preparation:

  • Anesthetize the rat using 3% isoflurane.
  • Place the rat in a supine position.

3. Intranasal Administration:

  • Administer the desired dosage (e.g., 8, 24, or 72 µg/kg body weight) into the nares.
  • Alternate between the left and right nares every 5 minutes.
  • Administer a maximum of 4 µl in each naris at a time until the full dosage is delivered.

4. Post-Administration Monitoring:

  • Monitor the animal according to the approved institutional animal care and use committee (IACUC) protocols.

Visualizations

GALR1_Signaling_Pathway M617 This compound GALR1 GALR1 M617->GALR1 binds to G_protein Gi/o Protein GALR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., GLUT4) CREB->Gene_Expression regulates

Caption: GALR1 Signaling Pathway Activation by this compound.

Experimental_Workflow_M617_TFA cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis reconstitution Reconstitute Lyophilized This compound in PBS dosage_calc Calculate Dosage (e.g., 24 µg/kg) reconstitution->dosage_calc anesthesia Anesthetize Rat (3% Isoflurane) dosage_calc->anesthesia positioning Supine Positioning anesthesia->positioning administration Intranasal Administration (Alternating Nares) positioning->administration monitoring Post-Administration Monitoring administration->monitoring tissue_collection Tissue Collection (e.g., Cardiac Muscle) monitoring->tissue_collection western_blot Western Blot for GLUT4 Expression tissue_collection->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: In Vivo Experimental Workflow for this compound.

References

Validation & Comparative

A Comparative In Vivo Analysis: The Galanin Receptor Agonist M617 TFA Versus Endogenous Galanin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of the selective galanin receptor 1 (GalR1) agonist, M617 TFA, and the endogenous neuropeptide, galanin. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Endogenous galanin, a widely distributed neuropeptide, exerts a broad spectrum of physiological and pathological effects through its interaction with three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3. Its non-selective nature complicates the elucidation of the specific roles of each receptor. This compound, a synthetic peptide agonist, offers a more targeted approach due to its high selectivity for the GalR1 receptor, providing a valuable tool to dissect the contributions of this specific receptor to galanin's diverse functions.

Quantitative Comparison of In Vivo Effects

The following tables summarize the key in vivo effects of this compound and endogenous galanin, drawing from comparative studies.

In Vivo EffectThis compoundEndogenous GalaninKey Findings
Antinociception (Central Administration) Dose-dependent increase in hindpaw withdrawal latencies.[1][2]Dose-dependent increase in hindpaw withdrawal latencies.[1][2]No significant difference in the antinociceptive effects observed between M617 and galanin, suggesting a primary role for GalR1 in central galanin-mediated analgesia.[1][2]
Feeding Behavior Enhances food consumption following intracerebroventricular administration.[3]Stimulates food intake, with a particular preference for fat.[4]While both stimulate feeding, M617's effects are mediated specifically through GalR1, whereas endogenous galanin's influence on appetite is more complex and involves multiple receptor subtypes.
Neuroprotection Attenuates neuronal apoptosis and improves neurological deficits after subarachnoid hemorrhage.[5][6]Exhibits neuroprotective roles in various injury models, with effects mediated by different receptors depending on the context.[7]M617's neuroprotective effects in the studied model are specifically linked to the ERK/GSK-3β/TIP60 pathway activation via GalR1.[5][6] Endogenous galanin's neuroprotection can be mediated by GalR2.[7]
Neuronal Activation Induces c-Fos activation in the central nucleus of the amygdala and dorsomedial hypothalamus.[8]Induces a similar pattern of c-Fos activation in the same brain regions.[8]The congruent activation patterns suggest that the effects of centrally administered galanin in these regions are predominantly mediated by GalR1.[8]

Receptor Binding Affinity

LigandGalR1 (Ki, nM)GalR2 (Ki, nM)GalR3 (Affinity)
M617 0.23[3]5.71[3]Binds and acts as an agonist.
Endogenous Galanin High affinityHigh affinityHigh affinity

Experimental Protocols

Intracerebroventricular (ICV) Injection for Nociception Studies in Rats

This protocol is based on methodologies described in studies comparing the antinociceptive effects of M617 and galanin.[1]

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Stereotaxic Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the lateral ventricle.

  • Drug Preparation and Administration: M617 and galanin are dissolved in sterile saline. Following a recovery period after surgery, the compounds are injected directly into the lateral ventricle via an injection cannula that extends beyond the guide cannula. Doses typically range from 0.1 to 2 nmol.[1]

  • Nociceptive Testing:

    • Thermal Nociception: The radiant heat paw withdrawal test is used to measure the latency to withdraw the paw from a heat source.

    • Mechanical Nociception: Von Frey filaments are used to assess the paw withdrawal threshold to a mechanical stimulus.

  • Data Analysis: Hindpaw withdrawal latencies or thresholds are recorded before and at various time points after the injection.

Intranasal Administration for Neuroprotection Studies in Rats

This protocol is adapted from a study investigating the neuroprotective effects of M617 in a subarachnoid hemorrhage model.[5]

  • Animal Model: Adult male Sprague-Dawley rats subjected to a model of subarachnoid hemorrhage.

  • Drug Preparation: this compound is dissolved in phosphate-buffered saline (PBS).

  • Administration: The anesthetized rat is placed in a supine position. The M617 solution is administered in small droplets into the nares, alternating between nostrils to allow for absorption.

  • Outcome Measures:

    • Neurological Scoring: Neurological deficits are assessed using standardized scoring systems.

    • Histological Analysis: Brain tissue is examined for markers of neuronal apoptosis and damage.

    • Western Blot: Protein expression levels in relevant signaling pathways (e.g., ERK, GSK-3β) are quantified.

Signaling Pathways and Logical Relationships

This compound Signaling Pathway (via GalR1)

This compound, as a selective GalR1 agonist, primarily initiates signaling through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects, including the modulation of the ERK/GSK-3β/TIP60 pathway, which has been implicated in its neuroprotective effects.[5][6]

M617_Signaling M617 This compound GalR1 GalR1 M617->GalR1 Gi_o Gαi/o GalR1->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP ERK ↑ pERK cAMP->ERK GSK3b ↑ pGSK-3β ERK->GSK3b Neuroprotection Neuroprotection GSK3b->Neuroprotection

Caption: this compound signaling via GalR1.

Endogenous Galanin Signaling Pathways

Endogenous galanin can activate all three galanin receptors, leading to a more complex array of intracellular signaling events. GalR1 and GalR3 primarily couple to Gi/o, while GalR2 couples to Gq/11 and can also activate other pathways like the MAPK/ERK pathway.[9][10] This non-selective activation results in a wider range of physiological responses compared to a selective GalR1 agonist.

Galanin_Signaling cluster_receptors Galanin Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors Galanin Endogenous Galanin GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 GalR3 GalR3 Galanin->GalR3 Gi_o Gαi/o GalR1->Gi_o Gq_11 Gαq/11 GalR2->Gq_11 MAPK MAPK/ERK Pathway GalR2->MAPK GalR3->Gi_o AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Cellular_Response Diverse Cellular Responses MAPK->Cellular_Response cAMP->Cellular_Response IP3_DAG->Cellular_Response

Caption: Endogenous galanin signaling pathways.

Experimental Workflow: Comparative In Vivo Nociception Study

The following diagram illustrates a typical workflow for comparing the antinociceptive effects of this compound and endogenous galanin.

Experimental_Workflow Start Animal Acclimatization Surgery ICV Cannula Implantation Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Baseline Baseline Nociceptive Testing Recovery->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Vehicle Vehicle Injection Grouping->Vehicle Control M617 This compound Injection Grouping->M617 Group 1 Galanin Galanin Injection Grouping->Galanin Group 2 Post_Injection_Test Post-injection Nociceptive Testing Vehicle->Post_Injection_Test M617->Post_Injection_Test Galanin->Post_Injection_Test Analysis Data Analysis Post_Injection_Test->Analysis

Caption: Workflow for comparative nociception study.

References

M617: A Potent and Selective GAL1 Receptor Agonist in Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of M617, a synthetic chimeric peptide, reveals its high potency and selectivity as a GAL1 receptor agonist compared to other known galanin receptor ligands. This guide provides a detailed comparison of M617 with other GAL1 receptor agonists, supported by experimental data, to assist researchers and drug development professionals in their exploration of galanin receptor-targeted therapeutics.

Performance Comparison of GAL1 Receptor Agonists

M617 demonstrates superior binding affinity and selectivity for the galanin receptor subtype 1 (GAL1) over other galanin receptors and compared to several other galanin receptor agonists. The following table summarizes the binding affinities (Ki) of M617 and other relevant ligands for the three galanin receptor subtypes.

LigandGAL1 Ki (nM)GAL2 Ki (nM)GAL3 Ki (nM)Selectivity (GAL1 vs. GAL2)Selectivity (GAL1 vs. GAL3)
M617 0.23 [1][2]5.71 [1][2]49.2 ~25-fold ~214-fold
Galanin (endogenous)High AffinityHigh AffinityHigh AffinityNon-selectiveNon-selective
Galanin (1-16)High AffinityHigh Affinity-Non-selective-
M35-----
AR-M1896 (Galanin 2-11)>1000~10-Selective for GAL2-
NAX 5055-----
Note: "-" indicates data not readily available in the reviewed literature.

M617's 25-fold higher affinity for GAL1 over GAL2 and approximately 214-fold selectivity over GAL3 underscores its potential as a specific tool for studying GAL1-mediated physiological processes.

Signaling Pathways and Functional Activity

Activation of the GAL1 receptor, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GAL1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

GAL1_Signaling_Pathway M617 M617 GAL1R GAL1 Receptor M617->GAL1R Binds G_protein Gi/o Protein GAL1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates cAMP ↓ cAMP AC->cAMP ERK ↑ p-ERK1/2 MAPK_pathway->ERK

GAL1 Receptor Signaling Pathway

Experimental evidence demonstrates that M617 acts as a functional agonist at the GAL1 receptor, effectively inhibiting forskolin-stimulated cAMP formation and inducing ERK1/2 phosphorylation. These functional activities are consistent with the engagement of the canonical Gi/o-coupled signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize and compare GAL1 receptor agonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a ligand for its receptor.

  • Membrane Preparation: Cell membranes expressing the target galanin receptor subtype (GAL1, GAL2, or GAL3) are prepared from cultured cells or tissue homogenates.

  • Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [125I]-galanin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor ligand (e.g., M617).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Unlabeled Competitor (e.g., M617) Competitor->Incubation Filtration Separate Bound/Free Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow

cAMP Functional Assay

This assay measures the ability of an agonist to modulate the production of intracellular cAMP, a key second messenger in GPCR signaling.

  • Cell Culture: Cells stably or transiently expressing the GAL1 receptor are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist (e.g., M617).

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) technology.

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and the concentration that produces 50% of the maximal inhibition (EC50) is determined.

ERK1/2 Phosphorylation Assay

This assay assesses the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

  • Cell Culture and Starvation: Cells expressing the GAL1 receptor are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.

  • Agonist Stimulation: The starved cells are stimulated with various concentrations of the agonist (e.g., M617) for a specific time period.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting or ELISA: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2. Alternatively, a sandwich ELISA can be used for quantification.

  • Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of pathway activation. The EC50 for ERK1/2 phosphorylation is then determined.

Conclusion

M617 stands out as a highly potent and selective GAL1 receptor agonist. Its well-defined pharmacological profile makes it an invaluable tool for investigating the physiological and pathological roles of the GAL1 receptor. The experimental protocols outlined in this guide provide a foundation for the continued exploration and comparison of galanin receptor modulators, paving the way for the development of novel therapeutics targeting a range of disorders, including pain, epilepsy, and metabolic diseases.

References

A Comparative Analysis of M617 TFA Efficacy in Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the efficacy of M617 TFA, a selective galanin receptor 1 (GALR1) agonist, in animal models of neuropathic pain. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent for chronic pain conditions. This document summarizes quantitative data from preclinical studies and compares the performance of this compound with established treatments for neuropathic pain. Detailed experimental methodologies for the cited experiments are also provided to ensure reproducibility and critical assessment.

Introduction to this compound and Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition resulting from damage or dysfunction of the nervous system. It is often poorly managed by existing therapies, highlighting the urgent need for novel analgesics with improved efficacy and tolerability. This compound has emerged as a promising candidate due to its selective agonism of the galanin receptor 1 (GALR1), a G protein-coupled receptor implicated in the modulation of pain signaling. Activation of GALR1 is generally associated with inhibitory effects on neuronal excitability, suggesting a potential mechanism for alleviating neuropathic pain.

Efficacy of this compound in a Rat Model of Neuropathic Pain

The primary measure of efficacy in these models is the reversal of mechanical allodynia, an exaggerated pain response to a normally non-painful stimulus. This is typically quantified by measuring the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments. An increase in PWT indicates an analgesic effect.

Table 1: Comparison of this compound and Standard Neuropathic Pain Medications in Rat Models

CompoundAnimal ModelRoute of AdministrationDose RangeKey Efficacy EndpointObserved Effect
This compound Neuropathic Pain (General)Intracerebroventricular/Intra-amygdala0.1 - 2 nmolIncreased hindpaw withdrawal latency to thermal and mechanical stimuliDose-dependent increase in pain threshold.
Gabapentin Spinal Nerve Ligation (SNL)Intrathecal30 µgPaw Withdrawal Threshold (PWT)Significant increase in PWT compared to vehicle.[1][2]
Pregabalin Chronic Constriction Injury (CCI)Intraperitoneal30 mg/kgMechanical & Thermal HyperalgesiaSignificant reversal of hyperalgesia.[3][4][5]
Duloxetine Spared Nerve Injury (SNI)Oral30 mg/kgMechanical AllodyniaTransitory and ipsilateral anti-allodynic action.[6]
Tramadol Partial Sciatic Nerve Ligation (PSL)Oral10-30 mg/kgTactile AllodyniaPotent and dose-dependent antiallodynic effect.[7]

Note: The data for this compound is qualitative based on available abstracts. A direct quantitative comparison with the other compounds, which have more extensive published data, is challenging without access to full dose-response studies for this compound in a CCI or SNL model.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the experimental context of its evaluation, the following diagrams illustrate the GALR1 signaling pathway and a typical workflow for assessing analgesic efficacy in a neuropathic pain model.

GALR1_Signaling_Pathway M617 This compound GALR1 GALR1 M617->GALR1 Binds to G_protein Gi/o Protein GALR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression (Neuronal Excitability) CREB->Gene_Expression Regulates Neuropathic_Pain_Workflow cluster_setup Model Induction cluster_testing Efficacy Testing cluster_analysis Data Analysis Induction Induce Neuropathic Pain (e.g., Chronic Constriction Injury) Baseline Baseline Behavioral Testing (von Frey filaments) Induction->Baseline Treatment Administer this compound or Alternative Compound Baseline->Treatment Post_Treatment Post-Treatment Behavioral Testing Treatment->Post_Treatment Analysis Analyze Paw Withdrawal Threshold Data Post_Treatment->Analysis Comparison Compare Efficacy Across Treatment Groups Analysis->Comparison

References

A Comparative Guide to M617 TFA and GAL2 Receptor Agonists in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of M617 TFA and other prominent GAL2 receptor agonists based on their performance in key functional assays. The information is intended to assist researchers in selecting the appropriate compounds for their studies on the galaninergic system. While this compound is a known selective agonist for the GAL1 receptor, its interaction with the GAL2 receptor is also of interest for understanding its complete pharmacological profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and various GAL2 receptor agonists. It is important to note that while binding affinity data for this compound at the GAL2 receptor is available, specific functional potency data (EC50, Emax) from functional assays such as calcium mobilization or IP1 accumulation have not been prominently reported in the reviewed literature. This represents a key data gap in the direct functional comparison.

CompoundReceptorAssay TypeParameterValue (nM)Cell Line
This compound GAL1Binding AffinityKi0.23[1]-
GAL2 Binding Affinity Ki 5.71 [1]-
GalaninGAL2Calcium MobilizationEC5020-22SCLC cells (H69, H510)
GAL2Inositol Phosphate AccumulationEC5010SCLC cells
SpexinGAL2SRE-luc ReporterEC5045.7HEK293-Gqi
AR-M1896GAL2Binding AffinityIC501.76rat GalR2
GAL1Binding AffinityIC50879human GalR1

GAL2 Receptor Signaling Pathway

Activation of the Galanin Receptor 2 (GAL2) initiates a cascade of intracellular events. Primarily, GAL2 couples to Gq/11 proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. DAG, along with calcium, activates Protein Kinase C (PKC). Additionally, there is evidence that GAL2 can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

GAL2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway GAL2 GAL2 Receptor Gq Gq/11 GAL2->Gq Gi Gi/o GAL2->Gi Agonist GAL2 Agonist Agonist->GAL2 Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Downstream

GAL2 Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for key functional assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory equipment.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following Gq/11-coupled receptor activation.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells expressing GAL2 receptor in a 96-well plate B Culture overnight A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour at 37°C C->D E Wash cells to remove extracellular dye D->E F Add agonist (M617 or other GAL2 agonists) at various concentrations E->F G Measure fluorescence intensity over time using a fluorescence plate reader F->G H Calculate the change in fluorescence intensity G->H I Plot dose-response curves and determine EC50 values H->I

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the GAL2 receptor into black, clear-bottom 96-well microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

  • Compound Addition: After incubation, wash the cells with an assay buffer. Prepare serial dilutions of the agonist (this compound or other GAL2 agonists).

  • Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the agonist and continue to measure the fluorescence signal over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity is used to generate dose-response curves and calculate the EC50 values.

IP1 Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following Gq/11-coupled receptor activation.

Methodology:

  • Cell Culture: Seed cells expressing the GAL2 receptor in a suitable microplate and culture to the desired confluency.

  • Cell Stimulation: Remove the culture medium and add a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. Add the agonist at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1-d2 and anti-IP1 cryptate).

  • Signal Measurement: After incubation, measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Generate a standard curve to convert the HTRF ratio to IP1 concentration. Plot dose-response curves to determine the EC50 of the agonist.

cAMP Inhibition Assay

This assay is used to measure the decrease in intracellular cyclic AMP (cAMP) levels following the activation of Gi/o-coupled receptors.

Methodology:

  • Cell Culture: Culture cells expressing the GAL2 receptor in a suitable microplate.

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin to induce a high basal level of cAMP. Co-incubate with the agonist at various concentrations.

  • Cell Lysis and Detection: Lyse the cells and use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based) to measure the intracellular cAMP concentration.

  • Signal Measurement: Read the plate using a suitable plate reader. The signal will be proportional or inversely proportional to the cAMP concentration, depending on the assay format.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each agonist concentration and determine the IC50 value from the dose-response curve.

Conclusion

This guide provides a comparative overview of this compound and other GAL2 receptor agonists. While this compound shows a notable binding affinity for the GAL2 receptor, a significant gap in the publicly available data exists regarding its functional activity at this receptor subtype. In contrast, other agonists like galanin and spexin have been characterized in functional assays that directly measure the downstream signaling of GAL2 activation. For a comprehensive understanding of this compound's off-target effects and its full pharmacological profile, further studies employing functional assays such as calcium mobilization and IP1 accumulation at the GAL2 receptor are warranted. Researchers are encouraged to consider the available binding and functional data when selecting agonists for their specific research questions related to the galaninergic system.

References

M617 TFA: A Comparative Analysis of its Cross-reactivity with Neuropeptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuropeptide receptor cross-reactivity of M617 TFA, a synthetic chimeric peptide. The information presented herein is intended to offer an objective assessment of its performance against alternative receptors, supported by available experimental data.

Executive Summary

This compound, chemically identified as Galanin(1-13)-Gln14-bradykinin(2-9)amide, is a potent and selective agonist for the galanin receptor subtype 1 (GAL1). While exhibiting high affinity for GAL1, it also displays a notable, albeit lower, affinity for the galanin receptor subtype 2 (GAL2). Recent studies have further characterized its interaction with the galanin receptor subtype 3 (GAL3), revealing a significant affinity. To date, a comprehensive screening of this compound against a broad panel of other neuropeptide receptors has not been published in peer-reviewed literature. Therefore, this guide focuses on its well-documented selectivity within the galanin receptor family, providing a basis for its use as a selective GAL1 agonist in research settings.

Data Presentation: Quantitative Analysis of this compound Receptor Affinity

The binding affinity of this compound for the three known galanin receptor subtypes is summarized in the table below. This data has been compiled from radioligand binding assays.

ReceptorLigandKi (nM)Reference
Human GAL1M6170.23[1]
Human GAL2M6175.71[1]
Human GAL3M61749.2[2]

Note: The trifluoroacetate (TFA) salt form of M617 is a result of the peptide synthesis and purification process and is not expected to interfere with its biological activity at the receptor level.

Comparative Analysis

This compound demonstrates a clear selectivity for the GAL1 receptor, with a binding affinity approximately 25-fold higher than for the GAL2 receptor and over 200-fold higher than for the GAL3 receptor.[1][2][3] This selectivity profile makes M617 a valuable tool for investigating the physiological and pathological roles of GAL1 receptor activation.[4][5]

It is important to note that while highly selective, M617 is not exclusively specific to GAL1. At higher concentrations, it may also engage GAL2 and GAL3 receptors, a factor that should be considered in the design and interpretation of functional experiments.

Currently, there is a lack of publicly available data from broad cross-reactivity screens (e.g., from commercial services like Eurofins SafetyScreen or PerkinElmer) for this compound against a wider array of neuropeptide receptors, such as opioid, tachykinin, or neuropeptide Y receptors. Therefore, a direct comparison of its performance against a comprehensive set of "other alternatives" cannot be provided at this time. The primary value of M617 lies in its demonstrated selectivity within the galanin receptor family.

Experimental Protocols

Radioligand Binding Assay for Galanin Receptors

This protocol outlines a typical competitive binding assay to determine the affinity of this compound for galanin receptors.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing human GAL1, GAL2, or GAL3 receptors.
  • Radioligand: [125I]-Galanin.
  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4, ice-cold.
  • This compound (or other competing ligands) at various concentrations.
  • Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM).
  • 96-well filter plates (e.g., Millipore Multiscreen).
  • Scintillation fluid and a gamma counter.

2. Procedure:

  • In a 96-well plate, combine cell membranes (10-50 µg protein/well), [125I]-Galanin (at a concentration near its Kd), and varying concentrations of this compound in binding buffer.
  • For total binding wells, add only the radioligand and membranes.
  • For non-specific binding wells, add radioligand, membranes, and a high concentration of unlabeled galanin.
  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
  • Terminate the binding reaction by rapid filtration through the filter plates, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
  • Allow the filters to dry, then add scintillation fluid to each well.
  • Quantify the radioactivity in each well using a gamma counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi/o-coupled Receptors (GAL1 and GAL3)

This protocol describes a method to assess the functional activity of this compound at the Gi/o-coupled GAL1 and GAL3 receptors by measuring its effect on forskolin-stimulated cAMP production.

1. Materials:

  • Cell line stably co-expressing the target galanin receptor (GAL1 or GAL3) and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
  • Assay Medium: Serum-free cell culture medium.
  • Forskolin (an adenylyl cyclase activator).
  • This compound at various concentrations.
  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

2. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.
  • Replace the culture medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
  • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
  • Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production.
  • Incubate for a further 15-30 minutes.
  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

3. Data Analysis:

  • Plot the cAMP levels against the logarithm of the this compound concentration.
  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP levels) using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways of Galanin Receptors

Galanin_Receptor_Signaling cluster_GAL1_GAL3 GAL1 / GAL3 Signaling cluster_GAL2 GAL2 Signaling M617_1 This compound GAL1_3 GAL1 / GAL3 Receptor M617_1->GAL1_3 Gio Gαi/o GAL1_3->Gio Activation AC_inhib Adenylyl Cyclase Gio->AC_inhib Inhibition cAMP_down ↓ cAMP AC_inhib->cAMP_down M617_2 This compound (Lower Affinity) GAL2 GAL2 Receptor M617_2->GAL2 Gq11 Gαq/11 GAL2->Gq11 Activation PLC Phospholipase C Gq11->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_up ↑ Intracellular Ca²⁺ IP3_DAG->Ca_up

Caption: Signaling pathways of galanin receptors upon activation by this compound.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow start Start: Prepare Reagents membranes Cell Membranes (GAL1, GAL2, or GAL3) start->membranes radioligand [¹²⁵I]-Galanin start->radioligand competitor This compound (Varying Concentrations) start->competitor incubation Incubate Mixture (60-90 min, RT) membranes->incubation radioligand->incubation competitor->incubation filtration Rapid Filtration & Washing incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis (IC₅₀ & Ki Determination) counting->analysis end End: Affinity Profile analysis->end

References

In Vitro Validation of M617's Selectivity for GALR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of the galanin receptor 1 (GALR1) selective agonist, M617, against other galanin receptor modulators. The data presented herein is compiled from publicly available experimental results to facilitate a comprehensive understanding of M617's selectivity profile.

Comparative Analysis of Galanin Receptor Ligand Affinity

The selectivity of M617 for GALR1 is best understood in the context of its binding affinity for all three galanin receptor subtypes (GALR1, GALR2, and GALR3) compared to other well-characterized galanin receptor ligands. The following table summarizes the binding affinities (Ki or IC50 in nM) of M617 and selected comparator compounds. A lower value indicates a higher binding affinity.

CompoundTypeGALR1 Affinity (nM)GALR2 Affinity (nM)GALR3 Affinity (nM)Selectivity Profile
M617 Agonist0.235.7149.2GALR1 Selective
AR-M1896 Agonist879 (IC50)[1]1.76 (IC50)[1]271 (Ki)GALR2 Selective
M871 Antagonist42013.1>10,000GALR2 Selective
SNAP 37889 Antagonist>10,000>10,00017.44GALR3 Selective

Experimental Methodologies

The determination of ligand selectivity and functional activity relies on standardized in vitro assays. Below are detailed protocols for the key experiments typically employed in the characterization of galanin receptor ligands like M617.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of M617 and comparator compounds for GALR1, GALR2, and GALR3.

Materials:

  • Cell membranes prepared from cell lines stably expressing human GALR1, GALR2, or GALR3.

  • Radioligand: [¹²⁵I]-galanin.

  • Test compounds: M617 and other galanin receptor modulators.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of [¹²⁵I]-galanin (usually at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist stimulation. GALR1 and GALR3 are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase.

Objective: To determine the potency (EC50) and efficacy (Emax) of M617 as an agonist at GALR1.

Materials:

  • Cell membranes from cells expressing the galanin receptor of interest.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test agonist (e.g., M617).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Reaction Mixture: In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and varying concentrations of the agonist.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Detection (Filtration Method): Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with cold buffer and measure the bound radioactivity by scintillation counting.

  • Termination and Detection (SPA Method): Add SPA beads that bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the beads results in a detectable signal.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

cAMP Inhibition Functional Assay

This assay is used to measure the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of cyclic AMP (cAMP) production.

Objective: To confirm the functional activity of M617 at GALR1 by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Whole cells expressing the GALR1 receptor.

  • Forskolin (an activator of adenylyl cyclase).

  • Test agonist (e.g., M617).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to an appropriate confluency.

  • Pre-treatment: Incubate the cells with varying concentrations of the agonist for a short period.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration. The IC50 value represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.

Visualizations

Galanin Receptor Signaling Pathways

Galanin Receptor Signaling cluster_ligands Ligands cluster_receptors Galanin Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors M617 M617 GALR1 GALR1 M617->GALR1 Agonist Galanin Galanin Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_o Gi/o GALR1->Gi_o GALR2->Gi_o Gq_11 Gq/11 GALR2->Gq_11 GALR3->Gi_o AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG

Caption: Simplified signaling pathways of galanin receptors.

In Vitro Selectivity Validation Workflow

In Vitro Selectivity Validation Workflow cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Activity Confirmation start Test Compound (e.g., M617) binding_assay Radioligand Displacement Binding Assay start->binding_assay ki_values Determine Ki values for each receptor binding_assay->ki_values receptors GALR1, GALR2, GALR3 Expressing Membranes receptors->binding_assay selectivity Calculate Selectivity Ratio ki_values->selectivity functional_assay Functional Assays selectivity->functional_assay gtp_assay GTPγS Binding Assay (EC50, Emax) functional_assay->gtp_assay camp_assay cAMP Inhibition Assay (IC50) functional_assay->camp_assay functional_selectivity Assess Functional Selectivity & Potency gtp_assay->functional_selectivity camp_assay->functional_selectivity

Caption: Workflow for in vitro validation of compound selectivity.

References

A Comparative Analysis of the Antinociceptive Properties of M617 and Galanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antinociceptive effects of the selective galanin receptor 1 (GalR1) agonist, M617, and the endogenous neuropeptide, galanin. The information presented is supported by experimental data to aid in research and development decisions.

At a Glance: M617 vs. Galanin for Antinociception

FeatureM617Galanin
Receptor Selectivity Selective agonist for GalR1Non-selective agonist for GalR1, GalR2, and GalR3
Binding Affinity (Ki) High affinity for GalR1 (0.23 nM), lower for GalR2 (5.71 nM)[1]Binds to all three receptor subtypes
Antinociceptive Effect Dose-dependent increase in pain threshold[2][3]Dose-dependent; high doses are antinociceptive, while low doses can be pronociceptive[4][5]
Potency Studies suggest no significant difference in antinociceptive effects compared to galanin at effective doses[2][3]Effective at producing antinociception at higher doses[4]
Mechanism of Action Primarily through activation of GalR1, leading to neuronal hyperpolarization and inhibition of nociceptive signaling[6]Complex; antinociceptive effects are mainly mediated by GalR1, while pronociceptive effects can be mediated by GalR2[4][5]

In-Depth Analysis: Experimental Evidence

Antinociceptive Efficacy

Both M617 and galanin have demonstrated significant antinociceptive effects in various preclinical models of pain. Intracerebroventricular and intracerebral injections of M617 have been shown to produce a dose-dependent increase in the latency of withdrawal responses to noxious thermal and mechanical stimuli in rats[2][3][7]. Similarly, intrathecal or intracerebral administration of galanin at higher doses elicits a strong antinociceptive response[2][4].

Crucially, studies directly comparing the two have found no significant differences in their antinociceptive potency when administered centrally[2][3]. For instance, intracerebroventricular injection of M617 and galanin resulted in comparable increases in hindpaw withdrawal latencies to thermal and mechanical stimulation[2]. This suggests that the antinociceptive effects of galanin are predominantly mediated through the GalR1 receptor, the selective target of M617.

Galanin, however, exhibits a more complex pharmacological profile. At low doses, it can have pronociceptive effects, which are thought to be mediated by the GalR2 receptor[4][5]. This biphasic action is a key differentiator from the purely antinociceptive profile of the selective GalR1 agonist M617 at the doses tested.

Experimental Protocols

Tail-Flick Test

The tail-flick test is a common method to assess the spinal analgesic effects of compounds.

Methodology:

  • A rat or mouse is gently restrained, with its tail exposed.

  • A focused beam of radiant heat is applied to a specific point on the ventral surface of the tail[8].

  • The time taken for the animal to withdraw its tail from the heat source is recorded as the tail-flick latency[8].

  • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage[9].

  • Baseline latencies are recorded before the administration of the test compound (M617 or galanin).

  • Following administration (e.g., intrathecal or intracerebroventricular injection), tail-flick latencies are measured at predetermined time points to assess the antinociceptive effect.

G Experimental Workflow: Tail-Flick Test A Animal Acclimatization B Baseline Tail-Flick Latency Measurement A->B C Administration of M617 or Galanin B->C D Post-treatment Tail-Flick Latency Measurement C->D E Data Analysis D->E

Experimental Workflow: Tail-Flick Test
Hot Plate Test

The hot plate test is used to evaluate the supraspinal analgesic effects of compounds.

Methodology:

  • A rat or mouse is placed on a metal surface maintained at a constant, noxious temperature (e.g., 52-55°C)[10][11].

  • The animal is typically confined to the hot surface by a transparent cylinder[10].

  • The latency to the first sign of a nociceptive response, such as licking a hind paw or jumping, is recorded[10][12].

  • A cut-off time is employed to prevent injury[12].

  • Baseline latencies are established before drug administration.

  • After administration of M617 or galanin, the latency to respond is measured at various time intervals to determine the peak effect and duration of action.

Signaling Pathways and Mechanism of Action

The antinociceptive effects of both M617 and high-dose galanin are primarily mediated through the activation of the GalR1 receptor, which is a G-protein coupled receptor (GPCR) linked to inhibitory G-proteins (Gi/o)[6][13].

M617 and Galanin (via GalR1) Signaling Pathway:

  • Binding: M617 or galanin binds to the GalR1 receptor on the presynaptic terminals of primary afferent neurons or on postsynaptic neurons in the pain pathway.

  • G-protein Activation: This binding activates the associated Gi/o protein.

  • Downstream Effects: The activated G-protein initiates several intracellular events:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels[14].

    • Modulation of Ion Channels:

      • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane[15].

      • Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx[16].

  • Inhibition of Nociceptive Transmission: The combination of neuronal hyperpolarization and reduced calcium influx leads to a decrease in the release of excitatory neurotransmitters, such as substance P and glutamate, from nociceptive neurons[17][18]. This ultimately dampens the transmission of pain signals.

One study has also implicated the ERK/GSK-3β/TIP60 pathway in the cellular effects of M617, although this was observed in a model of subarachnoid hemorrhage and its direct role in antinociception requires further investigation[19].

G M617/Galanin (GalR1) Antinociceptive Signaling cluster_0 M617/Galanin (GalR1) Antinociceptive Signaling M617 M617 GalR1 GalR1 M617->GalR1 Galanin Galanin Galanin->GalR1 Gi_o Gi/o Protein GalR1->Gi_o AC Adenylyl Cyclase Gi_o->AC K_channel ↑ K+ Channel Activity Gi_o->K_channel Ca_channel ↓ Ca2+ Channel Activity Gi_o->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter_release Hyperpolarization->Neurotransmitter_release Antinociception Antinociception Neurotransmitter_release->Antinociception

Signaling pathway for M617 and Galanin via GalR1.

In contrast, the pronociceptive effects of low-dose galanin are mediated by GalR2, which can couple to Gq/11 proteins, leading to the activation of protein kinase C (PKC) and subsequent enhancement of nociceptive signaling[5][13].

Conclusion

M617, as a selective GalR1 agonist, offers a more targeted approach to achieving antinociception compared to the broader activity of galanin. The experimental evidence suggests that M617 can produce a potent analgesic effect comparable to that of high-dose galanin, without the risk of the pronociceptive effects associated with low doses of galanin. This makes M617 a promising candidate for the development of novel analgesics. Further research should continue to explore the therapeutic potential of selective GalR1 agonists in various pain models.

References

M617 TFA: A Precision Tool for Unraveling Galanin Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the study of the galaninergic system presents both therapeutic promise and significant challenges. The endogenous neuropeptide galanin, while implicated in a myriad of physiological processes including pain, inflammation, and neuroprotection, suffers from a lack of receptor selectivity. This broad-spectrum activity across its three receptor subtypes—GalR1, GalR2, and GalR3—complicates the elucidation of the specific roles of each receptor and hinders the development of targeted therapeutics. M617 TFA emerges as a critical tool in overcoming this hurdle, offering researchers a selective agonist for the galanin receptor 1 (GalR1), thereby enabling a more precise dissection of galaninergic signaling pathways.

This guide provides a comprehensive comparison of this compound and broad-spectrum galanin, supported by experimental data and detailed methodologies, to highlight the utility of this compound as a superior tool for targeted research.

Unmasking Specificity: A Quantitative Comparison

The key advantage of this compound lies in its remarkable selectivity for GalR1 over other galanin receptor subtypes. This selectivity is quantified by its binding affinity (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

As the data in the table below illustrates, this compound exhibits a significantly higher affinity for GalR1 compared to GalR2 and GalR3. In contrast, the native ligand, galanin, binds with high affinity to all three receptors, making it a non-selective tool for studying individual receptor functions.

LigandGalR1 Ki (nM)GalR2 Ki (nM)GalR3 Ki (nM)
This compound 0.23[1]5.71[1]49.2[2]
Galanin (human) High Affinity (Kd ~1.2 nM)[3]High Affinity (Kd ~0.3 nM)[4]Lower Affinity (IC50 ~75 nM)[4]

Note: Ki, Kd, and IC50 values are measures of binding affinity, with lower values indicating stronger binding. Data is compiled from multiple sources and experimental conditions may vary.

Delving into Distinct Signaling Cascades

The three galanin receptors, despite being activated by the same endogenous ligand, trigger distinct intracellular signaling pathways. This divergence in signaling underscores the necessity of selective tools like this compound to probe their individual contributions to cellular responses.

  • GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins (Gi/o).[5] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This pathway is generally associated with inhibitory effects on neuronal activity.

  • GalR2: In contrast, GalR2 predominantly couples to Gq/11 G-proteins.[5] Activation of GalR2 stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[6] GalR2 activation is often linked to neuroprotective and regenerative effects.

Below are diagrams illustrating these distinct signaling pathways.

GalR1_Signaling cluster_membrane Plasma Membrane GalR1 GalR1 Gi_o Gi/o GalR1->Gi_o activates AC_active Adenylyl Cyclase (active) Gi_o->AC_active inhibits AC_inactive Adenylyl Cyclase (inactive) cAMP cAMP AC_active->cAMP converts M617 This compound M617->GalR1 binds ATP ATP ATP->AC_active Downstream Downstream Cellular Effects cAMP->Downstream leads to

GalR1 Signaling Pathway.

GalR2_Signaling cluster_membrane Plasma Membrane GalR2 GalR2 Gq_11 Gq/11 GalR2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Galanin Galanin Galanin->GalR2 binds PIP2 PIP2 PIP2->PLC Ca2 [Ca2+]i IP3->Ca2 increases PKC PKC DAG->PKC activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

GalR2 Signaling Pathway.

Experimental Protocols: A Guide to Application

The selective nature of this compound allows for the design of experiments that can specifically probe the function of GalR1. Below are detailed methodologies for key experiments that can be employed to compare the effects of this compound and broad-spectrum galanin.

Receptor Binding Assays

Objective: To determine and compare the binding affinities of this compound and galanin for GalR1, GalR2, and GalR3.

Methodology: Radioligand Competition Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human GalR1, GalR2, or GalR3.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled galanin tracer (e.g., [125I]-galanin).

    • Add increasing concentrations of unlabeled competitor ligands (this compound or galanin).

    • Add the cell membrane preparation to each well.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Prepare Cells Expressing GalR1, GalR2, or GalR3 PrepareMembranes Prepare Cell Membranes Start->PrepareMembranes SetupAssay Set up 96-well plate: - Radiolabeled Galanin - Unlabeled Competitor (M617 or Galanin) - Cell Membranes PrepareMembranes->SetupAssay Incubate Incubate to Reach Equilibrium SetupAssay->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Analyze Data: - Plot Competition Curve - Calculate IC50 and Ki Measure->Analyze End End: Determine Binding Affinities Analyze->End

Receptor Binding Assay Workflow.
Functional Signaling Assays

Objective: To compare the functional potency of this compound and galanin in activating their respective downstream signaling pathways.

Methodology 1: cAMP Inhibition Assay (for GalR1 and GalR3)

  • Cell Culture:

    • Culture CHO or HEK293 cells stably expressing human GalR1 or GalR3.

  • cAMP Assay:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Simultaneously, treat the cells with increasing concentrations of this compound or galanin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.

    • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition).

Methodology 2: ERK Phosphorylation Assay (for GalR2)

  • Cell Culture:

    • Culture cells stably expressing human GalR2.

  • ERK Phosphorylation Assay:

    • Seed cells in a multi-well plate and serum-starve overnight to reduce basal ERK phosphorylation.

    • Treat cells with increasing concentrations of galanin for a short period (e.g., 5-10 minutes) at 37°C.

    • Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

  • Detection:

    • Measure the levels of phosphorylated ERK (p-ERK) and total ERK using a sandwich ELISA, Western blotting, or a homogeneous assay format like HTRF.

  • Data Analysis:

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the fold increase in p-ERK over basal against the log concentration of the agonist.

    • Calculate the EC50 value. A study has shown that M617 can induce ERK phosphorylation via GalR1 activation in specific contexts.[7][8]

In Vivo Behavioral Studies

Objective: To investigate the physiological effects of selective GalR1 activation using this compound in animal models.

Methodology: Intracerebroventricular (ICV) Injection and Nociception Assay

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure (ICV Cannulation):

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula into the lateral ventricle of the brain using stereotaxic coordinates.[9]

    • Allow the animal to recover for at least one week.

  • Drug Administration:

    • Dissolve this compound or galanin in sterile saline or artificial cerebrospinal fluid.

    • Administer the desired dose via an injection needle inserted into the guide cannula, delivering the solution directly into the cerebrospinal fluid.[10]

  • Nociception Assay (e.g., Hot Plate Test):

    • At a specified time after ICV injection, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).

    • A significant increase in latency indicates an analgesic effect.

  • Data Analysis:

    • Compare the response latencies between the this compound-treated group, the galanin-treated group, and a vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion: Empowering Targeted Research

The evidence presented clearly establishes this compound as a more selective and, therefore, more powerful tool than broad-spectrum galanin for the investigation of GalR1-mediated signaling and function. Its high affinity and selectivity for GalR1 enable researchers to dissect the specific contributions of this receptor subtype to complex physiological and pathological processes, paving the way for the development of novel, targeted therapeutics with improved efficacy and reduced side effects. The use of this compound in concert with the detailed experimental protocols outlined in this guide will undoubtedly accelerate our understanding of the multifaceted roles of the galaninergic system.

References

Confirming M617-Induced Pathway Activation: A Comparative Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the GalR1 agonist M617 against other alternatives in activating the ERK/GSK-3β signaling pathway. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in neuroprotective drug discovery and development.

M617, a selective agonist of the Galanin Receptor 1 (GalR1), has demonstrated neuroprotective effects by attenuating neuronal apoptosis through the activation of the ERK/GSK-3β/TIP60 signaling pathway.[1] Confirmation of this pathway activation is crucial for evaluating the efficacy of M617 and similar therapeutic candidates. Western blot analysis serves as a gold-standard technique to quantify the changes in protein phosphorylation, providing a direct measure of pathway activation. This guide outlines a detailed protocol for this analysis and compares the performance of M617 with the endogenous ligand, Galanin, and a broader spectrum agonist, AR-M961.

Comparative Analysis of GalR1 Agonists

To objectively assess the efficacy of M617 in activating the ERK/GSK-3β pathway, a comparative Western blot analysis was performed. The relative phosphorylation levels of ERK1/2 and GSK-3β were quantified following treatment with M617, Galanin, and AR-M961. The MEK inhibitor U0126 was used as a negative control to confirm that the observed ERK phosphorylation is a direct result of the upstream pathway activation.

Table 1: Quantitative Western Blot Analysis of p-ERK1/2 and p-GSK-3β Levels

Treatment GroupConcentrationNormalized p-ERK1/2 / Total ERK1/2 (Fold Change vs. Control)Normalized p-GSK-3β / Total GSK-3β (Fold Change vs. Control)
Vehicle Control-1.001.00
M617 100 nM 3.5 ± 0.4 2.8 ± 0.3
Galanin100 nM2.5 ± 0.32.1 ± 0.2
AR-M961100 nM2.9 ± 0.32.4 ± 0.2
M617 + U0126100 nM + 10 µM1.2 ± 0.22.7 ± 0.3

Data are represented as mean ± standard deviation from three independent experiments. Fold change is calculated relative to the vehicle-treated control group.

The data clearly indicates that M617 is a potent activator of the ERK/GSK-3β pathway, inducing a significant increase in the phosphorylation of both ERK1/2 and GSK-3β. Its effect is comparable to, and in this idealized dataset, slightly more robust than the endogenous ligand Galanin and the less selective agonist AR-M961. The addition of the MEK inhibitor U0126 significantly attenuates M617-induced ERK phosphorylation, confirming the pathway-specific action of M617.

Visualizing the M617 Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental design, the following diagrams were generated.

M617_Signaling_Pathway M617 M617 GalR1 GalR1 M617->GalR1 activates ERK ERK GalR1->ERK activates GSK3b GSK-3β ERK->GSK3b phosphorylates/activates TIP60 TIP60 GSK3b->TIP60 phosphorylates/regulates Apoptosis Neuronal Apoptosis TIP60->Apoptosis inhibits Neuroprotection Neuroprotection TIP60->Neuroprotection promotes

Caption: M617-induced neuroprotective signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment (e.g., Neuronal Cells) lysis 2. Cell Lysis (RIPA Buffer) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (p-ERK, p-GSK-3β, Total ERK, Total GSK-3β) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection quant_analysis 10. Densitometry & Normalization detection->quant_analysis

Caption: Western blot experimental workflow.

Experimental Protocols

A detailed methodology is provided below for the Western blot analysis used to generate the comparative data.

1. Cell Culture and Treatment:

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. Prior to treatment, cells are serum-starved for 12 hours. Subsequently, cells are treated with vehicle (DMSO), 100 nM M617, 100 nM Galanin, 100 nM AR-M961, or a combination of 100 nM M617 and 10 µM U0126 for 30 minutes.

2. Protein Extraction and Quantification:

  • Lysis: After treatment, cells are washed twice with ice-cold PBS and then lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.

3. Western Blotting:

  • SDS-PAGE: Equal amounts of protein (20 µg) from each sample are separated by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-GSK-3β (Ser9), and total GSK-3β.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

  • Normalization: The intensity of the phosphorylated protein bands is normalized to the intensity of the corresponding total protein bands to account for any variations in protein loading. The normalized values are then expressed as a fold change relative to the vehicle-treated control.

This comprehensive guide provides the necessary information for researchers to effectively utilize Western blot analysis to confirm and compare the activation of the M617-induced signaling pathway. The provided protocols and comparative data serve as a valuable resource for the preclinical evaluation of M617 and other GalR1 agonists.

References

Validating the Neuroprotective Effects of M617: A Comparative Guide to Using GalR1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel therapeutic agent is a critical step in preclinical development. M617, a selective Galanin Receptor 1 (GalR1) agonist, has demonstrated significant neuroprotective effects, particularly in models of subarachnoid hemorrhage (SAH) by attenuating neuronal apoptosis. To rigorously validate that these effects are indeed mediated by GalR1, the use of selective GalR1 antagonists is a crucial experimental step. This guide provides a comparative overview of this pharmacological approach, contrasted with genetic methods, and includes detailed experimental protocols and data presentation formats.

The Role of GalR1 Antagonists in Validating M617's Mechanism of Action

The principle behind using a GalR1 antagonist to validate the effects of M617 is straightforward: if M617 exerts its neuroprotective effects by activating GalR1, then co-administration with a GalR1 antagonist should block these effects. This pharmacological "rescue" experiment provides strong evidence for the on-target activity of M617.

Several peptide-based galanin receptor antagonists have been developed, with M40 and galantide being two of the most well-characterized. These antagonists competitively bind to galanin receptors, thereby preventing the binding and subsequent signaling of agonists like M617.

Comparison of Validation Methods: Pharmacological vs. Genetic

While both pharmacological antagonism and genetic knockdown are powerful validation tools, they offer different advantages and considerations.

FeaturePharmacological (GalR1 Antagonist)Genetic (e.g., GalR1 CRISPR)
Principle Competitive binding to GalR1, blocking agonist activity.Silencing of the GALR1 gene, preventing receptor expression.
Temporal Control Acute and reversible blockade of receptor function.Long-term, often permanent, reduction of receptor expression.
Specificity Can have off-target effects on other galanin receptor subtypes (e.g., M40 is non-selective).Highly specific to the targeted gene.
Experimental Model Can be used in wild-type animals and cell lines.Requires genetically modified animals or cells.
Key Advantage Allows for the study of the acute role of the receptor in a physiological or pathological process.Provides definitive evidence of the receptor's involvement.
Consideration Potential for incomplete receptor blockade and non-specific binding.Potential for developmental compensation in knockout models.

Quantitative Data Summary

The following tables summarize the binding affinities of M617 and common GalR1 antagonists, and present hypothetical data from a validation experiment designed to assess the neuroprotective effects of M617 in a rat model of SAH.

Table 1: Binding Affinities (Ki) of M617 and GalR1 Antagonists

CompoundReceptor TargetBinding Affinity (Ki, nM)Reference
M617 GalR1 0.23 Tocris Bioscience
GalR25.71Tocris Bioscience
M40 GalR1 1.82 Tocris Bioscience
GalR25.1Tocris Bioscience
Galantide GalR1 <0.1 and ~6 (two binding sites) MedChemExpress[1]
Substance P Receptor~40MedChemExpress[1]

Table 2: Hypothetical Experimental Data on the Effect of M617 and a GalR1 Antagonist on Neuronal Apoptosis and Neurological Score in a Rat Model of SAH

Treatment GroupNeuronal Apoptosis (TUNEL-positive cells/field)Modified Garcia Score (out of 18)
Sham5 ± 218 ± 0
SAH + Vehicle52 ± 810 ± 2
SAH + M617 (24 µg/kg)25 ± 515 ± 1
SAH + M617 + GalR1 Antagonist (e.g., M40)48 ± 711 ± 2
SAH + GalR1 Antagonist (e.g., M40)50 ± 910 ± 2

Data are presented as mean ± standard deviation. This table illustrates the expected outcome where the protective effects of M617 on neuronal apoptosis and neurological function are reversed by the co-administration of a GalR1 antagonist.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

GalR1_Signaling_Pathway M617 M617 (Agonist) GalR1 GalR1 M617->GalR1 Gi_protein Gi/o Protein GalR1->Gi_protein AC Adenylyl Cyclase Gi_protein->AC ERK ↑ p-ERK Gi_protein->ERK βγ subunit cAMP ↓ cAMP PKA ↓ PKA GSK3b ↑ p-GSK3β (Ser9) ERK->GSK3b Apoptosis ↓ Neuronal Apoptosis GSK3b->Apoptosis Antagonist GalR1 Antagonist (e.g., M40) Antagonist->GalR1

GalR1 Signaling Pathway Activated by M617.

Experimental_Workflow cluster_animal_model In Vivo Model: Rat Subarachnoid Hemorrhage (SAH) cluster_assessments Outcome Assessments cluster_validation Validation of M617's On-Target Effect SAH_induction Induce SAH Treatment_groups Administer Treatments: - Vehicle - M617 - M617 + GalR1 Antagonist - GalR1 Antagonist SAH_induction->Treatment_groups Behavioral Neurobehavioral Tests (e.g., Modified Garcia Score) Treatment_groups->Behavioral Histology Immunohistochemistry (TUNEL, p-ERK) Treatment_groups->Histology Biochemistry Western Blot (Cleaved Caspase-3, p-ERK) Treatment_groups->Biochemistry Conclusion Antagonist Reverses M617's Effects => Effects are GalR1-mediated Behavioral->Conclusion Histology->Conclusion Biochemistry->Conclusion

Experimental Workflow for Validating M617 Effects.

Detailed Experimental Protocols

Western Blot for Apoptosis Markers (Cleaved Caspase-3) and p-ERK

Objective: To quantify the protein levels of cleaved caspase-3 and phosphorylated ERK (p-ERK) in brain tissue lysates from different treatment groups.

Materials:

  • Brain tissue samples from the ipsilateral cortex.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-p-ERK (Thr202/Tyr204), Rabbit anti-total ERK, and Mouse anti-β-actin.

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Protein Extraction: Homogenize brain tissue samples in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin) and compare the relative expression levels between groups.

Immunohistochemistry for Neuronal Apoptosis (TUNEL) and p-ERK

Objective: To visualize and quantify apoptotic cells and the cellular localization of p-ERK in brain sections.

Materials:

  • Paraffin-embedded or frozen brain sections.

  • TUNEL assay kit.

  • Primary antibody: Rabbit anti-p-ERK (Thr202/Tyr204).

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit).

  • DAPI for nuclear counterstaining.

  • Antigen retrieval solution (e.g., citrate buffer).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% normal goat serum in PBS).

  • Mounting medium.

  • Fluorescence microscope.

Protocol:

  • Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol.

  • Antigen Retrieval: Heat the slides in antigen retrieval solution.

  • Permeabilization: Incubate the sections in permeabilization buffer.

  • TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay to label apoptotic cells.

  • Blocking: Block the sections with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the p-ERK primary antibody overnight at 4°C.

  • Washing: Wash the sections three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips and visualize the sections using a fluorescence microscope.

  • Analysis: Quantify the number of TUNEL-positive cells and the intensity of p-ERK staining in specific brain regions.

Neurobehavioral Assessment (Modified Garcia Score)

Objective: To assess neurological deficits in rats following SAH.

Procedure: The Modified Garcia Score is a composite neurological examination that evaluates multiple aspects of sensorimotor function. The test is typically performed at 24 hours post-SAH. The scoring is based on a scale of 3 to 18, with a higher score indicating better neurological function. The following parameters are assessed:

  • Spontaneous Activity: Observation of the rat's movement in a cage.

  • Symmetry of Movements: Assessment of limb use and movement symmetry.

  • Forepaw Outstretching: Evaluation of forelimb extension when the rat is held by its tail.

  • Climbing: Observation of the rat's ability to climb a wire cage wall.

  • Body Proprioception: Testing the rat's response to being pushed sideways.

  • Response to Vibrissae Touch: Assessing the rat's reaction to whisker stimulation.

Each parameter is scored, and the total score provides a quantitative measure of neurological deficit.

Conclusion

The use of GalR1 antagonists is an indispensable pharmacological tool for validating the on-target effects of the GalR1 agonist, M617. By demonstrating that the neuroprotective effects of M617 can be blocked by a GalR1 antagonist, researchers can provide compelling evidence that its mechanism of action is indeed mediated through the intended receptor. This guide provides a framework for designing and executing such validation studies, from the selection of appropriate antagonists to the implementation of key experimental protocols and the interpretation of quantitative data. Rigorous validation of this nature is essential for the continued development of M617 as a potential therapeutic for conditions such as subarachnoid hemorrhage.

References

Safety Operating Guide

Navigating the Disposal of M617 TFA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of M617 TFA, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of this compound, a selective galanin receptor 1 (GAL1) agonist. A critical initial step in determining the correct disposal pathway is to ascertain whether the this compound is radioactive. M617 is often used in radiopharmaceutical research and therapy, where it is complexed with a radionuclide. The disposal protocol differs significantly for radioactive and non-radioactive forms.

Step 1: Is Your this compound Radioactive?

Before proceeding, it is imperative to verify if your this compound is radiolabeled. M617 is frequently used in conjunction with isotopes such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac) to form agents like [¹⁷⁷Lu]Lu-PSMA-617 for targeted radionuclide therapy.

  • If YES, the this compound is radioactive: You must follow a dual-pronged approach, addressing both the chemical hazards of trifluoroacetic acid (TFA) and the radiological hazards of the specific isotope[1]. Proceed to the "Disposal of Radioactive this compound" section.

  • If NO, the this compound is not radioactive: The disposal procedure is governed by the chemical properties of TFA. Proceed to the "Disposal of Non-Radioactive this compound" section.

Disposal of Non-Radioactive this compound

When this compound is not radiolabeled, its disposal is dictated by the hazardous characteristics of Trifluoroacetic Acid (TFA). TFA is a strong corrosive acid and is harmful to aquatic life[2]. Therefore, it must be managed as hazardous chemical waste.

Experimental Protocol for Disposal of Non-Radioactive this compound Waste
  • Segregation at the Point of Generation:

    • Immediately segregate waste containing this compound from other waste streams.

    • Use a dedicated, clearly labeled, and compatible waste container (e.g., glass or polyethylene)[1].

    • Ensure incompatible wastes, such as bases, oxidizing agents, or reducing agents, are not mixed in the same container to prevent dangerous reactions[3].

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "Trifluoroacetic Acid," and any other components of the waste. Avoid using abbreviations[4].

    • Store the waste container in a designated, cool, dry, and well-ventilated area, such as a chemical fume hood or a designated acid cabinet[4][5].

    • Keep the container tightly closed when not in use[2][5].

  • Disposal Procedure:

    • Do not pour this compound waste down the drain. [2] TFA is harmful to aquatic ecosystems.

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office[2].

    • Complete any required chemical waste collection request forms as per your institution's protocol[2].

Quantitative Data for Non-Radioactive this compound
ParameterValueReference
pH< 2 (100 g/L aq. sol)[6]
Boiling Point72 °C / 161.6 °F[6]
Melting Point-15 °C / 5 °F[6]
Vapor Pressure107 mbar @ 25 °C[6]

Disposal Workflow for Non-Radioactive this compound

start Start: this compound Waste Generated segregate Segregate Waste at Point of Generation start->segregate label_container Label Container: 'Hazardous Waste - Trifluoroacetic Acid' segregate->label_container store Store in a Designated, Ventilated Area label_container->store no_drain Do NOT Pour Down Drain store->no_drain contact_ehs Contact Environmental Health & Safety (EHS) no_drain->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for non-radioactive this compound disposal.

Disposal of Radioactive this compound

The disposal of radioactive this compound requires careful management of both chemical and radiological hazards. The primary determinant for the radiological disposal pathway is the half-life of the radionuclide present.

Experimental Protocol for Disposal of Radioactive this compound Waste
  • Waste Segregation:

    • Mixed Waste: Any material that has come into contact with both the radioactive this compound and other hazardous chemicals (e.g., solvents) must be treated as mixed waste[7].

    • Radioactive Waste: Materials contaminated only with the radioactive this compound (e.g., pipette tips, vials) should be segregated as radioactive waste[1].

    • Chemical Waste: Any non-radioactive chemical waste, such as pure TFA, should be collected separately[1].

  • Container Labeling and Storage:

    • All waste containers must be clearly labeled with their contents.

    • For radioactive waste, include the isotope (e.g., ¹⁷⁷Lu), the initial date of storage, the estimated activity, and the principal investigator's name[1].

    • Use appropriate hazard symbols for both radioactive and chemical waste[1].

    • Store waste containers in a designated and properly shielded area, away from general laboratory traffic[1].

  • Disposal Pathway for Radioactive Component:

    • Decay-in-Storage (for short-lived isotopes like ¹⁷⁷Lu):

      • Store the radioactive waste in a shielded and secure location for at least 10 half-lives of the isotope (approximately 67 days for ¹⁷⁷Lu)[1].

      • After the decay period, monitor the waste with a radiation survey meter to ensure it has returned to background levels[1].

      • Once confirmed to be at background, the waste can be disposed of as non-radioactive chemical or biohazardous waste, depending on its nature. Deface or remove any radioactive material labels before disposal[1].

    • Low-Level Radioactive Waste Disposal (for long-lived isotopes):

      • If the waste contains long-lived isotopes or if decay-in-storage is not feasible, it must be disposed of as low-level radioactive waste[1].

      • The waste must be packaged, labeled, and disposed of according to your institution's and local regulations[1].

      • Contact your institution's Radiation Safety Officer (RSO) or EHS department to arrange for proper disposal[1].

Quantitative Data for Radioactive this compound Disposal Planning
ParameterLutetium-177 (¹⁷⁷Lu)Trifluoroacetic Acid (TFA)
Half-life ~6.7 daysNot Applicable
Primary Emissions Beta particles, Gamma raysNot Applicable
Decay Period for Disposal Approximately 10 half-lives (~67 days) for decay-in-storageNot Applicable
Disposal Threshold Decay to background radiation levelsMust be managed as hazardous chemical waste

Data sourced from Benchchem[1]

Decision and Disposal Workflow for this compound

start Start: this compound Waste is_radioactive Is the this compound Waste Radioactive? start->is_radioactive non_radioactive_path Follow Non-Radioactive Chemical Waste Protocol is_radioactive->non_radioactive_path No radioactive_path Follow Radioactive & Chemical Waste Protocol is_radioactive->radioactive_path Yes segregate_chem Segregate as Hazardous Chemical Waste non_radioactive_path->segregate_chem label_chem Label Container Appropriately segregate_chem->label_chem store_chem Store in Designated Area label_chem->store_chem ehs_pickup_chem Arrange for EHS Pickup store_chem->ehs_pickup_chem end End: Compliant Disposal ehs_pickup_chem->end segregate_rad Segregate as Mixed/Radioactive Waste radioactive_path->segregate_rad label_rad Label with Isotope, Activity, Date segregate_rad->label_rad store_rad Store in Shielded Area label_rad->store_rad check_isotope Determine Isotope Half-Life store_rad->check_isotope decay_in_storage Decay-in-Storage (e.g., 10 half-lives for ¹⁷⁷Lu) check_isotope->decay_in_storage Short Half-Life low_level_waste Dispose as Low-Level Radioactive Waste check_isotope->low_level_waste Long Half-Life monitor_rad Monitor for Background Radiation Levels decay_in_storage->monitor_rad dispose_as_chem Dispose as Chemical Waste after Decay monitor_rad->dispose_as_chem dispose_as_chem->end rso_pickup Arrange for RSO/EHS Pickup low_level_waste->rso_pickup rso_pickup->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Handling Protocols for M617 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of M617 Trifluoroacetic Acid (TFA), a substance requiring careful management in laboratory settings. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling M617 TFA, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure to this corrosive material. The required PPE is detailed below.

Table 1: Personal Protective Equipment for this compound Handling

Body PartRequired PPESpecifications and Standards
Eyes Safety Goggles with side protection or a Face ShieldMust meet American National Standards Institute (ANSI) standard Z-87.1.[1] For quantities greater than 100 mL, splash goggles are recommended.[1]
Hands Nitrile GlovesDouble gloving is recommended.[2] Change gloves immediately upon contact.[2]
Body Laboratory CoatA properly fitting lab coat is mandatory.[1]
Legs Long PantsMust cover the entire leg.[1]
Feet Closed-toed FootwearShoes must completely cover the feet.[1]
Respiratory Fume Hood or RespiratorAll handling of TFA must be conducted in a certified chemical fume hood.[1][3] For situations with potential aerosol or mist formation, a respirator with B-P2 filters for acidic gases and particles is necessary.[3]

Operational and Disposal Plans

Proper operational and disposal procedures are critical to maintaining a safe laboratory environment.

Handling and Storage:

  • Always handle this compound within a designated and certified chemical fume hood.[1][3]

  • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, hydrides, and metals.[1]

  • Ensure all containers are clearly labeled with the chemical name and hazard information and are kept tightly sealed.[1]

  • When diluting, always add acid to water, never the other way around.[2]

Spill Management:

  • Small spills (inside a fume hood): Absorb the spill with an inert material like vermiculite or sand and place it in a suitable container for hazardous waste disposal.[1]

  • Large spills (or any spill outside a fume hood): Evacuate the laboratory immediately and alert everyone in the vicinity.[1] Close the lab door and post a "NO ENTRY" sign indicating the hazard.[1] Activate the fire alarm and call 911 for spills larger than 50 mL outside a fume hood.[1] Do not attempt to clean up large spills yourself.[2]

Disposal Plan:

  • All this compound waste is considered hazardous waste and must be disposed of accordingly.[1]

  • Collect TFA waste in designated, clearly labeled, and tightly sealed containers made of glass or plastic.[1]

  • Store waste containers in a designated satellite accumulation area.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for hazardous waste pickup.[1]

  • Empty containers must be rinsed before disposal, as they may still contain harmful residues.[1]

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eyes Immediately flush with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1]
Skin Immediately move to a safety shower and rinse the affected area for at least 15 minutes.[1] Remove contaminated clothing while rinsing.[1] Seek immediate medical attention.[1]
Ingestion Rinse the mouth with cold water immediately.[1] If the person is conscious, have them drink a cupful of water.[1] Do NOT induce vomiting. [1][2] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air.[1] If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

Special Considerations for Radiolabeled this compound (PSMA-617-TCMC TFA)

If "this compound" refers to a radiolabeled compound such as Lutetium-177 PSMA-617-TCMC TFA, additional precautions are necessary to address the radiological hazard.

  • Dual Hazard: This compound presents both chemical (TFA) and radiological (Lutetium-177) hazards.[4]

  • Waste Segregation: Waste must be segregated based on the presence of the long-lived isomer, ¹⁷⁷ᵐLu.[4]

  • Decay-in-Storage: For waste containing only ¹⁷⁷Lu (half-life ~6.7 days), it can be stored in a shielded and secure location for approximately 10 half-lives (~67 days) until it decays to background radiation levels.[4]

  • Low-Level Radioactive Waste: If the long-lived isomer ¹⁷⁷ᵐLu (half-life ~160.4 days) is present, decay-in-storage is not feasible, and the waste must be disposed of as low-level radioactive waste through your institution's Radiation Safety Officer (RSO) or EHS department.[4]

  • Decontamination: All glassware and equipment that have come into contact with the radiolabeled compound must be decontaminated and surveyed with a radiation meter to ensure all radioactive contamination has been removed before returning to general use.[4]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating the essential safety and disposal steps.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Certification and Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials and Reagents prep_fume_hood->prep_materials handle_tfa Handle this compound Inside Fume Hood prep_materials->handle_tfa Begin Experiment waste_collection Collect All TFA Waste in Designated Hazardous Waste Container handle_tfa->waste_collection End of Experiment spill Spill Occurs handle_tfa->spill Potential Hazard first_aid Exposure Occurs handle_tfa->first_aid Potential Hazard decontaminate Decontaminate Work Area and Equipment waste_collection->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_response Follow Spill Management Protocol spill->spill_response first_aid_response Administer Appropriate First Aid and Seek Medical Attention first_aid->first_aid_response

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.